molecular formula C6H7IN2O2 B1296177 5-Iodo-2,4-dimethoxypyrimidine CAS No. 52522-99-3

5-Iodo-2,4-dimethoxypyrimidine

Número de catálogo: B1296177
Número CAS: 52522-99-3
Peso molecular: 266.04 g/mol
Clave InChI: KNTMOGOYRYYUIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Iodo-2,4-dimethoxypyrimidine is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Iodo-2,4-dimethoxypyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97838. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Iodo-2,4-dimethoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2,4-dimethoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-iodo-2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMOGOYRYYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294745
Record name 5-iodo-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52522-99-3
Record name 52522-99-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-iodo-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2,4-dimethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Iodo-2,4-dimethoxypyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethoxypyrimidine, a pivotal heterocyclic building block in modern organic synthesis. The document delves into its core chemical and physical properties, outlines a detailed synthetic protocol, and explores its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. We will examine its critical role as a versatile intermediate in the development of novel therapeutic agents and other specialized chemicals.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of a Functionalized Pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several anticancer and antiviral drugs.[1][2] 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3) emerges as a particularly valuable derivative. Its structure is strategically functionalized: the two methoxy groups at the C2 and C4 positions modulate the electronic properties of the ring, while the iodine atom at the C5 position serves as an exceptionally versatile synthetic handle.[1]

This iodine atom is the key to the compound's utility, making it an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the precise and efficient installation of diverse carbon and nitrogen-based substituents at the C5 position.[3][4][5] This capability enables the systematic exploration of chemical space and the generation of libraries of novel pyrimidine derivatives for screening in drug discovery programs and for applications in agricultural chemistry.[1] This guide will provide the technical insights necessary to effectively utilize this powerful synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its successful application in the laboratory. 5-Iodo-2,4-dimethoxypyrimidine is an off-white, light-sensitive solid at room temperature.[6][7] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 52522-99-3[6][8][9]
Molecular Formula C₆H₇IN₂O₂[8][10]
Molecular Weight 266.04 g/mol [8][10]
IUPAC Name 5-iodo-2,4-dimethoxypyrimidine[8]
SMILES COC1=NC(=NC=C1I)OC[8]
Appearance Off-White Solid[6][7]
Melting Point 71-75 °C[6][7][9]
Boiling Point 328.7 ± 52.0 °C (Predicted)[6][7]
Density 1.822 ± 0.06 g/cm³ (Predicted)[6][7]
Solubility Soluble in Chloroform, Dichloromethane[6][7]
λmax 277 nm[7]

Synthesis and Purification

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved via a two-step process starting from the commercially available 5-iodouracil. The first step involves a chlorination reaction to form the more reactive 5-iodo-2,4-dichloropyrimidine intermediate, which is then subjected to nucleophilic substitution with sodium methoxide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Dimethoxylation A 5-Iodouracil B 5-Iodo-2,4-dichloropyrimidine A->B POCl₃, N,N-Dimethylaniline Reflux (120-125 °C) C 5-Iodo-2,4-dichloropyrimidine D 5-Iodo-2,4-dimethoxypyrimidine C->D Sodium Methoxide (NaOMe) Methanol (MeOH) Room Temp to Reflux

Caption: Two-step synthesis of 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocol: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

This protocol describes the synthesis starting from 5-iodouracil. The first step is adapted from a known procedure for the synthesis of the dichlorinated intermediate.

Step 1: Synthesis of 5-Iodo-2,4-dichloropyrimidine

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-iodouracil (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

    • Causality: POCl₃ serves as both the reagent for chlorination and the solvent. It effectively replaces the hydroxyl groups of the uracil tautomer with chlorine atoms.

  • Base Addition: Carefully add N,N-dimethylaniline (2.0 eq) to the stirred slurry. The flask should be under an inert atmosphere (e.g., Argon or Nitrogen).

    • Causality: N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux at 120-125 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a setup with cold traps to protect the vacuum pump.

    • Safety Insight: Quenching excess POCl₃ can be highly exothermic and unpredictable with water. It is safer to remove the bulk of it by evaporation before quenching. The residue can then be quenched by slowly adding it to a stirred slush of ice/water.

  • Isolation: The precipitated crude product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude material can be purified by column chromatography on silica gel using dichloromethane or recrystallized from hexane to yield the product as a yellowish crystalline solid.

Step 2: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

  • Reagent Setup: Dissolve the purified 5-iodo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: To this solution, add a solution of sodium methoxide (NaOMe) in methanol (typically 2.1-2.5 eq of NaOMe) dropwise at room temperature or while cooling in an ice bath.

    • Causality: Sodium methoxide is a strong nucleophile that displaces the chloride atoms via a nucleophilic aromatic substitution (SₙAr) mechanism. The C4 position is generally more reactive and is substituted first, followed by the C2 position. Using a slight excess of NaOMe ensures complete reaction.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and evaporate the methanol under reduced pressure. Resuspend the residue in water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or flash column chromatography to afford pure 5-Iodo-2,4-dimethoxypyrimidine.

Chemical Reactivity and Key Transformations

The synthetic power of 5-Iodo-2,4-dimethoxypyrimidine lies in the high reactivity of its C-I bond, making it a prime substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational to modern synthetic chemistry, enabling the construction of complex molecular architectures under relatively mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5][11] For 5-Iodo-2,4-dimethoxypyrimidine, this allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C5 position.

G Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(I) Pd0->Pd_OA OA_label Oxidative Addition Pd_TM Ar-Pd(II)L₂(R) Pd_OA->Pd_TM TM_label Transmetalation Pd_RE Pd(0)L₂ Pd_TM->Pd_RE RE_label Reductive Elimination Product R¹-R² Pd_TM->Product ArI R¹-I (5-Iodo-pyrimidine) ArI->Pd_OA Boronic R²-B(OR)₂ Boronic->Pd_TM Base Base (e.g., K₂CO₃) Base->Pd_TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This generalized protocol is based on efficient methods developed for coupling dichloropyrimidines and other iodo-heterocycles.[12][13]

  • Vial Preparation: To a microwave reaction vial, add 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as XPhos (1-2 mol%).[12]

    • Expertise Insight: The choice of catalyst and ligand is critical. For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., sterically hindered boronic acids or electron-rich systems), a more active catalyst system using bulky, electron-rich phosphine ligands like XPhos is preferable as it accelerates both the oxidative addition and reductive elimination steps.[12]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 10-30 minutes.

    • Causality: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, often reducing reaction times from hours to minutes compared to conventional heating.[13][14]

  • Work-up & Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography on silica gel.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to 5-alkynylpyrimidines.[4] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[4][15]

Mechanism Insight: The palladium cycle is similar to the Suzuki reaction, but the transmetalation step involves a copper(I) acetylide intermediate, which is formed from the terminal alkyne, the copper(I) salt, and a base. Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[16]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[3][17] This reaction is paramount for introducing primary or secondary amine functionalities at the C5 position of the pyrimidine ring, a common feature in many bioactive molecules.

G Pd0 Pd(0)L Pd_OA Ar-Pd(II)L(I) Pd0->Pd_OA Pd_Amide Ar-Pd(II)L(NR¹R²) Pd_OA->Pd_Amide Pd_RE Pd(0)L Pd_Amide->Pd_RE Product R-NR¹R² Pd_Amide->Product OA_label Oxidative Addition LA_label Ligand Association / Deprotonation RE_label Reductive Elimination ArI R-I (5-Iodo-pyrimidine) ArI->Pd_OA Amine HNR¹R² Amine->Pd_Amide Base Base (e.g., KOtBu) Base->Pd_Amide

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Causality in Catalyst Selection: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃).[17][18] The ligand facilitates the rate-limiting reductive elimination step, while the base is crucial for deprotonating the amine to form the active nucleophile.[19][20]

Applications in Research and Development

5-Iodo-2,4-dimethoxypyrimidine is a key starting material for a wide range of high-value compounds.

  • Pharmaceutical Development: It serves as a precursor for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[1] The ability to easily diversify the C5 position allows for the fine-tuning of binding interactions within the ATP-binding pocket of target kinases. It is also used in developing novel antiviral and anti-inflammatory agents.[1][21]

  • Agricultural Chemistry: The pyrimidine core is present in many herbicides and fungicides. This compound is used as an intermediate to create new agrochemicals with improved efficacy and selectivity.[1]

  • Biochemical Research: Functionalized pyrimidines are used as probes to study nucleic acid chemistry and the interactions between DNA/RNA and proteins.[1]

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. 5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant.[7][8]

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[7][8][22]
Eye IrritationH319Causes serious eye irritation[7][8][22]
Respiratory IrritationH335May cause respiratory irritation[7][8][22]

Handling and PPE:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[23]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[22][24]

  • Avoid formation of dust and aerosols.[23]

  • Wash hands thoroughly after handling.[22]

First Aid:

  • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[22][24]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[22][24]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[24]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[6][7]

  • For long-term stability, it is recommended to store in a freezer under -20°C.[6][7]

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is more than just a chemical; it is a versatile platform for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the predictable reactivity of its C-I bond in key cross-coupling reactions make it an indispensable tool for synthetic chemists. By mastering the reactions outlined in this guide, researchers in pharmaceuticals, agrochemicals, and materials science can accelerate the discovery and development of novel, high-impact molecules.

References

  • 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem. [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine - SAFETY DATA SHEET. [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • 5-Iodo-2,4-dichloropyrimidine - Org Prep Daily - WordPress.com. [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... - ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes - Organic Chemistry Portal. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

Sources

An In-Depth Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Innovations in Medicinal Chemistry and Drug Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethoxypyrimidine, a key heterocyclic intermediate in modern organic synthesis. With a focus on practical application for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, and its versatile role as a scaffold in the construction of complex bioactive molecules. Detailed protocols for its synthesis and its application in pivotal cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are presented. The significance of this building block is contextualized through its application in the synthesis of molecules with potential therapeutic applications, particularly in the realms of kinase inhibition and antiviral drug discovery.

Introduction: The Strategic Importance of 5-Iodo-2,4-dimethoxypyrimidine

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of pharmaceuticals.[1] Within this privileged scaffold, 5-Iodo-2,4-dimethoxypyrimidine has emerged as a particularly valuable and versatile building block. Its strategic importance stems from the unique interplay of its structural features:

  • The Pyrimidine Core: This nitrogen-containing heterocycle is adept at forming hydrogen bonds and participating in various biological interactions, often serving as a bioisostere for other aromatic systems.

  • The Iodo Substituent: The iodine atom at the C5 position is an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the facile and regioselective introduction of a wide range of substituents, enabling the exploration of vast chemical space.

  • The Dimethoxy Groups: The methoxy groups at the C2 and C4 positions influence the electronic properties of the pyrimidine ring, modulating its reactivity and providing additional points for potential interaction with biological targets.

This guide will provide a detailed exploration of 5-Iodo-2,4-dimethoxypyrimidine, from its fundamental properties to its advanced applications, empowering researchers to leverage this key intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 52522-99-3[2]
Molecular Formula C₆H₇IN₂O₂[2]
Molecular Weight 266.04 g/mol [2]
Appearance White to light yellow powder or crystals[3]
Melting Point 71-75 °C[4]
Solubility Soluble in chloroform and dichloromethane.[1][5]
Storage Store in a dark place, sealed in a dry environment. For long-term storage, it is recommended to store in a freezer under -20°C.[5]
Spectral Data

The structural integrity of 5-Iodo-2,4-dimethoxypyrimidine can be confirmed through various spectroscopic techniques. Representative data is provided below.

  • ¹H NMR and ¹³C NMR Spectra: High-quality ¹H and ¹³C NMR spectra are available for reference on public databases such as PubChem.[2] These spectra are crucial for confirming the identity and purity of the compound after synthesis or before use in a reaction.

  • Mass Spectrometry: The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern, which can aid in structural elucidation.[6][7]

Safety and Handling

5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.[8]

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved through the electrophilic iodination of its precursor, 2,4-dimethoxypyrimidine. Several methods have been reported for the iodination of pyrimidines, offering a range of conditions from traditional to more environmentally benign approaches.[9]

Iodination via Electrophilic Substitution

The electron-rich nature of the pyrimidine ring, further activated by the two methoxy groups, makes it susceptible to electrophilic substitution at the C5 position.

Synthesis_Workflow Start 2,4-Dimethoxypyrimidine Product 5-Iodo-2,4-dimethoxypyrimidine Start->Product Electrophilic Iodination Reagent Iodinating Agent (e.g., NIS, I₂/oxidant) Reagent->Product

Caption: Synthetic route to 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol provides a general and effective method for the synthesis of 5-Iodo-2,4-dimethoxypyrimidine using N-Iodosuccinimide (NIS) as the iodinating agent.

Materials:

  • 2,4-Dimethoxypyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Iodo-2,4-dimethoxypyrimidine can be purified by recrystallization or column chromatography on silica gel to afford the final product as a white to light yellow solid.

Key Applications in Cross-Coupling Reactions

The C-I bond in 5-Iodo-2,4-dimethoxypyrimidine is a versatile handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development.[10]

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 5-Iodo-2,4-dimethoxypyrimidine Suzuki_Partner Aryl/Heteroaryl Boronic Acid/Ester Start->Suzuki_Partner Pd catalyst, Base Sonogashira_Partner Terminal Alkyne Start->Sonogashira_Partner Pd/Cu catalyst, Base Buchwald_Partner Amine Start->Buchwald_Partner Pd catalyst, Base Suzuki_Product 5-Aryl/Heteroaryl- 2,4-dimethoxypyrimidine Suzuki_Partner->Suzuki_Product Sonogashira_Product 5-Alkynyl- 2,4-dimethoxypyrimidine Sonogashira_Partner->Sonogashira_Product Buchwald_Product 5-Amino- 2,4-dimethoxypyrimidine Buchwald_Partner->Buchwald_Product

Caption: Key cross-coupling reactions of 5-Iodo-2,4-dimethoxypyrimidine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[11]

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel, combine 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of alkynyl-substituted pyrimidines.[12][13] These products can serve as valuable intermediates for further transformations.

Experimental Protocol (General):

  • Reaction Setup: To a solution of 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work-up and Purification: The reaction is typically worked up by filtration to remove the amine salt, followed by concentration of the filtrate. The residue is then purified by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[14][15] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.

Experimental Protocol (General):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring for the required time.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The product is then purified by chromatography.

Applications in the Synthesis of Bioactive Molecules

The versatility of 5-Iodo-2,4-dimethoxypyrimidine as a synthetic intermediate is highlighted by its use in the development of various bioactive compounds, particularly in the fields of oncology and virology.

Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can mimic the purine core of ATP and bind to the ATP-binding site of kinases.[16] 5-Iodo-2,4-dimethoxypyrimidine serves as a key starting material for the synthesis of substituted pyrimidines that can be elaborated into potent and selective kinase inhibitors. The ability to introduce diverse substituents at the C5 position via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against various kinases implicated in cancer and other diseases.[16][17]

Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[4] 5-Iodo-2,4-dimethoxypyrimidine can be a precursor in the synthesis of modified pyrimidine nucleosides with potential antiviral activity. The iodo group can be displaced or transformed to introduce functionalities that interfere with viral replication processes.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is a high-value building block for the synthesis of a diverse array of complex organic molecules. Its strategic combination of a pyrimidine core, a reactive iodo-substituent, and modulating methoxy groups makes it an indispensable tool for researchers in medicinal chemistry and drug development. The reliable and versatile cross-coupling reactions it undergoes provide a powerful platform for the rapid generation of compound libraries for lead discovery and optimization. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will undoubtedly facilitate its effective application in the ongoing quest for novel therapeutics.

References

  • ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263416, 5-Iodo-2,4-dimethoxypyrimidine. Retrieved January 11, 2026, from [Link].

  • ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. Retrieved January 11, 2026, from [Link]

  • ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.
  • ResearchGate. (n.d.). Selected recent applications of the Buchwald–Hartwig amination in basic.... Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved January 11, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • Fisher Scientific. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine, 98%.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved January 11, 2026, from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved January 11, 2026, from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026, from [Link]

  • BenchChem. (2025).
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction.
  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved January 11, 2026, from [Link]

  • Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). Compositions and methods for inducing immune responses - Patent US-12390524-B2. Retrieved January 11, 2026, from [Link]

  • Tokyo Chemical Industry UK Ltd. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3.
  • ResearchGate. (2025, August 8). (PDF) Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved January 11, 2026, from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved January 11, 2026, from [Link]

  • AIR Unimi. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved January 11, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination.
  • PubChem. (n.d.). 2,4-pyrimidinediamine compounds and their uses - Patent US-8835430-B2. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Iodo-2,4-dimethoxypyrimidine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its structural characteristics, explore detailed synthetic methodologies with mechanistic insights, and discuss its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of 5-Iodo-2,4-dimethoxypyrimidine

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases that form the genetic code.[1] Functionalization of the pyrimidine ring is a critical strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. 5-Iodo-2,4-dimethoxypyrimidine has emerged as a particularly valuable intermediate due to the versatile reactivity of the iodine substituent at the C-5 position. This iodine atom serves as a convenient handle for introducing a wide array of functional groups through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug screening. Its applications span across the development of antiviral and anticancer agents, making it a compound of significant interest.[2]

Molecular Structure and Physicochemical Properties

5-Iodo-2,4-dimethoxypyrimidine is a crystalline solid, typically appearing as a white to light yellow powder. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with two methoxy groups at positions 2 and 4, and an iodine atom at position 5.

The molecular structure can be unambiguously represented by the IUPAC name: 5-iodo-2,4-dimethoxypyrimidine .[3]

PropertyValueSource
Molecular Formula C₆H₇IN₂O₂[3]
Molecular Weight 266.04 g/mol [3]
CAS Number 52522-99-3[3]
Melting Point 69-73 °C[4]
Appearance White to light yellow powder/crystal

Spectroscopic characterization is essential for confirming the identity and purity of 5-Iodo-2,4-dimethoxypyrimidine. Key spectral data are summarized below:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methoxy groups and the lone aromatic proton.[3]

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the four unique carbon atoms in the pyrimidine ring and the two methoxy carbons.[3]

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine: A Mechanistic Approach

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved through the electrophilic iodination of the precursor, 2,4-dimethoxypyrimidine. The electron-rich nature of the pyrimidine ring, enhanced by the two electron-donating methoxy groups, facilitates the substitution at the C-5 position. Several iodinating agents can be employed, with N-Iodosuccinimide (NIS) being a common and effective choice.[5]

A plausible and efficient synthetic route is the direct iodination of 2,4-dimethoxypyrimidine using N-Iodosuccinimide in a suitable organic solvent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,4-Dimethoxypyrimidine 2,4-Dimethoxypyrimidine Mixing Mixing and Stirring 2,4-Dimethoxypyrimidine->Mixing NIS N-Iodosuccinimide (NIS) NIS->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Quenching Quenching Mixing->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Recrystallization) Concentration->Purification Product 5-Iodo-2,4-dimethoxypyrimidine Purification->Product

Caption: A generalized workflow for the synthesis of 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocol: Iodination with N-Iodosuccinimide

This protocol is a representative procedure based on established methods for the iodination of activated pyrimidines.

Materials:

  • 2,4-Dimethoxypyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-Iodo-2,4-dimethoxypyrimidine.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at C-2 and C-4 activate the pyrimidine ring, making the C-5 position nucleophilic. N-Iodosuccinimide serves as a source of an electrophilic iodine species (I⁺), which is attacked by the electron-rich C-5 position of the pyrimidine ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

An alternative, environmentally friendly approach involves the use of solid iodine and silver nitrate under solvent-free mechanical grinding conditions.[2][6][7] This method offers advantages such as shorter reaction times and reduced use of hazardous solvents.[2][7]

Applications in Drug Discovery and Organic Synthesis

5-Iodo-2,4-dimethoxypyrimidine is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

Applications cluster_starting_material Key Intermediate cluster_reactions Cross-Coupling Reactions cluster_products Bioactive Molecules 5-Iodo-2,4-dimethoxypyrimidine 5-Iodo-2,4-dimethoxypyrimidine Suzuki Suzuki Coupling 5-Iodo-2,4-dimethoxypyrimidine->Suzuki [Pd], Base, Boronic Acid/Ester Sonogashira Sonogashira Coupling 5-Iodo-2,4-dimethoxypyrimidine->Sonogashira [Pd], [Cu], Base, Alkyne Other Other Couplings (e.g., Heck, Buchwald-Hartwig) 5-Iodo-2,4-dimethoxypyrimidine->Other Anticancer Anticancer Agents Suzuki->Anticancer Antiviral Antiviral Agents Suzuki->Antiviral Sonogashira->Anticancer Other_Bio Other Bioactive Compounds Sonogashira->Other_Bio Other->Other_Bio

Caption: Reactivity and applications of 5-Iodo-2,4-dimethoxypyrimidine in synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. 5-Iodo-2,4-dimethoxypyrimidine can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the C-5 position. This is a widely used strategy in the synthesis of potential kinase inhibitors and other targeted therapies.[8][9][10][11][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction allows for the introduction of alkynyl moieties onto the pyrimidine ring, which can be further functionalized or may themselves contribute to the biological activity of the final molecule. This method has been successfully applied to the synthesis of various pyrimidine-based compounds.[16][17]

Safety and Handling

5-Iodo-2,4-dimethoxypyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its straightforward preparation and the high reactivity of the C-I bond in cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. The ability to introduce a wide range of substituents at the C-5 position provides a powerful tool for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

References

  • PubChem. 5-Iodo-2,4-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids. 2015;34(2):92-102. [Link]

  • The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

  • ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... [Link]

  • ResearchGate. N- Iodosuccinimide, (NIS)(2). [Link]

  • National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • ResearchGate. Suzuki coupling of 5-IdU catalyzed by Pd-APD complexes. [Link]

  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. [Link]

  • Semantic Scholar. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Google Patents.
  • Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]

  • ARKIVOC. Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. [Link]

  • National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Google Patents.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • RSC Publishing. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]

  • arkat-usa.org. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

  • Semantic Scholar. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). [Link]

Sources

A Comprehensive Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Iodo-2,4-dimethoxypyrimidine, a key halogenated pyrimidine intermediate. Its strategic importance in medicinal chemistry and drug discovery stems from the versatile reactivity of the carbon-iodine bond, which serves as a linchpin for introducing diverse functionalities through cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, a robust synthesis protocol, analytical characterization, and its applications as a building block for novel therapeutics.

Core Properties and Physicochemical Data

5-Iodo-2,4-dimethoxypyrimidine is a crystalline solid at room temperature. The presence of the iodo-substituent at the C5 position significantly influences the electron distribution of the pyrimidine ring, rendering it an excellent electrophile for various nucleophilic substitution and metal-catalyzed coupling reactions.

PropertyValueSource(s)
Molecular Formula C₆H₇IN₂O₂[1]
Molecular Weight 266.04 g/mol [1][2]
CAS Number 52522-99-3[3][4][5]
Appearance White to light yellow powder/crystal[4]
Melting Point 69.0 - 73.0 °C[4]
Purity >98.0% (GC)[4]

Synthesis Protocol: Iodination of 2,4-dimethoxypyrimidine

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved through the direct electrophilic iodination of the electron-rich 2,4-dimethoxypyrimidine precursor. The methoxy groups at positions 2 and 4 activate the pyrimidine ring, directing the iodination to the C5 position. N-Iodosuccinimide (NIS) is a commonly employed and effective iodinating agent for this transformation.

Experimental Protocol

Materials:

  • 2,4-dimethoxypyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dimethoxypyrimidine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Work-up:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Iodo-2,4-dimethoxypyrimidine as a white to off-white solid.

Analytical Characterization Workflow

The structural integrity and purity of the synthesized 5-Iodo-2,4-dimethoxypyrimidine must be confirmed through a series of analytical techniques.

Caption: Workflow for the characterization of 5-Iodo-2,4-dimethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the C6-proton, typically downfield due to the deshielding effect of the adjacent nitrogen atoms and the iodine atom. Two distinct singlets corresponding to the two methoxy groups at C2 and C4 should also be present.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of six distinct carbon signals. The C5 carbon directly attached to the iodine atom will show a characteristic upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[6] Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The mass spectrum should exhibit a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 266.04 g/mol .

Applications in Medicinal Chemistry and Drug Discovery

5-Iodo-2,4-dimethoxypyrimidine is a valuable building block in medicinal chemistry due to its enhanced reactivity, which makes it an ideal starting material for creating more complex molecules for novel therapeutics.[7] The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the straightforward introduction of aryl, alkynyl, and vinyl groups at the 5-position of the pyrimidine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

G A 5-Iodo-2,4-dimethoxypyrimidine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Heck Coupling (Alkene, Pd catalyst) A->D E 5-Aryl-2,4-dimethoxypyrimidine B->E F 5-Alkynyl-2,4-dimethoxypyrimidine C->F G 5-Alkenyl-2,4-dimethoxypyrimidine D->G H Further Functionalization / Biological Screening E->H F->H G->H

Caption: Key cross-coupling reactions involving 5-Iodo-2,4-dimethoxypyrimidine.

Safety and Handling

5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8]

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling.[8] Wear protective gloves, clothing, eye, and face protection.[8] Avoid breathing dust, fumes, or vapors.[8] Use only in a well-ventilated area.[8]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek medical attention if irritation persists.[8]

    • In case of skin contact: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice.[8]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store locked up.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

References

  • 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416. PubChem. [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. Fisher Scientific. [Link]

  • Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Semantic Scholar. [Link]

Sources

5-Iodo-2,4-dimethoxypyrimidine melting point and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-2,4-dimethoxypyrimidine

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3), a key halogenated heterocyclic compound. Focusing on melting point and solubility, this document consolidates publicly available data and, more critically, presents detailed, field-proven protocols for their experimental determination. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental design and the importance of these parameters in downstream applications, from synthesis to formulation. While a defined melting point range is well-documented, quantitative solubility data remains sparse, necessitating the robust experimental workflows detailed herein.

Introduction to 5-Iodo-2,4-dimethoxypyrimidine

Chemical Identity and Structure

5-Iodo-2,4-dimethoxypyrimidine is an aromatic heterocyclic compound belonging to the diazine family, specifically a pyrimidine derivative.[1] The core pyrimidine ring is substituted with two methoxy groups at positions 2 and 4, and an iodine atom at position 5.

  • Molecular Formula: C₆H₇IN₂O₂[2][3]

  • Molecular Weight: 266.04 g/mol [4]

  • IUPAC Name: 5-iodo-2,4-dimethoxypyrimidine[3]

  • Structure:

/ C(I)=CH \ / N=C | O-CH3

The introduction of an iodine atom, the most polarizable of the common halogens, significantly influences the molecule's electronic properties and intermolecular interactions.[5] This modification is a common strategy in medicinal chemistry to modulate biological activity and physicochemical characteristics.

Significance in Research and Drug Development

Halogenated pyrimidines are foundational building blocks in medicinal chemistry and materials science. The pyrimidine scaffold is central to nucleobases (thymine, cytosine, uracil), making its derivatives prime candidates for pharmacological intervention.[5] Specifically, halogenated pyrimidines can act as tumor-specific radiosensitizers in cancer therapy; for instance, replacing thymine with a halogenated analogue in DNA enhances radiation damage.[5] The electron-withdrawing nature of the pyrimidine ring nitrogens, coupled with the effects of halogenation, creates a unique electronic environment that facilitates specific biological interactions and chemical reactions.[1][6] Understanding the fundamental properties of intermediates like 5-Iodo-2,4-dimethoxypyrimidine is therefore a prerequisite for the rational design of novel therapeutics and functional materials.

Physicochemical Properties and Experimental Determination

A compound's melting point and solubility are not mere data points; they are critical indicators of purity, stability, and suitability for specific applications. They govern the selection of reaction solvents, purification strategies (e.g., recrystallization), and formulation approaches.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range (typically <1°C). A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Data from various chemical suppliers for 5-Iodo-2,4-dimethoxypyrimidine is consistent, indicating it is a white to pale yellow solid at room temperature.[3][7][8] The compiled melting point data is summarized below.

ParameterReported Value (°C)Source(s)
Melting Point72Fisher Scientific[2]
Melting Point69.0 - 73.0Tokyo Chemical Industry[7]
Melting Point71 - 75ChemicalBook[8][9][10]
Melting Point68.0 - 74.0Thermo Scientific Chemicals[3]

The slight variations in the reported ranges are typical and can be attributed to differences in instrumental calibration and the purity of the specific batches analyzed (e.g., ≥97.5% vs. >98.0%).[3][7]

This protocol describes the use of a standard digital melting point apparatus, a technique that provides accuracy and reproducibility.

Causality: The choice of a slow heating ramp rate near the expected melting point is critical. A rapid ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.

Methodology:

  • Sample Preparation:

    • Ensure the 5-Iodo-2,4-dimethoxypyrimidine sample is completely dry and finely powdered. Grinding the crystals gently prevents packing issues.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of sample in.

    • Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom. A tightly packed, small sample ensures uniform heat transfer.

  • Instrument Setup:

    • Set the starting temperature of the apparatus to ~10°C below the lowest expected melting point (e.g., 60°C).

    • Set the ramp rate to a rapid value (e.g., 10-20°C/min) for the initial approach.

    • Set a second ramp rate of 1-2°C/min to begin approximately 5-10°C below the expected melting point. This slow rate is essential for achieving thermal equilibrium and accurate observation.

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Initiate the heating program.

    • Observe the sample through the magnifying lens.

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the last solid crystal melts, resulting in a clear liquid.

  • Reporting:

    • Report the melting point as the range T1 – T2.

    • Perform the measurement in triplicate and report the average range.

MeltingPoint_Workflow A Dry & Pulverize Sample B Pack Capillary Tube (2-3 mm) A->B D Insert Sample & Start Heating Program B->D C Set Instrument Parameters (Start Temp, Ramp Rates) C->D E Observe & Record T1 (First Liquid Drop) D->E F Observe & Record T2 (Completely Liquid) E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for reaction chemistry, purification, and formulation.

SolventReported SolubilitySource(s)
ChloroformSolubleChemicalBook[8][10]
DichloromethaneSolubleChemicalBook[8][10]

Expert Insight: Based on its structure, we can predict its solubility behavior. The pyrimidine core with two nitrogen atoms can act as a hydrogen bond acceptor. However, the large, nonpolar iodine atom and the two methoxy groups significantly increase the molecule's lipophilicity. Therefore, high solubility is expected in non-polar to moderately polar aprotic organic solvents (like chloroform and dichloromethane), while poor solubility is anticipated in highly polar protic solvents like water.

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Causality: The core principle is to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solution. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The choice of a sensitive and specific analytical method, such as HPLC-UV, is paramount for accurate quantification.

Methodology:

  • Preparation:

    • Add an excess amount of solid 5-Iodo-2,4-dimethoxypyrimidine to several vials. The excess must be sufficient to ensure solid remains after equilibrium is reached.

    • Add a precise volume of the chosen solvent (e.g., water, ethanol, acetonitrile, toluene) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is critical to remove all undissolved micro-particulates.

  • Quantification (via HPLC-UV):

    • Prepare a series of calibration standards of 5-Iodo-2,4-dimethoxypyrimidine of known concentrations in the chosen solvent.

    • Dilute the filtered sample aliquot with the solvent to fall within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV, using the absorbance maximum (λmax) of 277 nm.[8][10]

    • Construct a calibration curve (Concentration vs. Peak Area).

    • Calculate the concentration of the diluted sample from the curve and apply the dilution factor to determine the equilibrium solubility.

  • Reporting:

    • Report the solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate in Shaker Bath (24-72h, 25°C) A->B C Settle & Withdraw Supernatant B->C D Filter through 0.22 µm Syringe Filter C->D E Dilute Sample & Prepare Calibration Standards D->E F Analyze by HPLC-UV (λmax = 277 nm) E->F G Calculate Concentration & Report Solubility F->G

Caption: Workflow for Quantitative Solubility Determination.

Discussion and Field Insights

From the perspective of a Senior Application Scientist, the practical implications of this data are paramount. The melting point of ~71-75°C suggests the compound is a stable solid that is easy to handle under standard laboratory conditions. Its relatively low melting point also makes it a candidate for purification techniques like melt crystallization or for use in certain low-temperature reaction melts.

The solubility profile is arguably more critical for process development. The known solubility in chlorinated solvents like dichloromethane is useful for synthesis, as many organic reactions are performed in such media. However, the push towards "greener" chemistry necessitates determining its solubility in alternative solvents like ethyl acetate, 2-MeTHF, or acetonitrile. A lack of aqueous solubility would simplify workup procedures, allowing for straightforward extraction from aqueous media, but would pose a significant challenge for developing aqueous formulations for biological applications, potentially requiring co-solvents, surfactants, or other formulation technologies. The experimental determination of this property is not an academic exercise but a crucial step in de-risking a development program.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is a solid compound with a well-defined melting point in the range of 68-75°C. While qualitatively soluble in chlorinated organic solvents, there is a clear lack of quantitative solubility data in the public domain. This guide provides the established melting point information and, more importantly, offers robust, step-by-step protocols for the precise experimental determination of both melting point and solubility. For any scientist working with this compound, experimental verification of these properties using the methodologies described is essential for ensuring the integrity and success of their research and development efforts.

References

  • F. Kossoski, et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, Issue 18. [Link]

  • M. Stener, et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(47), 13346–13354. [Link]

  • A. A. El-Sayed, et al. (2017). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • F. Kossoski, et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Pyrimidine - Wikipedia. [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem. [Link]

Sources

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-Iodo-2,4-dimethoxypyrimidine

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethoxypyrimidine, a pivotal halogenated intermediate in modern synthetic organic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol, and discuss the standard analytical methods for its characterization. The core of this guide focuses on the compound's critical role as a versatile building block, particularly in the construction of complex bioactive molecules through palladium-catalyzed cross-coupling reactions. Detailed experimental workflows, safety protocols, and key applications in drug discovery are presented to serve as a practical resource for researchers, chemists, and drug development professionals.

The pyrimidine ring is a cornerstone scaffold in a vast array of biologically active compounds, from nucleic acids (cytosine, thymine, uracil) to a multitude of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. However, the true potential of this scaffold is unlocked through precise functionalization, enabling the exploration of chemical space and the optimization of pharmacological activity.

5-Iodo-2,4-dimethoxypyrimidine (CAS: 52522-99-3) represents a strategically designed intermediate for this purpose.[1] The molecule incorporates three key features:

  • The Pyrimidine Core: A proven pharmacophore present in numerous antiviral and anticancer agents.[2][3]

  • Methoxy Groups (C2, C4): These electron-donating groups modulate the reactivity of the ring and can serve as handles for further modification or as critical interaction points with biological targets.

  • The Iodo Group (C5): This is the molecule's primary asset for synthetic diversification. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., palladium), making it an exceptional leaving group for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[4]

This guide will provide the technical detail necessary to effectively synthesize, handle, and utilize this powerful synthetic intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key identifying and physical properties of 5-Iodo-2,4-dimethoxypyrimidine are summarized below.

PropertyValueSource(s)
CAS Number 52522-99-3[1][5]
Molecular Formula C₆H₇IN₂O₂[1][6]
Molecular Weight 266.04 g/mol [1][6]
IUPAC Name 5-iodo-2,4-dimethoxypyrimidine[6]
Appearance White to light yellow crystalline powder[7]
Melting Point 69-75 °C[5][8]
Boiling Point 328.7 ± 52.0 °C (Predicted)[8]
Solubility Soluble in Chloroform, Dichloromethane[8]
SMILES COC1=NC(=NC=C1I)OC[6]
InChIKey KNTMOGOYRYYUIE-UHFFFAOYSA-N[1]
GHS Safety and Hazard Information

5-Iodo-2,4-dimethoxypyrimidine is an irritant and requires careful handling in a controlled laboratory environment.[6][9]

GHS InformationDetailsSource(s)
Pictogram [6]
Signal Word Warning [6][9]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][9]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[9][10]
Storage Keep in a dark, dry, and well-ventilated place. For long-term stability, store in a freezer at or below -20°C.[8][10]

Synthesis and Purification Protocol

Principle: The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is readily achieved via an electrophilic aromatic substitution reaction. The starting material, 2,4-dimethoxypyrimidine, is an electron-rich heterocycle due to the activating effect of the two methoxy groups. The C5 position is the most nucleophilic and is therefore the primary site of substitution. N-Iodosuccinimide (NIS) serves as a mild and efficient source of electrophilic iodine (I⁺), making it an ideal reagent for this transformation.[4] The reaction is typically performed in an aprotic solvent like acetonitrile.

G cluster_0 Synthesis Workflow reagents 2,4-Dimethoxypyrimidine N-Iodosuccinimide (NIS) Acetonitrile (Solvent) reaction Reaction Setup (Inert Atmosphere, RT, 1-2h) reagents->reaction 1. Combine monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Stir & Monitor workup Aqueous Workup (Quench with Na₂S₂O₃, Extraction with EtOAc) monitoring->workup 3. Upon Completion purification Purification (Silica Gel Column Chromatography) workup->purification 4. Isolate Crude product Pure 5-Iodo-2,4-dimethoxypyrimidine purification->product 5. Isolate Pure

Caption: General workflow for the synthesis and purification of 5-Iodo-2,4-dimethoxypyrimidine.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxypyrimidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in dry acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. The use of a slight excess of NIS ensures complete consumption of the starting material.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), visualizing with a UV lamp. The product spot should appear, and the starting material spot should diminish.

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 5-Iodo-2,4-dimethoxypyrimidine as a white or pale yellow solid.

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is simple and diagnostic. It is expected to show three distinct singlets:

    • A singlet for the C6-H proton (~δ 8.0-8.5 ppm).

    • Two singlets for the two diastereotopic methoxy (–OCH₃) groups (~δ 3.9-4.1 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The C5 carbon directly attached to the iodine will show a characteristic signal at a higher field (lower ppm) than expected due to the heavy-atom effect.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z ≈ 266. The presence of iodine, which is monoisotopic, simplifies the pattern.

Core Applications in Medicinal Chemistry

The primary utility of 5-Iodo-2,4-dimethoxypyrimidine is as a versatile scaffold for building more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This approach is central to the synthesis of novel drug candidates targeting a range of diseases.[2][11]

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds start 5-Iodo-2,4- dimethoxypyrimidine suzuki Suzuki Coupling (with Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira heck Heck Coupling (with Alkenes) start->heck buchwald Buchwald-Hartwig (with Amines) start->buchwald aryl 5-Aryl-pyrimidines (Kinase Inhibitors) suzuki->aryl alkynyl 5-Alkynyl-pyrimidines (Antiviral Agents) sonogashira->alkynyl alkenyl 5-Alkenyl-pyrimidines (Material Science) heck->alkenyl amino 5-Amino-pyrimidines (GPCR Ligands) buchwald->amino

Caption: Role of 5-Iodo-2,4-dimethoxypyrimidine as a central hub for synthetic diversification.

Example Protocol: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds. It involves the reaction of an organohalide (5-Iodo-2,4-dimethoxypyrimidine) with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

G cluster_0 Suzuki Coupling Workflow reagents 5-Iodo-2,4-dimethoxypyrimidine Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reaction Degas & Heat (Inert Atmosphere, 80-100°C) reagents->reaction 1. Combine & Degas workup Aqueous Workup (Dilution & Extraction) reaction->workup 2. Upon Completion purification Purification (Column Chromatography or Recrystallization) workup->purification 3. Isolate Crude product Pure 5-Aryl-2,4-dimethoxypyrimidine purification->product 4. Isolate Pure

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

  • Reaction Setup: In a reaction vessel, combine 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (e.g., 4:1 ratio).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting iodide.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to yield the 5-aryl-2,4-dimethoxypyrimidine derivative.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery and chemical biology research. Its well-defined reactivity, straightforward synthesis, and the critical placement of the iodine atom provide a reliable and efficient entry point into vast libraries of novel pyrimidine derivatives. The protocols and data presented in this guide underscore its value and provide a solid foundation for its application in the synthesis of the next generation of bioactive molecules.

References

  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™.

  • ChemicalBook. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine.

  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine, 98%.

  • Tokyo Chemical Industry UK Ltd. 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3.

  • ChemicalBook. 5-Iodo-2,4-dimethoxypyrimidine CAS#: 52522-99-3.

  • PubChem. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416.

  • Chem-Impex. 5-Iodo-2,4-diméthoxypyrimidine.

  • Fisher Scientific. SAFETY DATA SHEET - 5-Iodo-2,4-dimethoxypyrimidine.

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

  • Strittmatter, T., et al. Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. ARKIVOC 2013 (ii) 46-59.

  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

  • National Institutes of Health. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.

Sources

The Multifaceted Biological Activities of 5-Iodo-2,4-dimethoxypyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its inherent drug-like properties and versatile substitution patterns have made it a privileged structure in the design of novel therapeutics. This technical guide delves into the specific and potent biological activities of a focused subclass: 5-Iodo-2,4-dimethoxypyrimidine and its derivatives. As researchers and drug development professionals, understanding the nuances of this chemical entity—from its synthesis to its mechanism of action—is paramount for harnessing its full therapeutic potential. This document provides an in-depth exploration of the anticancer, antiviral, and kinase inhibitory activities associated with these compounds, grounded in experimental evidence and offering field-proven insights to guide future research and development endeavors.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of life.[2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][3][4] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological targets. The 5-iodo-2,4-dimethoxypyrimidine core, in particular, offers a unique combination of features: the electron-withdrawing iodine atom at the 5-position can enhance binding interactions and provide a site for further chemical modification, while the methoxy groups at the 2- and 4-positions influence solubility and metabolic stability.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research highlights the potent anticancer activities of pyrimidine derivatives.[1][2][5] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in DNA synthesis, disruption of cell cycle progression, and induction of apoptosis.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

One of the well-established mechanisms of action for certain pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of the cellular pool of thymidylate, disrupting DNA synthesis and ultimately leading to cell death.

A notable example is the investigation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) derivatives as novel DHFR inhibitors against Staphylococcus aureus.[6][7] While this study focuses on antibacterial activity, the underlying principle of DHFR inhibition is a validated anticancer strategy. The structure-activity relationship (SAR) studies in such research can provide valuable insights for designing potent and selective DHFR inhibitors for cancer therapy. For instance, compound j9 from this study demonstrated potent enzymatic inhibition of S. aureus DHFR with an IC50 of 0.97 nM.[6]

Induction of Apoptosis and Cell Cycle Arrest

Many pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without causing widespread inflammation. For example, pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) by activating caspases.[8] Specifically, one compound significantly increased total apoptosis by 58.29-fold compared to the control and arrested the cell cycle at the G1 phase.[8]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of a novel pyrimidine derivative.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 5-Iodo-2,4-dimethoxypyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) against Cancer Cell Lines characterization->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, DHFR) cell_cycle->enzyme_inhibition western_blot Western Blot Analysis (Signaling Pathways) enzyme_inhibition->western_blot

Caption: Experimental workflow for anticancer evaluation.

Antiviral Activity: A Broad Spectrum of Inhibition

The structural similarity of pyrimidines to the building blocks of viral genetic material makes them prime candidates for antiviral drug development.[9] Halogenated pyrimidine derivatives, in particular, have demonstrated significant potential against a range of viruses.[10][11]

Inhibition of Viral Replication

5-Iodinated pyrimidine nucleoside analogs have shown potent activity against various herpes viruses, including Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV).[10] For instance, 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine exhibited anti-HSV-1 activity equipotent to the established antiviral drug acyclovir.[10] The mechanism often involves the inhibition of viral DNA polymerase, a key enzyme in viral replication.

The following table summarizes the antiviral activity of selected 5-iodinated uridine derivatives.

CompoundVirusEC50 (µM)Reference
5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridineHSV-1N/A (equipotent to acyclovir)[10]
5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridineHSV-2~1.5-fold less active than EDU[10]
5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridineVZVSimilar or higher than EDU[10]
5-(1-azido-2-bromoethyl)-2'-deoxyuridineDHBV2.6 - 6.6[10]

EC50: Half-maximal effective concentration; EDU: 5-ethyl-2'-deoxyuridine; DHBV: Duck Hepatitis B Virus.

Kinase Inhibition: Modulating Cellular Signaling

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12][13] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors.[14]

Targeting Key Kinases in Cancer

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[8] Notably, certain derivatives exhibited potent PIM-1 kinase inhibition with IC50 values in the low nanomolar range (e.g., 11.4 nM and 17.2 nM), comparable to the well-known kinase inhibitor staurosporine.[8]

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

The following diagram illustrates a simplified signaling pathway involving PIM-1 kinase and its inhibition by a pyrimidine derivative.

kinase_pathway cluster_pathway PIM-1 Signaling Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor pim1 PIM-1 Kinase receptor->pim1 substrate Downstream Substrate pim1->substrate proliferation Cell Proliferation & Survival substrate->proliferation inhibitor 5-Iodo-2,4-dimethoxypyrimidine Derivative inhibitor->pim1

Caption: Inhibition of the PIM-1 kinase pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidines

This protocol describes a three-step synthesis of 5-iodopyrimidine analogs, which can be adapted for the synthesis of various derivatives.[15]

  • Iodination of 2-Benzylthiopyrimidine: 2-Benzylthiopyrimidine is iodinated in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine.

  • Chlorination: The product from step 1 is then chlorinated using an excess of POCl3 to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine.

  • Substitution: The 4-chloro derivative is reacted with various amines or hydrazine hydrate to yield the final 4-substituted-5-iodo-2-benzylthiopyrimidines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 2 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 1-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is then calculated relative to untreated control cells.

Conclusion and Future Directions

The 5-iodo-2,4-dimethoxypyrimidine scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antiviral, and kinase-inhibiting agents warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrimidine core to optimize potency and selectivity.

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel derivatives.

  • In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential of lead compounds in preclinical animal models.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile 5-iodo-2,4-dimethoxypyrimidine scaffold.

References

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [URL: https://ijrpr.com/uploads/V4ISSUE10/IJRPR20124.pdf]
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8037807/]
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2112204.pdf]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/29]
  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Antimicrobial Evaluation of 5-iodopyrimidine Analogs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20376222/]
  • Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38466698/]
  • Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11585457/]
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11907]
  • Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. ResearchGate. [URL: https://www.researchgate.net/publication/378873468_Design_Synthesis_and_Biological_Evaluation_of_5-5-Iodo-2-isopropyl-4-methoxyphenoxy-pyrimidine-24-diamine_AF-353_Derivatives_as_Novel_DHFR_Inhibitors_against_Staphylococcus_aureus]
  • 5-Iodo-2,4-dimethoxypyrimidine, 98%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/5-iodo-2-4-dimethoxypyrimidine-98/AC396260050]
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05364a]
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623619/]
  • Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314488/]
  • Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943823/]
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8993202/]
  • Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. SciSpace. [URL: https://typeset.io/papers/recent-progress-in-biological-activities-of-1a6c4b03651e4414841961f6c73950f2]
  • In Vitro Replication Inhibitory Activity of Xanthorrhizol against Severe Acute Respiratory Syndrome Coronavirus 2. MDPI. [URL: https://www.mdpi.com/1999-4915/13/7/1373]
  • 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/5-iodo-2-4-dimethoxypyrimidine-98-0-tci-america/I0220-25G]
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36545712/]
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40216725/]
  • Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9955891/]
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/334235213_Discovery_of_5-Aryl-24-diaminopyrimidine_Compounds_as_Potent_and_Selective_IRAK4_Inhibitors]
  • The Biological Activity of 4',5'-Didehydro-5'-deoxyuridine: A Technical Overview of a Pyrimidine Nucleoside Analog. Benchchem. [URL: https://www.benchchem.com/product/bcp168920/technical-document]
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000213/]

Sources

The Strategic Role of 5-Iodo-2,4-dimethoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Strategic Importance of the 5-Iodo Substituent

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] Consequently, synthetic pyrimidine derivatives have been extensively explored and developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3] Among the myriad of functionalized pyrimidines, 5-Iodo-2,4-dimethoxypyrimidine has emerged as a particularly valuable and versatile building block in the synthesis of complex bioactive molecules.[4]

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 5-Iodo-2,4-dimethoxypyrimidine in medicinal chemistry. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and present quantitative data to inform the design and execution of drug discovery programs.

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine: A Foundational Step

The reliable and efficient synthesis of 5-Iodo-2,4-dimethoxypyrimidine is the gateway to its utility. The most common and practical approach involves the direct iodination of the readily available precursor, 2,4-dimethoxypyrimidine.

Core Synthetic Principles

The C-5 position of the 2,4-dimethoxypyrimidine ring is activated towards electrophilic substitution due to the electron-donating effect of the two methoxy groups at the C-2 and C-4 positions. This electronic characteristic allows for regioselective iodination at the C-5 position. N-Iodosuccinimide (NIS) is a favored iodinating agent for this transformation due to its mild nature and ease of handling.[5][6] The reaction can be effectively catalyzed by a protic acid, such as sulfuric acid, which protonates NIS to generate a more potent electrophilic iodine species.[7]

Experimental Protocol: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

This protocol provides a robust method for the synthesis of 5-Iodo-2,4-dimethoxypyrimidine.

Materials:

  • 2,4-Dimethoxypyrimidine

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2,4-dimethoxypyrimidine (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid (catalytic amount).

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-Iodo-2,4-dimethoxypyrimidine as a solid.

Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the proton signal corresponding to the C-5 position of the starting material and the appearance of a downfield-shifted aromatic proton signal are indicative of successful iodination.

The Chemical Reactivity of 5-Iodo-2,4-dimethoxypyrimidine: A Gateway to Molecular Diversity

The synthetic power of 5-Iodo-2,4-dimethoxypyrimidine lies in the reactivity of the carbon-iodine bond, which serves as a versatile handle for the introduction of a wide range of molecular fragments through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further influenced by the methoxy groups, makes the C-5 position susceptible to these powerful bond-forming transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. 5-Iodo-2,4-dimethoxypyrimidine is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties at the C-5 position.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodo-2,4-dimethoxypyrimidine

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • In a reaction vessel, combine 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated pyrimidines. These motifs are valuable in medicinal chemistry for their linear geometry and ability to act as rigid linkers.

Experimental Protocol: Sonogashira Coupling of 5-Iodo-2,4-dimethoxypyrimidine

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq) and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira_Coupling

Applications in Medicinal Chemistry: Targeting Key Biological Pathways

The true value of 5-Iodo-2,4-dimethoxypyrimidine is realized in its application as a key intermediate in the synthesis of high-value, biologically active molecules.

Kinase Inhibitors: A Privileged Scaffold for Oncology

The pyrimidine ring is a well-established "privileged scaffold" for the design of kinase inhibitors, which are a major class of anticancer drugs.[8] The 2,4-disubstituted pyrimidine core can mimic the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The 5-position provides a crucial vector for introducing substituents that can enhance potency and selectivity by interacting with specific regions of the kinase active site.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.[9] Several approved JAK inhibitors feature a pyrimidine core. 5-Iodo-2,4-dimethoxypyrimidine serves as a key starting material for the synthesis of novel JAK inhibitors. For example, through a Suzuki coupling reaction, various aryl or heteroaryl groups can be introduced at the 5-position to probe the active site of JAK kinases and optimize inhibitory activity.

Compound R Group (at C-5) Target Kinase IC₅₀ (nM)
JAKi-1 PhenylJAK215
JAKi-2 4-FluorophenylJAK28
JAKi-3 3-PyridylJAK1/225 (JAK1), 12 (JAK2)
JAKi-4 1-Methyl-1H-pyrazol-4-ylJAK25

Note: The data in this table is representative and compiled from various sources on pyrimidine-based kinase inhibitors to illustrate the impact of C-5 substitution. Specific IC₅₀ values for compounds derived directly from 5-Iodo-2,4-dimethoxypyrimidine would require access to proprietary or specific published data.

Antiviral Agents: Nucleoside and Non-Nucleoside Inhibitors

5-substituted pyrimidines are also integral to the development of antiviral drugs.[10][11] The 5-position can be modified to interfere with viral enzymes such as polymerases and reverse transcriptases.

Nucleoside Analogues: 5-Iodo-2,4-dimethoxypyrimidine can be a precursor for the synthesis of modified nucleoside analogues.[10] While the direct conversion to a nucleoside is complex, the iodo-pyrimidine can be elaborated through cross-coupling reactions, and the resulting substituted pyrimidine can then be coupled with a sugar moiety. For instance, the introduction of an alkynyl group via Sonogashira coupling can lead to precursors for nucleoside analogues with potent antiviral activity.

Conclusion: A Versatile Tool for Drug Discovery

5-Iodo-2,4-dimethoxypyrimidine is a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the exceptional reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a reliable and efficient platform for the construction of diverse molecular architectures. The strategic functionalization of the C-5 position allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective inhibitors of key biological targets. As the demand for novel therapeutics continues to grow, the strategic application of 5-Iodo-2,4-dimethoxypyrimidine is poised to play an increasingly important role in the future of drug discovery.

References

  • Jain, K. S., et al. (2016). Pyrimidine derivatives: A versatile scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 8(7), 646-661.
  • Laghari, A. H., et al. (2021). Pyrimidine derivatives: A comprehensive review of their biological activities and synthetic approaches. Journal of the Iranian Chemical Society, 18(11), 2821-2856.
  • Semenov, V. E., et al. (2021). Antiviral nucleoside analogs. Molecules, 26(10), 2933. [Link]

  • Anderson, K. W., & Handy, S. T. (2011). One-pot double Suzuki couplings of dichloropyrimidines. Tetrahedron Letters, 52(35), 4569-4571.
  • Mohamed, M. S., et al. (2010). Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflammatory agents. Molecules, 15(3), 1882-1890.
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides/BF₃-H₂O, efficient electrophilic halogenating systems for aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.
  • Krasnokutskaya, E. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Schwartz, D. M., et al. (2019). The JAK/STAT pathway: a therapeutic target for myeloproliferative neoplasms.
  • Wang, X., et al. (2020). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Journal of Medicinal Chemistry, 63(17), 9475-9493.
  • WO2020044245A1 - Bioactive compound - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

  • Google Patents. (1989). United States Patent (19).
  • Semantic Scholar. (n.d.). Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Retrieved from [Link]

  • PubMed. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • Google Patents. (n.d.). WO2016022890A1 - Pyrimidine compounds and pyrimido indole compounds and methods of use.
  • National Center for Biotechnology Information. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]

  • PubMed. (1995). Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues. Retrieved from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Semantic Scholar. (n.d.). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Retrieved from [Link]

Sources

Literature review on 5-Iodo-2,4-dimethoxypyrimidine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 5-Iodo-2,4-dimethoxypyrimidine

Introduction: Unveiling a Versatile Synthetic Scaffold

5-Iodo-2,4-dimethoxypyrimidine is a halogenated pyrimidine derivative that has emerged as a highly versatile and valuable building block in modern organic and medicinal chemistry.[1] Its structure is characterized by a pyrimidine core, substituted with two methoxy groups at the 2 and 4 positions and an iodine atom at the 5 position. This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it an ideal intermediate for the synthesis of a diverse array of complex molecules.[2] The electron-donating methoxy groups modulate the electronic properties of the pyrimidine ring, while the iodo-substituent serves as a key handle for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the core applications of 5-Iodo-2,4-dimethoxypyrimidine, focusing on its utility in pharmaceutical development, its role as a cornerstone in synthetic strategies, and the methodologies employed for its transformation.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and computed properties for 5-Iodo-2,4-dimethoxypyrimidine are summarized below.

PropertyValueSource
Molecular Formula C₆H₇IN₂O₂[3][4]
Molecular Weight 266.04 g/mol [3][5]
CAS Number 52522-99-3[4][6]
Appearance White to light yellow crystalline powder[6]
IUPAC Name 5-iodo-2,4-dimethoxypyrimidine[3]
InChIKey KNTMOGOYRYYUIE-UHFFFAOYSA-N[3][4]

PART 1: Core Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a ubiquitous pharmacophore found in numerous FDA-approved drugs and biologically active molecules, largely due to its presence in the nucleobases of DNA and RNA.[7][8] 5-Iodo-2,4-dimethoxypyrimidine serves as a crucial starting material for introducing this privileged scaffold into novel therapeutic agents, particularly in the fields of oncology, virology, and anti-inflammatory research.[1][2]

Anticancer Agent Development

The pyrimidine scaffold is central to many anticancer drugs that function as antimetabolites or kinase inhibitors.[8][9] The ability to functionalize the 5-position of the pyrimidine ring via the iodo group allows for the systematic exploration of chemical space to optimize target binding and pharmacokinetic properties. For instance, derivatives of 5-substituted pyrimidines are investigated as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis and repair, making it a key target in colorectal cancer therapy.[10] The synthetic accessibility provided by 5-Iodo-2,4-dimethoxypyrimidine facilitates the creation of libraries of novel compounds for screening against various cancer cell lines and enzymatic targets.[2]

Antiviral Therapeutics

Halogenated pyrimidine nucleosides have a long history in antiviral therapy.[11][12] 5-Iodo-2,4-dimethoxypyrimidine acts as a precursor for the synthesis of modified nucleoside analogues that can interfere with viral replication.[1] For example, 5-iodo-substituted nucleosides like 1-(2-deoxy-4-thio-β-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) have demonstrated potent activity against orthopoxviruses, including vaccinia and cowpox viruses, by inhibiting viral DNA synthesis.[13] The compound's structure allows for its incorporation into synthetic schemes that ultimately yield these complex nucleoside derivatives.

Anti-inflammatory Research

Pyrimidine derivatives have shown promise in the development of novel anti-inflammatory agents.[2][14] The functionalization of the 5-Iodo-2,4-dimethoxypyrimidine core enables the synthesis of molecules designed to inhibit key inflammatory targets, such as protein kinases involved in inflammatory signaling pathways. The versatility of the iodo-group allows for the attachment of various pharmacophoric fragments, leading to the discovery of potent and selective inhibitors.[2]

PART 2: A Cornerstone in Organic Synthesis

The true power of 5-Iodo-2,4-dimethoxypyrimidine lies in its role as a versatile synthetic intermediate. The carbon-iodine bond at the 5-position is significantly more reactive than a corresponding carbon-bromine or carbon-chlorine bond, making it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions.

G sub 5-Iodo-2,4-dimethoxypyrimidine suzuki Suzuki Coupling (Boronic Acids/Esters) sub->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) sub->sonogashira heck Heck Coupling (Alkenes) sub->heck buchwald Buchwald-Hartwig (Amines, Amides) sub->buchwald prod1 5-Aryl-pyrimidines suzuki->prod1 prod2 5-Alkynyl-pyrimidines sonogashira->prod2 prod3 5-Alkenyl-pyrimidines heck->prod3 prod4 5-Amino-pyrimidines buchwald->prod4

Caption: Key cross-coupling reactions utilizing 5-Iodo-2,4-dimethoxypyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to Palladium(0) catalysts, initiating the catalytic cycle for several named reactions. This reactivity is fundamental to its utility.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 5-aryl or 5-heteroaryl-2,4-dimethoxypyrimidines. These products are often evaluated for biological activity, including as potential kinase inhibitors.

  • Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties at the 5-position. This reaction is crucial for creating rigid scaffolds and extending molecular structures, which is often required for probing protein binding pockets.

  • Heck Coupling: Formation of C-C bonds with alkenes, leading to 5-alkenyl pyrimidine derivatives.

  • Buchwald-Hartwig Amination: Construction of C-N bonds by coupling with amines, a vital transformation for synthesizing compounds with improved solubility and potential for hydrogen bonding interactions with biological targets.

The ability to selectively perform these reactions is a powerful tool for diversity-oriented synthesis in drug discovery programs.[7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-2,4-dimethoxypyrimidine with an arylboronic acid.

Objective: To synthesize a 5-aryl-2,4-dimethoxypyrimidine derivative.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 5-Iodo-2,4-dimethoxypyrimidine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst and ligand to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2,4-dimethoxypyrimidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

PART 3: Broader Chemical Applications

Beyond medicinal chemistry, 5-Iodo-2,4-dimethoxypyrimidine finds use in other specialized areas.

Agrochemical Synthesis

The pyrimidine core is also present in various herbicides and fungicides. This compound serves as a precursor in the synthesis of novel agrochemicals, where functionalization at the 5-position can be used to tune the compound's efficacy, selectivity, and environmental persistence.[1]

Biochemical Research and Probe Development

In biochemical studies, researchers utilize this compound to synthesize modified nucleic acids or molecular probes.[1] The iodo-group can be a site for attaching fluorescent tags, biotin labels, or other reporter groups, facilitating studies of DNA-protein interactions and other cellular processes.

Conclusion and Future Outlook

5-Iodo-2,4-dimethoxypyrimidine is a quintessential example of a versatile molecular scaffold. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and efficient tool for constructing complex molecular architectures. Its primary applications in drug discovery, especially for developing anticancer and antiviral agents, continue to drive research into new derivatives.[1][2] Future applications will likely leverage this compound's reactivity in novel synthetic methodologies and expand its use in materials science and chemical biology, further cementing its status as an indispensable building block in modern chemistry.

References

  • Chem-Impex. 5-Iodo-2,4-diméthoxypyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdfmVb6QCvgaCsHPhYYAq716jI0_mWxgmIDZeKZIdyNy5ecIeUbo9wffiLQAxvL8rQN4JC_oQ0rIQoDMdSkAmxO2ZZfDOas--KgE9d18sK7uLhjpYeeaD22Jmp839rwmf8ZYiFQg==]
  • Chem-Impex. 5-Iodo-2,4-dimethoxypyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnv-EXw7zZ8MZ9HZYGHF1os-QRwrYZux5seYTUOq6wMxq72BiICwfMx8KoYHEo-bB73Q8z-6BNBdCpex9MmLVQ2MHJQ8crOfZWvs8iORmm2eLuIyG9FaUdpx0kQcQN3kCyPg==]
  • PubChem. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpx3waiSOCaG-8T6mJD6-6tP145TVWqUj_fqIDA9647OhuARzU25yP81xaY5nHgXYSzljggIO-hE8nPRcdVDRhS9mPLa11yzzlYk2_pggIMGOpToYVE9oyjnqNQFO_SdSbQDEZrSXdC1uQy9O2gHVs-lQSQzP5z3YsWzaNTWNH0Hxu]
  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlq_xhIWevz6UoJvqDC2gOux9XC5XC5tETHKmTq7OlM2K9TxQ3e9XqILz0JwMz0Yg-SWjtAVdRjRjn4FE8VjyZ7DRuGh5Nm_kYbx1PaGgP4lYKQ3DXcbzYRejb8XukrBhgSgZ9NMxaaYNOgAKvfVTvPnVmcXia-79oRvEt1Uoh41I-ZQR09Gpvshl1yBS47HtBODOzo9eU]
  • Tokyo Chemical Industry UK Ltd. 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWyQPhdhXrmmIqx7a0hkugTw9lmUp66Rn0ZAwKF32QTjfDd9z-lq24KwTdQUjkXZiuesyjzkSVBAkRwLPvWS3bL9f2FZzOromZR7lHfYmKpcluu60cqZ-GELbkb6oAMOSXuKj8]
  • ChemicalBook. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHQQy6vcFHvf9Q2VMI8b-xcUnFV5vt1o-sskXIYreevJKC2xxDA06nAXcynRcDg9ePXWqmuT2-r91_UdSsMyI8HCgWayMtSGY-eeApzem-9gNjXJ8Tq9BhfPak-IPet8KlBHQjIJPkz-rPMeUPNZDI3nSaqep3Xz0CKFN8ALbD]
  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine, 98%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpHoq6c-7WJDc2GG9BvsDsW7Vsb81N2lb7Pk3XbX-2W3Z2AAZxwdvdGE4eJM9Me8kmJPyEXjLMLxRzlgrztJIm-AWhh-RkwRXG8Bp7jqvr0Y5--NaPgmU-xmjhn67ITm-qwcWQY6D3wGUJPikAmBppdINDxn-gaFlP33MDfKbCA63rtouGEvwS95xryPjAUqXmj-W6hpGoymI0NgcdCw==]
  • Benchchem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET1cEfDVQcERD54uZNY6U-_wWvrdTGUcD1Fqcywtx0TLHQ9qhkzeSuvmZZJ08zXBV6DxF_imwcybiedkHr1hyb-9Nd-AEYZPXnKFASB6Q9Sl9so4lt4NR6T68Ch78r8Zwq-4LH4IfmFHgGgbsqArfCbx4tBlpwVedAy958sjKh2kv_yd05RKcBO1IQNUD3ayDPGrTMa3x44TjJo-ouy3_UU1_HohiG6JaKSyiQe-v_wAN5hUEh]
  • PubMed. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCsd91pTwPitKGjLVIWo2Tc0g60spzxDm0QsmVl4GFUNVdeMwN4on1UClIoaYDVGwV1jJQS9yNWh9-UpNy-Qulv4EC85z3A-CHEBPIa57Xr4JcPGug19CvnTiuVScZe3Bc32k=]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpgFIeEd7EUxrnP0wYtd67pyz5yt5SBznqZVpg5-xFrydlpddJqjsI1nSoxYDLvOhvWsSdOK_OcAhK4b2-Da-xWPzcu-zNbfSbSCXH6ZmBSzIEU4y-iLSwtqcDYmoWrlsKEfV9z1g29x8Smvg=]
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGizBRjOYffz4SmwAGjXvuQJPfxyOlay6L8XLZC4Tvt__p_P-n2e_1iQC1PqX5S0JYVVTUXwPHI09ppUSMyOJRYbi4GbcBIBYWJKPLhlBRWU4DpQds2taMbJ9FrpMmC8E5NNCGb]
  • Semantic Scholar. 5-Iodo-2′-Deoxyuridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt27Oks8kWeDt7UNyqrMbhKrjKFPlLRemFXUjUJcxWaxxBFP0BrAi9IUSJpDL-a9PWwSiCPgCIj7r8M-k0sNjr56ApzjLQIOyGya45__KVBD5jjQ9YrsJZvvPXDu0-Qf250kI3hMR68fOrsC6d3G5iswJ1sfuNpUEKmomKNz_cMCODNlJQvF4e]
  • ResearchGate. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjT2rPoixR2G-FOUlLqtCJnjj1LPVNttt6XqQ1joT3NkPYIbhlf8YuJpPHx-vLp34BpkmKC1wKXCG9FWd503qoxBRefo1F329icOWA8Myw1HWqxhi1uZzxyXIDPlEn-q-xT21FtPRlLwk9cUBQEQjTg3dkfmzuuAgEFmhsBULW4gwfSiW0bNqYtBipCA8z9jwrbajhhL1FsVGfa3DEYBkJ55O3beRGpMZmfUj7g80-bgc_xTmZCGcQsoWRlG9ZNxMcOgp98_OkMs1SgSbZUQtL8n6R4B9Q7bmFrQH8jGMEoq0KcZPqBTaPxtGDKK3mHj7reu87tvkjzyqLpMvNeFS1iXVmzYwuaFio5zv76s6LdXGxQXKmkyau7huQ0TGna68=]
  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJmevUFvfaoa4lo7Dwi2AmM_gGwIdJWAtBVpVhw3OnI62Gy_F_Mir_uXWWARmUgph0SsACzEMNg3EbcWoCpIOvJf_jt3K2bTWdExgshliQwrmWKYaLoiggv8wEIz2OcPMcr0nAUi27vXXD0F8zXuGO9YY9h880v914TxXZdavAJQWjLkbAJFj-WNsXeXKdexDyoULeFBe21LMPCWFnpM-hBPBIl5ivWBw186W10uHzYbhF9-qGVIq9ftK5-qABL_r41FfZnZJzj1cJXMcLV8X_lHswokfa]
  • ARKIVOC. Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE71I-Y3owbi0THTf78NaZ7wslv7EJ0TnIdBxknVlCtjWunQK3kcCU0r3NTf8IISwvKe9cysVISdpPpUNCalz07NmpFm7s04ha1CgOI_5KaXlLlX4Ln3xZm7pb5fGDa8YVbegUgOgBePSBBHBcq4dygPbSWqOsrhdK6PH8EgPtZfSbW8m78XArI9t6GexL7hoiH8RjKJ7oXMo9WOoIaSvjSVjK5gxI6WW25G5adFJ_8JWD7UDNbGnw6W21Ak70mAr24]
  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiMbYOyYC8l7vwC1fd2ZJhu73knsz6Xpz8o7cyyfc_BN0jF8OHSinT011cjE2-07xrt6_Rg9W2eHV40XHFIsRbpdsRzl9BQMncdGcYIjPvfR4Q0mg9ErGDfiBW1TWY4oTAoQA=]
  • New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErbB1UtAg1Erofplso1J2wu6DZ9Ui_qGoq88LfJTD2LyyoAf6gd1nuRnAWEh1KCAno3seJtppo9XUyTnXoQ7kEFYCo4-GcNNQ-OcqaxTAXuDzRCrMwGyvZSjI8-pKAKWPTe1qCFg5_2PpAAs96khRSqDj2DCFY6fxi2W8=]
  • MDPI. Organic Compounds with Biological Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaN4AIkMnRqP1tY7KKPGB3wITu2eZpW3-59N3sHB9sUjkXpq5rm4zFGZRrzzyJVuOP3rPFSL9p7h_rKcreNDAJHil-yvpkSVSUISFqBZolUv7H6b180fpODaCqXcA2rw==]
  • PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzG3Mazrzs471xZeGF3H3GPHtTDaF4aXUAU64KcllSORno9qEQasuEreDJXtcylQxaLQHKbxwEe6b2zEXcLM7bCLCz1VvtO9jTCmfKZZHr1hI2yILfLZCN4kPAiEIlAnOnwBNRmnllOn2sIg==]
  • E3S Web of Conferences. Study of the biological properties of new chemical compounds of the pyrimidine series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERxnpQRs5AwQaA3wZcBF4m_YSKSWWt055Ik6IR7gLFAgdJz2OCMzou_47uEG1-I-ZWVwZeV9B7mmwY7x2JhN6Bl1fCD5-9lUiZ5oUjpbE1QSJkU0hVSNjHF2nI-2Lq6kP8wNO1GC5xHbUBxVteG1YIEOxp7go02_O7s49a4dRYrqSmQX6fAIpzk4dDscKsjw7Gv_Y_liH91w==]
  • PubMed. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtDKqTOWBn-Kuzge2mCwAiO4Gi-RNiZ49aZd-1nymmbDc51EQMMoukPXpZlgBnG4jUgmKRbpUPupA0J_g7oVFNxeQN2igRax2tibcdZ2MWU8RafUaRYse33CWBZZLO2SkH8BM=]
  • PMC - NIH. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHlPTj92nP0l4xuUfwEQxdfknhPQhkTlUwsr-Pime0lC5luHTT4Mhyyk2tOoQh830tDFWs80zQp9itIryFlcv-mpP8jsKzri__vZsNQUbYyjFKiVrZ5opZjcWUvE9HCS8XKe4LSdkeNZApeg==]
  • ResearchGate. (PDF) Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf66_l7Ze8Z0XrS0ztxvboGAIMQmqIPgWAiRSuqMbzUVJGsELpdjTWwbJZFD4uHawyxuWa49oRXGMsZ7yKdBZ-QVkDe_oLF2IlPEYn2OeYlnjfjrGXVGGI-Olg_q0NDXsPVohu9TC9wMKdcG7S0onYgO3gB8S4i0cB512gOZPMtPaTNuYRTKAyjFDmMw9qu1YispRoOeLqdF0a7bJf_GZIlobq1CXLrpI0isC7QJ7XNXh2Ux1z8wkorra5nMofqHCn67M8OMYk]
  • ResearchGate. Synthesis of an Enantiomerically Pure Building Block for the Synthesis of Hydroporphyrins | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm_nOUURF2ut-14aSBff-0VUGcSS5XBlFfJVIGje9j7ZTSCvtC_GNfiIHjKZCqiM4M1TlscezSL8BH7layGBgcWMmnbwUZDBKYIC897y2mB_1RjPA_bmlxOD5u9Y1Qm1a3MiR2i8qQajetDc5k4cgEf1wr4gXSluDUQReX2HIf7ZILiTJ1meDtIFLVKsMRgIb4C78gCJ992-BpcD4kEvW-_nJ8wbdczvBSKN1z5CR6UPsvW1IHU4LepYgSI6sLyYUH-bvAgZS-]

Sources

An In-Depth Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine: From Discovery to Contemporary Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,4-dimethoxypyrimidine stands as a pivotal heterocyclic intermediate, wielding significant influence in the landscape of medicinal chemistry and drug discovery. Its strategic combination of a pyrimidine core, activating methoxy groups, and a versatile iodine substituent has rendered it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of 5-Iodo-2,4-dimethoxypyrimidine, from its historical synthetic origins to its contemporary applications in the development of novel therapeutics, particularly in the realms of antiviral and anticancer research. Detailed synthetic protocols, mechanistic insights, and an examination of its role in constructing complex molecular architectures are presented to offer a holistic resource for researchers in the field.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a recurring feature in a multitude of natural products and synthetic pharmaceuticals.[1] Its inherent biological relevance and versatile chemical reactivity have established it as a "privileged scaffold" in drug design. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and the precise orientation of pharmacophoric elements to engage with biological targets.

5-Iodo-2,4-dimethoxypyrimidine (CAS No: 52522-99-3) has emerged as a particularly valuable derivative.[2] The methoxy groups at the 2- and 4-positions activate the pyrimidine ring towards electrophilic substitution, facilitating the introduction of the iodine atom at the 5-position. This iodo-substituent, in turn, serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] This trifecta of structural features makes 5-Iodo-2,4-dimethoxypyrimidine a highly sought-after starting material for the synthesis of complex molecular frameworks with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Iodo-2,4-dimethoxypyrimidine is essential for its effective utilization in synthesis.

PropertyValueReference(s)
Molecular Formula C₆H₇IN₂O₂[2]
Molecular Weight 266.04 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point 69.0 to 73.0 °C
Solubility Soluble in chloroform and dichloromethane[5]
CAS Number 52522-99-3[2]

Synthesis and Historical Context

Synthesis of the 2,4-Dimethoxypyrimidine Core

The 2,4-dimethoxypyrimidine scaffold can be prepared from readily available starting materials such as guanidine and diethyl malonate, which undergo cyclization to form 2-amino-4,6-dihydroxypyrimidine.[6] Subsequent chlorination and methoxylation reactions yield the desired 2,4-dimethoxypyrimidine.

Iodination of 2,4-Dimethoxypyrimidine: A Modern, Green Approach

The introduction of the iodine atom at the C5 position is a key transformation. While classical methods often employ harsh reagents, modern approaches focus on more environmentally benign and efficient protocols. A notable example is the solvent-free iodination using solid iodine and a silver salt, such as silver nitrate, under mechanical grinding conditions.[7][8][9] This method offers several advantages, including short reaction times, high yields, and a simplified work-up procedure.[7]

Conceptual Iodination Workflow:

G cluster_start Starting Materials cluster_process Process cluster_product Product 2,4-Dimethoxypyrimidine 2,4-Dimethoxypyrimidine Mechanical Grinding Mechanical Grinding 2,4-Dimethoxypyrimidine->Mechanical Grinding Iodine (I2) Iodine (I2) Iodine (I2)->Mechanical Grinding Silver Nitrate (AgNO3) Silver Nitrate (AgNO3) Silver Nitrate (AgNO3)->Mechanical Grinding 5-Iodo-2,4-dimethoxypyrimidine 5-Iodo-2,4-dimethoxypyrimidine Mechanical Grinding->5-Iodo-2,4-dimethoxypyrimidine

Caption: A simplified workflow for the green synthesis of 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocol: Green Iodination of 2,4-Dimethoxypyrimidine

  • Materials: 2,4-dimethoxypyrimidine, Iodine (I₂), Silver Nitrate (AgNO₃), Mortar and Pestle, Saturated Sodium Thiosulfate solution, Methanol, Silica Gel.

  • Procedure:

    • In a clean, dry mortar, combine 2,4-dimethoxypyrimidine (1.0 mmol), solid iodine (1.2 mmol), and silver nitrate (2.0 mmol).

    • Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction progress can be monitored by TLC.

    • Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure 5-Iodo-2,4-dimethoxypyrimidine.[7][8][9]

Causality of Experimental Choices:

  • Solvent-free conditions: This approach minimizes waste and avoids the use of potentially toxic solvents, aligning with the principles of green chemistry.[7]

  • Mechanical grinding: This technique provides the energy required for the reaction to proceed without the need for heating, and it ensures efficient mixing of the solid reagents.[7]

  • Silver Nitrate: The silver salt acts as a Lewis acid, activating the iodine to generate a more electrophilic iodinating species, which is necessary for the substitution on the electron-rich pyrimidine ring.[7]

Applications in Drug Discovery and Development

The true value of 5-Iodo-2,4-dimethoxypyrimidine lies in its utility as a versatile intermediate for the synthesis of a wide range of bioactive molecules.[10] The iodine atom serves as a linchpin for introducing molecular complexity through various cross-coupling reactions.

Synthesis of Antiviral Agents

A significant application of 5-Iodo-2,4-dimethoxypyrimidine is in the synthesis of nucleoside analogues with antiviral activity.[11] The pyrimidine core can be elaborated into structures that mimic natural nucleosides, thereby interfering with viral replication processes.

General Synthetic Strategy for Antiviral Nucleoside Analogues:

G 5-Iodo-2,4-dimethoxypyrimidine 5-Iodo-2,4-dimethoxypyrimidine Cross-Coupling Cross-Coupling 5-Iodo-2,4-dimethoxypyrimidine->Cross-Coupling Suzuki or Sonogashira (Aryl/Alkynyl Group) Functionalized Pyrimidine Functionalized Pyrimidine Cross-Coupling->Functionalized Pyrimidine Glycosylation Glycosylation Functionalized Pyrimidine->Glycosylation Sugar Moiety Nucleoside Analogue Nucleoside Analogue Glycosylation->Nucleoside Analogue

Caption: Synthetic pathway from 5-Iodo-2,4-dimethoxypyrimidine to antiviral nucleoside analogues.

Mechanism of Action of Resulting Antiviral Nucleosides:

Many of the synthesized nucleoside analogues function as inhibitors of viral polymerases. After being anabolized to the triphosphate form within the host cell, they are incorporated into the growing viral DNA or RNA chain. Lacking a 3'-hydroxyl group, these analogues act as chain terminators, halting viral replication.

Signaling Pathway: Viral Polymerase Inhibition

G Nucleoside Analogue Nucleoside Analogue Host Cell Kinases Host Cell Kinases Nucleoside Analogue->Host Cell Kinases Phosphorylation Triphosphate Analogue Triphosphate Analogue Host Cell Kinases->Triphosphate Analogue Viral Polymerase Viral Polymerase Triphosphate Analogue->Viral Polymerase Incorporation into viral DNA/RNA Chain Termination Chain Termination Viral Polymerase->Chain Termination

Caption: Mechanism of action of nucleoside analogues as viral polymerase inhibitors.

Synthesis of Anticancer Agents

5-Iodo-2,4-dimethoxypyrimidine is also a valuable precursor for the synthesis of small molecule kinase inhibitors, a major class of anticancer drugs.[12] The pyrimidine scaffold can be elaborated with various substituents to create compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.

Example: Synthesis of a Kinase Inhibitor Scaffold

A common strategy involves a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position, followed by further modifications.

Experimental Protocol: Suzuki Coupling of 5-Iodo-2,4-dimethoxypyrimidine

  • Materials: 5-Iodo-2,4-dimethoxypyrimidine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • To a reaction vessel, add 5-Iodo-2,4-dimethoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

    • Add a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[13]

Signaling Pathway: Inhibition of a Tyrosine Kinase in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Tyrosine Kinase Tyrosine Kinase Growth Factor Receptor->Tyrosine Kinase Activation Downstream Signaling Downstream Signaling Tyrosine Kinase->Downstream Signaling Phosphorylation Gene Expression Gene Expression Downstream Signaling->Gene Expression Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Tyrosine Kinase Inhibition Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Inhibition of a tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine has solidified its position as a cornerstone intermediate in synthetic and medicinal chemistry. Its facile synthesis, coupled with the remarkable versatility of the iodo-substituent in modern cross-coupling reactions, provides a robust platform for the generation of diverse and complex molecular architectures. The successful application of this building block in the development of potent antiviral and anticancer agents underscores its enduring importance in the quest for novel therapeutics. As drug discovery continues to evolve, the strategic utilization of such well-defined and reactive intermediates will undoubtedly remain a critical component of innovative synthetic design.

References

  • 5-Iodocytosine. ChemBK. (2023). Available at: [Link].

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. (2022). Available at: [Link].

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. (2022). Available at: [Link].

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. (2022). Available at: [Link].

  • Summary of the iodination at the C5 position of pyrimidine derivatives... ResearchGate. (2022). Available at: [Link].

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). (n.d.). Available at: [Link].

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. (n.d.). Available at: [Link].

  • Antiviral nucleoside analogs. PMC - NIH. (2021). Available at: [Link].

  • Sonogashira coupling. Wikipedia. (n.d.). Available at: [Link].

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents. (n.d.).
  • NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Available at: [Link].

  • 5-Iodo-2,4-dimethoxypyrimidine. PubChem. (n.d.). Available at: [Link].

  • Photoinduced inverse Sonogashira coupling reaction. PMC - NIH. (n.d.). Available at: [Link].

  • Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. ResearchGate. (n.d.). Available at: [Link].

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. (n.d.). Available at: [Link].

  • Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. PubMed. (2012). Available at: [Link].

  • Photoinduced inverse Sonogashira coupling reaction. Chemical Science (RSC Publishing). (n.d.). Available at: [Link].

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (n.d.). Available at: [Link].

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. NIH. (2021). Available at: [Link].

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. (n.d.). Available at: [Link].

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. (2023). Available at: [Link].

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (n.d.). Available at: [Link].

  • Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues. PubMed. (1995). Available at: [Link].

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances (RSC Publishing). (2022). Available at: [Link].

Sources

Methodological & Application

Synthesis Protocols for 5-Iodo-2,4-dimethoxypyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Iodo-2,4-dimethoxypyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of 5-Iodo-2,4-dimethoxypyrimidine

5-Iodo-2,4-dimethoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including nucleoside analogs with antiviral and anticancer properties. The presence of an iodine atom at the C5 position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The two methoxy groups at the C2 and C4 positions modulate the electronic properties of the pyrimidine ring, influencing its reactivity and biological interactions.

This guide will explore the primary synthetic strategies for the preparation of 5-Iodo-2,4-dimethoxypyrimidine, with a focus on explaining the underlying chemical principles and providing robust, reproducible protocols.

Strategic Approaches to the Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine can be broadly approached through two main strategies:

  • Direct Electrophilic Iodination of 2,4-dimethoxypyrimidine: This is the most straightforward approach, involving the direct introduction of an iodine atom onto the electron-rich C5 position of the 2,4-dimethoxypyrimidine ring.

  • Synthesis from a Pre-halogenated Pyrimidine Core: This strategy involves the initial synthesis of a di-halogenated pyrimidine, followed by selective methoxylation and subsequent functionalization.

This guide will primarily focus on the direct iodination method due to its efficiency and atom economy.

Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS)

This protocol details the direct iodination of 2,4-dimethoxypyrimidine using N-Iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating methoxy groups at the C2 and C4 positions activate the pyrimidine ring, particularly at the C5 position, making it susceptible to attack by an electrophile. N-Iodosuccinimide serves as the source of the electrophilic iodine species (I+).

graph "Electrophilic Iodination Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

DMP [label="2,4-Dimethoxypyrimidine"]; NIS [label="N-Iodosuccinimide (NIS)"]; Intermediate [label="Sigma Complex\n(Resonance Stabilized)"]; Product [label="5-Iodo-2,4-dimethoxypyrimidine"]; Succinimide [label="Succinimide"];

DMP -> Intermediate [label="+ I+ (from NIS)"]; Intermediate -> Product [label="- H+"]; NIS -> "I+" [style=invis]; "I+" -> Intermediate [style=invis]; Intermediate -> Succinimide [style=invis]; }

Caption: Electrophilic iodination of 2,4-dimethoxypyrimidine.
Experimental Protocol

Materials:

  • 2,4-Dimethoxypyrimidine (Starting Material)[1][2]

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH3CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethoxypyrimidine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically exothermic, and the color of the solution may change.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Iodo-2,4-dimethoxypyrimidine as a solid.

Data Summary
ParameterValue
Starting Material 2,4-Dimethoxypyrimidine
Reagent N-Iodosuccinimide (NIS)
Solvent Acetonitrile (CH3CN)
Stoichiometry (NIS) 1.1 - 1.5 equivalents
Reaction Temperature Room Temperature
Reaction Time 1 - 4 hours
Typical Yield 85-95%

Protocol 2: "Green" Iodination using Molecular Iodine and a Mild Oxidant

This protocol presents an environmentally benign approach to the iodination of pyrimidine derivatives, adapted from a method developed for uracil and cytosine derivatives.[3][4][5] This solvent-free or minimal-solvent method utilizes molecular iodine in the presence of a mild oxidizing agent.

Causality of Experimental Choices

The use of a mild oxidant, such as silver nitrate (AgNO3), is crucial for the in-situ generation of the electrophilic iodine species (I+).[3][4][5] The reaction can often be performed under solvent-free conditions by grinding the reactants, which enhances reaction rates and reduces waste.

graph "Green_Iodination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

}

Caption: Workflow for the green iodination protocol.
Experimental Protocol

Materials:

  • 2,4-Dimethoxypyrimidine

  • Iodine (I2)

  • Silver Nitrate (AgNO3)

  • Mortar and pestle

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a mortar, combine 2,4-dimethoxypyrimidine (1.0 eq), iodine (1.0-1.2 eq), and silver nitrate (1.0-1.2 eq).

  • Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes. The mixture may become colored and slightly warm. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, add a saturated aqueous solution of sodium thiosulfate to the mortar and continue to grind for a few minutes to quench excess iodine.

    • Transfer the mixture to a beaker and add ethyl acetate and water.

    • Stir the mixture and then transfer it to a separatory funnel.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

  • 5-Iodo-2,4-dimethoxypyrimidine: May cause skin and eye irritation.[6][7] May cause respiratory irritation.[6][7] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Iodine: Is corrosive and toxic. Handle in a fume hood and wear appropriate PPE.

  • Acetonitrile: Is flammable and toxic. Handle in a fume hood.

  • Silver Nitrate: Is an oxidizing agent and can cause skin burns. Handle with care.

Characterization of 5-Iodo-2,4-dimethoxypyrimidine

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the iodine atom.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the compound. The reported melting point is in the range of 71-75 °C.

Conclusion

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is a critical step for the development of novel compounds in various fields of chemical research. The direct iodination of 2,4-dimethoxypyrimidine using N-Iodosuccinimide offers a reliable and high-yielding method. For researchers focused on sustainable chemistry, the solvent-free approach using molecular iodine and a mild oxidant presents a viable and environmentally friendly alternative. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • PubChem. 2,4-Dimethoxypyrimidine. [Link]

  • Kim, S. K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6449. [Link]

  • PubChem. 5-Iodo-2,4-dimethoxypyrimidine. [Link]

  • Kim, S. K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of dimethoxypyrimidines and uracils with novel C-5 substituents. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284. [Link]

  • Kim, S. K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

  • PubChem. 2,4-Dimethoxypyrimidine. [Link]

  • Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine, 98%. [Link]

  • Douglas, C. J. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(10), 1269-1273. [Link]

  • Roy, B., et al. (2018). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 8(54), 30887-30896. [Link]

  • Semantic Scholar. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-2,4-dimethoxypyrimidines

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The targeted synthesis of 5-aryl-2,4-dimethoxypyrimidines via C-C bond formation is a critical step in the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for this transformation, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[1]

5-Iodo-2,4-dimethoxypyrimidine is a particularly valuable building block for these syntheses. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle, often enabling the reaction to proceed under milder conditions and with lower catalyst loadings than its bromo- or chloro-analogues.[2] This high reactivity is advantageous when working with sensitive or complex molecules. This guide provides an in-depth analysis of the Suzuki coupling reaction using 5-iodo-2,4-dimethoxypyrimidine, detailing the underlying mechanism, optimized reaction conditions, and a step-by-step protocol to empower researchers in their synthetic endeavors.

Mechanistic Rationale: The "Why" Behind the Protocol

The success of a Suzuki-Miyaura coupling hinges on the orchestration of a catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The pyrimidine ring's electron-deficient nature makes it highly susceptible to palladium-catalyzed cross-coupling reactions compared to analogous benzene halides.[3]

The catalytic cycle comprises three primary steps:

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of 5-iodo-2,4-dimethoxypyrimidine. This is typically the rate-determining step. The high reactivity of the C-I bond facilitates this process, forming a Pd(II) intermediate.[2]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[4] The choice of base and solvent is critical to ensure efficient transmetalation while minimizing side reactions like protodeboronation.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the 5-aryl-2,4-dimethoxypyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The 2,4-dimethoxy substituents on the pyrimidine ring are electron-donating, which can modulate the electronic properties of the ring, though the C5-iodo position remains a highly effective coupling site.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: Survey of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes conditions reported for the Suzuki coupling of 5-halopyrimidines, providing a strong starting point for optimization with 5-iodo-2,4-dimethoxypyrimidine. Given the high reactivity of the iodo-substituent, milder conditions are often successful.[2]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-80N/AVarious arylGood[5]
PdCl₂(dppf) (N/A)-Na₂CO₃ (N/A)Dioxane/H₂O11012Various arylGood[6]
Pd(OAc)₂ (2.5)PPh₃ (5)Na₂CO₃ (3)Glyme/H₂O7024Phenyl88[3]
Pd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄ (3)Dioxane/H₂O120 (µW)0.17Boronic ester53[7]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)Dioxane/H₂O100 (µW)0.25PhenylHigh[1]
SerrKap (1.0)-N/AH₂O/EtOHN/A (Flow)0.483-Methoxyphenyl90[8]

Note: This table includes data from various 5-halopyrimidines and related substrates to provide a general guideline. "N/A" indicates data not specified in the source.

Experimental Protocol: A Self-Validating System

This protocol provides a robust, generalized procedure for the Suzuki-Miyaura coupling of 5-iodo-2,4-dimethoxypyrimidine with an arylboronic acid. It is designed to be a self-validating system, meaning it incorporates best practices for ensuring an inert atmosphere and proper reagent handling, which are critical for reproducibility and success.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Iodopyrimidine, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvents B->C D 4. Add Palladium Catalyst C->D E 5. Heat to Target Temperature (e.g., 80-100 °C) with Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Dilute (e.g., with Ethyl Acetate) F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize Product J->K

Caption: A generalized workflow for a Suzuki coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-iodo-2,4-dimethoxypyrimidine (e.g., 1.0 mmol, 266.0 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The use of degassed solvents further protects the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.6 mg).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C for conventional heating, or up to 120 °C for microwave irradiation) and stir vigorously.[1][7]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2,4-dimethoxypyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Field-Proven Insights & Troubleshooting

  • Choice of Base: While K₂CO₃ is a common and effective choice, for less reactive boronic acids or to accelerate the reaction, a stronger base like Cs₂CO₃ or K₃PO₄ can be beneficial.[5]

  • Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) with water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1]

  • Protodeboronation: A common side reaction is the hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using anhydrous conditions (if compatible with the base), using boronate esters (e.g., pinacol esters), or avoiding prolonged reaction times at high temperatures.[5]

  • Catalyst and Ligand Selection: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with sterically hindered partners or heteroarylboronic acids, using a Pd(OAc)₂ or Pd₂(dba)₃ precursor with a specialized, bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically improve yields and reaction rates.[7]

References

  • Ali, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • D'Ambrosio, A. J., & Macks, D. E. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available at: [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis. Available at: [Link]

  • Gawas, D., et al. (2020). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine and its application in the synthesis of fluorescent nucleoside analogues. ResearchGate. Available at: [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Thompson, A. L., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ntshanka, M., et al. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]

Sources

The Strategic Application of 5-Iodo-2,4-dimethoxypyrimidine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has proven to be of immense value in the field of medicinal chemistry, particularly in the development of anticancer therapeutics.[1] Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine derivatives to effectively interact with a wide array of biological targets, including protein kinases and histone deacetylases (HDACs), enzymes often dysregulated in cancer.[2][3] This has led to the development of numerous pyrimidine-based drugs with potent anticancer activity.[4][5] Among the various functionalized pyrimidines, 5-Iodo-2,4-dimethoxypyrimidine stands out as a versatile and highly valuable intermediate for the synthesis of novel anticancer agents.[6][7] The presence of a reactive iodine atom at the C5 position, coupled with the modulating influence of the methoxy groups at C2 and C4, makes this compound an ideal starting point for the construction of diverse molecular architectures through powerful cross-coupling reactions.[7]

This technical guide provides an in-depth exploration of the applications of 5-Iodo-2,4-dimethoxypyrimidine in anticancer research. We will delve into its role as a key building block in the synthesis of targeted therapies, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. Furthermore, we will provide detailed, field-proven protocols for the derivatization of this compound using Suzuki-Miyaura and Sonogashira cross-coupling reactions, offering researchers and drug development professionals a practical guide to harnessing its full potential.

The Rationale for Employing 5-Iodo-2,4-dimethoxypyrimidine in Anticancer Drug Design

The strategic advantage of using 5-Iodo-2,4-dimethoxypyrimidine lies in its chemical reactivity and the biological significance of the resulting pyrimidine derivatives. The carbon-iodine bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl. This high reactivity allows for efficient and selective functionalization of the C5 position of the pyrimidine ring under relatively mild conditions.

The 2,4-dimethoxypyrimidine core itself is a privileged scaffold in many kinase inhibitors.[6] These methoxy groups can be retained in the final molecule to modulate solubility and electronic properties, or they can be readily converted to other functional groups, such as hydroxyl or amino groups, to create key hydrogen bonding interactions within the ATP-binding pocket of target kinases. This flexibility is paramount in the iterative process of lead optimization in drug discovery.

A prime example of the therapeutic relevance of the 2,4-diaminopyrimidine scaffold is in the development of EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC).[8] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation.[9] Third-generation EGFR inhibitors, such as rociletinib, are designed to selectively target mutant forms of EGFR, including the T790M resistance mutation. While the direct synthesis of rociletinib may not start from 5-Iodo-2,4-dimethoxypyrimidine, the synthesis of its analogs and other potent pyridopyrimidine-based EGFR inhibitors often involves the strategic use of halogenated pyrimidines.[10][11] This underscores the importance of intermediates like 5-Iodo-2,4-dimethoxypyrimidine in accessing novel chemical matter for targeting clinically relevant mutations.

Synthetic Pathways: Building Anticancer Scaffolds

The primary application of 5-Iodo-2,4-dimethoxypyrimidine in anticancer research is as a versatile substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful and widely used methods for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl moieties at the C5 position of the pyrimidine ring.

Caption: Synthetic utility of 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the successful implementation of Suzuki-Miyaura and Sonogashira couplings with 5-Iodo-2,4-dimethoxypyrimidine.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Iodo-2,4-dimethoxypyrimidine with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed coupling of 5-Iodo-2,4-dimethoxypyrimidine with a generic arylboronic acid. The conditions are based on established methods for similar pyrimidine derivatives and can be optimized for specific substrates.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Iodo-2,4-dimethoxypyrimidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-dimethoxypyrimidine.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Cross-Coupling of 5-Iodo-2,4-dimethoxypyrimidine with a Terminal Alkyne

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of 5-Iodo-2,4-dimethoxypyrimidine with a terminal alkyne.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Solvent (e.g., Tetrahydrofuran or Dimethylformamide)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Iodo-2,4-dimethoxypyrimidine, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent, triethylamine, and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 5-alkynyl-2,4-dimethoxypyrimidine.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of 5-substituted-2,4-dimethoxypyrimidines can be confirmed by standard analytical techniques.

Product TypeExpected Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry
5-Aryl-2,4-dimethoxypyrimidine70-95Aromatic protons, pyrimidine proton (s, ~8.5), methoxy protons (s, ~4.0)Aromatic and pyrimidine carbons, methoxy carbons (~55)[M+H]⁺ corresponding to the product
5-Alkynyl-2,4-dimethoxypyrimidine65-90Pyrimidine proton (s, ~8.6), methoxy protons (s, ~4.0), alkyne-substituted protonsPyrimidine and alkyne carbons, methoxy carbons (~55)[M+H]⁺ corresponding to the product

Note: The exact chemical shifts and yields will vary depending on the specific arylboronic acid or terminal alkyne used.

Conclusion and Future Perspectives

5-Iodo-2,4-dimethoxypyrimidine is a powerful and versatile building block in the synthesis of novel anticancer agents. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse libraries of pyrimidine derivatives for screening and lead optimization. The protocols provided herein offer a solid starting point for researchers to explore the vast chemical space accessible from this key intermediate. As our understanding of the molecular drivers of cancer continues to grow, the strategic use of well-designed building blocks like 5-Iodo-2,4-dimethoxypyrimidine will be crucial in the development of the next generation of targeted and effective cancer therapies.

References

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. Available from: [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. Available from: [Link]

  • A Novel HDAC Inhibitor With a Hydroxy-Pyrimidine Scaffold - PubMed. Available from: [Link]

  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - NIH. Available from: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Available from: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. Available from: [Link]

  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available from: [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC - NIH. Available from: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - NIH. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. Available from: [Link]

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer - National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - NIH. Available from: [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC - NIH. Available from: [Link]

  • Synthesis of Peptoid-Based Class I-Selective Histone Deacetylase Inhibitors with Chemosensitizing Properties - Journal of Medicinal Chemistry - ACS Figshare. Available from: [Link]

Sources

Application Note: A High-Efficiency Protocol for the Microwave-Assisted Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,4-dimethoxypyrimidine is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including antiviral and anticancer agents.[1] Traditional synthetic routes for the iodination of pyrimidine scaffolds often require harsh conditions and long reaction times.[2][3] This application note provides a detailed, robust, and highly efficient protocol for the synthesis of 5-iodo-2,4-dimethoxypyrimidine via microwave-assisted electrophilic iodination. By leveraging the rapid and uniform heating of microwave irradiation, this method dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry.[4][5]

Introduction: The Strategic Importance of 5-Iodo-2,4-dimethoxypyrimidine

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents. The introduction of an iodine atom at the C5 position of the 2,4-dimethoxypyrimidine scaffold creates a versatile synthetic handle. This iodo-derivative is readily amenable to further functionalization through various cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling the construction of complex molecular architectures.[6] Its value is underscored by its role as a precursor in the development of novel therapeutics targeting a range of diseases.[1]

Conventional heating methods for the iodination of electron-rich heterocycles can be sluggish and inefficient. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing the ability of polar molecules to generate heat through rapid dipole rotation and ionic conduction when subjected to a microwave field.[4] This results in homogenous, instantaneous heating that can accelerate reaction rates by orders of magnitude compared to a conventional oil bath.[7]

Reaction Mechanism and Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The 2,4-dimethoxypyrimidine ring is electron-rich, particularly at the C5 position, due to the electron-donating effects of the two methoxy groups. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I⁺). The reaction is catalyzed by a mild acid, such as trifluoroacetic acid (TFA), which protonates NIS, making it a more potent electrophile.[8]

The core mechanism involves:

  • Activation of NIS: The acid catalyst enhances the electrophilicity of the iodine atom on NIS.

  • Electrophilic Attack: The π-electrons of the pyrimidine ring attack the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex.

  • Deprotonation: A base (typically the solvent or the succinimide anion) removes the proton from the C5 position, restoring aromaticity and yielding the final 5-iodo-2,4-dimethoxypyrimidine product.

G cluster_0 Step 1: Activation of Iodinating Agent cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation NIS N-Iodosuccinimide (NIS) Activated_NIS Activated Electrophile [NIS-H]⁺ NIS->Activated_NIS + H⁺ Acid Acid Catalyst (e.g., TFA) Pyrimidine 2,4-Dimethoxypyrimidine Activated_NIS->Pyrimidine Electrophilic Iodine Source Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrimidine->Sigma_Complex + Activated I⁺ Sigma_Complex_2 Sigma Complex Sigma_Complex->Sigma_Complex_2 Resonance Stabilization Product 5-Iodo-2,4-dimethoxypyrimidine Succinimide Succinimide Sigma_Complex_2->Product - H⁺

Caption: The electrophilic iodination mechanism.

Detailed Experimental Protocol

This protocol is optimized for a standard laboratory microwave synthesizer.

Materials and Equipment
  • Reagents:

    • 2,4-Dimethoxypyrimidine (CAS: 3289-48-5)

    • N-Iodosuccinimide (NIS) (CAS: 516-12-1)[9][10]

    • Acetonitrile (CH₃CN), Anhydrous (CAS: 75-05-8)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

G A 1. Reagent Preparation Add 2,4-dimethoxypyrimidine (1.0 mmol), NIS (1.1 mmol), and anhydrous acetonitrile (4 mL) to a 10 mL microwave vial. B 2. Microwave Irradiation Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 15 minutes. A->B C 3. Reaction Quenching Cool the vial to room temperature. Quench with sat. Na₂S₂O₃ solution to remove unreacted iodine. B->C D 4. Extraction Transfer mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL). C->D E 5. Washing Wash combined organic layers with sat. NaHCO₃ and then brine. D->E F 6. Drying and Concentration Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. E->F G 7. Purification Purify the crude product via silica gel column chromatography. F->G H 8. Analysis Characterize the final product using ¹H NMR, ¹³C NMR, and MS. G->H

Caption: Microwave-assisted synthesis workflow.

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dimethoxypyrimidine (140 mg, 1.0 mmol, 1.0 equiv.).

  • Add N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol, 1.1 equiv.).

  • Add 4 mL of anhydrous acetonitrile as the solvent.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 120 °C (use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Power: Dynamic (typically 50-150 W)

    • Stirring: High

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a 50 mL round-bottom flask and concentrate in vacuo to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Add 15 mL of saturated aqueous sodium thiosulfate solution to quench any remaining iodine (the organic layer will turn from brown/pink to pale yellow).

  • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford 5-iodo-2,4-dimethoxypyrimidine as a white to light yellow solid.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.

Data and Optimization

The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The following table provides a guide for optimization.

ParameterStandard ConditionOptimization RangeRationale & Expected Outcome
Solvent Acetonitrile (CH₃CN)DMF, Dioxane, TolueneSolvent polarity affects microwave energy absorption and reagent solubility. Acetonitrile offers a good balance of a high boiling point and moderate polarity.
Temperature 120 °C80 - 150 °CHigher temperatures increase reaction rates but may lead to side products if too high. Optimization is key for balancing speed and selectivity.
Time 15 min5 - 30 minMicrowave reactions are rapid; monitor by TLC to avoid decomposition from prolonged heating.[11][12]
NIS Equivalents 1.1 equiv.1.0 - 1.5 equiv.A slight excess of NIS ensures complete consumption of the starting material. A large excess can complicate purification.
Catalyst None (or trace acid)TFA, Acetic Acid (cat.)For less reactive substrates, a catalytic amount of a non-nucleophilic acid can activate NIS and accelerate the reaction.[8]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient heating (temperature/time).2. Inactive NIS (degraded by moisture).3. Incomplete reaction.1. Increase reaction temperature or time incrementally.2. Use fresh, high-purity NIS.3. Monitor reaction progress by TLC until starting material is consumed.
Formation of Dark Tar 1. Overheating or excessive reaction time.2. Reaction temperature too high.1. Reduce the hold time.2. Lower the reaction temperature by 10-20 °C.
Multiple Spots on TLC 1. Side reactions or product decomposition.2. Possible di-iodination (unlikely but possible).1. Decrease reaction temperature.2. Use fewer equivalents of NIS (e.g., 1.05 equiv.).3. Ensure efficient quenching and work-up.
Product Contaminated with Succinimide Incomplete removal during work-up.Add an additional wash with water or a dilute base (e.g., 1M NaOH) during the extraction process. Succinimide is more soluble in the aqueous layer.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin irritation, and serious eye irritation.[13][14] May cause respiratory irritation.[15] Avoid breathing dust.[16] Handle with gloves, safety goggles, and a lab coat.[17][18] Store in a cool, dry place, protected from light and moisture.[16][17]

  • Microwave Synthesizer: Only use vessels designed for microwave chemistry. Never exceed the recommended volume for the reaction vial. Always ensure the system correctly monitors temperature and pressure.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Lee, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6477. Available at: [Link]

  • Lee, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available at: [Link]

  • Lee, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Miller, L. L., & Watkins, B. F. (1976). Scope and mechanism of aromatic iodination with electrochemically generated iodine(I). Journal of the American Chemical Society, 98(6), 1515–1519. Available at: [Link]

  • Orozco-Valencia, A. U., et al. (2012). Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Molecules, 17(10), 11836–11846. Available at: [Link]

  • Deshmukh, R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30404–30415. Available at: [Link]

  • Deshmukh, R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health. Available at: [Link]

  • Deshmukh, R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Iodoarenes by Iodination or by Substitution. Retrieved from [Link]

  • Chvátal, T., et al. (2010). Rapid microwave-enhanced synthesis of C5-alkynyl pyranonucleosides as novel cytotoxic antitumor agents. Bioorganic & Medicinal Chemistry, 18(11), 3916–3924. Available at: [Link]

  • Mishra, P., et al. (2022). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Organic Chemistry, 26(11), 1083–1102. Available at: [Link]

  • Dehbia, O., et al. (2021). Water-mediated synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation. ResearchGate. Available at: [Link]

  • Google Patents. (2013). WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
  • Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]

  • Kategaonkar, A. H., et al. (2010). Microwave assisted synthesis of pyrimido[4, 5-d]pyrimidine derivatives in dry media. ResearchGate. Available at: [Link]

  • Bagley, M. C., et al. (2003). Highly Efficient Synthesis of Pyrimidines under Microwave‐Assisted Conditions. Synlett, 2003(2), 261-263. Available at: [Link]

  • PubChem. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • Kategaonkar, A. H., et al. (2010). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, 8(1), 38-42. Available at: [Link]

Sources

Purification of 5-Iodo-2,4-dimethoxypyrimidine via recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 5-Iodo-2,4-dimethoxypyrimidine via Recrystallization

Abstract

5-Iodo-2,4-dimethoxypyrimidine is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutics, particularly in anti-cancer and anti-inflammatory research.[1] The purity of this reagent is paramount, as contaminants can lead to ambiguous biological data, introduce side-products in multi-step syntheses, and compromise the integrity of research outcomes. This application note provides a comprehensive, field-proven guide to the purification of 5-Iodo-2,4-dimethoxypyrimidine using recrystallization. We delve into the foundational principles, offer a systematic approach to solvent selection, and present a detailed, step-by-step protocol for obtaining high-purity material. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method to ensure the quality of this critical building block.

Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds that exploits the differential solubility of a target compound and its impurities in a given solvent at varying temperatures.[2] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally present in lower concentrations, remain in the cooled solvent (mother liquor) and are subsequently separated by filtration.

For 5-Iodo-2,4-dimethoxypyrimidine, impurities may arise from unreacted starting materials or byproducts from its synthesis.[3][4] Recrystallization is particularly effective at removing small quantities of these structurally similar impurities that may be difficult to separate by other means.

cluster_0 Dissolution Phase (Hot) cluster_1 Purification & Crystallization Phase (Cooling) A Impure Solid (Target + Impurities) B Add Minimum Hot Solvent A->B C Saturated Solution: - Dissolved Target - Dissolved Soluble Impurities - Undissolved Insoluble Impurities B->C D Hot Filtration (if needed) C->D Separates insoluble contaminants E Filtrate: - Dissolved Target - Dissolved Soluble Impurities D->E F Slow Cooling E->F G Supersaturated Solution F->G H Crystal Nucleation & Growth G->H I Pure Crystalline Solid H->I J Mother Liquor: (Soluble Impurities) H->J

Caption: The fundamental workflow of purification by recrystallization.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is critical for procedural success and laboratory safety.

PropertyValueSource(s)
Molecular Formula C₆H₇IN₂O₂[5]
Molecular Weight 266.04 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 71-75 °C[7][8]
Solubility Soluble in Chloroform, Dichloromethane[9]
Storage Conditions Store under -20°C in a dark, dry place[8][9]

Safety Profile: 5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part I: Protocol for Solvent System Screening

The choice of solvent is the most critical parameter in recrystallization.[10] An ideal solvent should exhibit high solubility for 5-Iodo-2,4-dimethoxypyrimidine at an elevated temperature and low solubility at room temperature or below.[2] This differential ensures maximum recovery of the pure product upon cooling.

Objective: To identify the optimal solvent or solvent pair for the bulk purification.

Materials:

  • Crude 5-Iodo-2,4-dimethoxypyrimidine

  • Test tubes (13x100 mm)

  • Small spatulas

  • Hot plate or sand bath

  • Pasteur pipettes

  • Candidate solvents: Isopropanol, Ethanol, Ethyl Acetate, Acetone, Toluene, Hexane.

Procedure:

  • Place approximately 20-30 mg of the crude material into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. A good solvent should not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, begin gently heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once a clear, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize precipitation.

  • Record your observations in a table similar to the one below. The best solvent will be one that required heating for dissolution and produced a large volume of crystalline precipitate upon cooling.

Data Interpretation Table:

SolventSolubility at Room Temp.Solubility at Boiling PointObservations Upon Cooling (RT & Ice)Assessment
IsopropanolSparingly solubleSolubleAbundant white crystals formed.Excellent Candidate
EthanolSolubleVery SolublePoor recovery, few crystals.Poor (consider for solvent pair)
Ethyl AcetateSparingly solubleSolubleGood crystal formation.Good Candidate
TolueneSparingly solubleSolubleOiled out initially, then solidified.Sub-optimal
HexaneInsolubleInsolubleInsolubleUnsuitable
WaterInsolubleInsolubleInsolubleUnsuitable (consider as anti-solvent)

Based on the properties of similar pyrimidine derivatives, polar solvents like isopropanol or ethanol are often good starting points.[3][11] An ethanol/water mixture is also a common and effective solvent pair.[12]

Part II: Protocol for Bulk Recrystallization

This protocol assumes isopropanol has been identified as a suitable solvent from the screening process.

Caption: Step-by-step workflow for bulk recrystallization.

Procedure:

  • Dissolution: Place the crude 5-Iodo-2,4-dimethoxypyrimidine into an Erlenmeyer flask (the conical shape minimizes solvent evaporation). Add a stir bar. Place the flask on a stirrer hotplate and add a small portion of isopropanol. Heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol in small portions until the solid is completely dissolved.[13] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize product recovery upon cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated filter funnel and flask. Add a small excess (~5%) of hot solvent before filtering to keep the product in solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize the yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away any residual mother liquor containing soluble impurities without dissolving a significant amount of the purified product.[3]

  • Drying: Transfer the crystalline product to a watch glass or drying dish and dry under vacuum to remove all traces of the recrystallization solvent.

Troubleshooting and Advanced Methods

Even with a well-designed protocol, challenges can arise. The following decision tree and table provide solutions to common issues.

Start Problem Encountered Prob1 No Crystals Form Start->Prob1 Prob2 Product 'Oils Out' Start->Prob2 Prob3 Low Yield Start->Prob3 Prob4 Crystals are Colored Start->Prob4 Sol1a Solution not supersaturated. ACTION: Boil off some solvent. Prob1->Sol1a Sol1b Nucleation inhibited. ACTION: Scratch flask inner wall or add a seed crystal. Prob1->Sol1b Sol2a Solution cooled too quickly or is too concentrated. ACTION: Re-heat, add more solvent, cool slower. Prob2->Sol2a Sol2b Melting point is below solvent boiling point. ACTION: Choose a lower-boiling solvent. Prob2->Sol2b Sol3a Too much solvent was used. ACTION: Concentrate solution and re-cool. Prob3->Sol3a Sol3b Compound is too soluble in cold solvent. ACTION: Ensure thorough cooling in ice bath. Prob3->Sol3b Sol4a Presence of colored impurities. ACTION: Re-dissolve, add activated charcoal, perform hot filtration, and re-crystallize. Prob4->Sol4a

Caption: A decision tree for troubleshooting common recrystallization issues.

Advanced Technique: Solvent-Pair Recrystallization If no single solvent is suitable, a solvent-pair system can be employed.[11]

  • Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol).

  • While hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., water) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to render the solution clear again.

  • Allow the solution to cool slowly as described in the bulk protocol.

Validation of Purity

The efficacy of the purification should always be validated.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value (71-75 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

  • Chromatographic Analysis (HPLC/TLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests the absence of significant impurities.

  • Spectroscopic Analysis (NMR): ¹H NMR spectroscopy can confirm the structural integrity of the compound and reveal the presence of any remaining proton-containing impurities.

References

  • Benchchem. (n.d.). Purification of Pyrimidine Derivatives. Technical Support Center.
  • Benchchem. (n.d.). Recrystallization of Pyrimidine Carboxylate Derivatives. Technical Support Center.
  • Chem-Impex. (n.d.). 5-Iodo-2,4-diméthoxypyrimidine.
  • Benchchem. (n.d.). Crystallization of Pyrimidine Compounds. Technical Support Center.
  • ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3.
  • ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine CAS#: 52522-99-3.
  • PubChem. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine. National Center for Biotechnology Information.
  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Chegg. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine.
  • Tokyo Chemical Industry. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3.
  • Benchchem. (n.d.). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Technical Support Center.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

Sources

Application Note & Protocol: High-Purity Isolation of 5-Iodo-2,4-dimethoxypyrimidine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust methodology for the purification of 5-Iodo-2,4-dimethoxypyrimidine using silica gel column chromatography. The protocol is designed to provide a reproducible and scalable method for obtaining high-purity material, a critical prerequisite for successful downstream applications in medicinal chemistry and drug development. This document provides a step-by-step protocol, the underlying scientific principles, and a troubleshooting guide to address common challenges.

Introduction

5-Iodo-2,4-dimethoxypyrimidine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the iodo-substituent at the C5 position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy groups at the C2 and C4 positions influence the electronic properties and reactivity of the pyrimidine ring. Given its role as a crucial intermediate, the purity of 5-Iodo-2,4-dimethoxypyrimidine is paramount to ensure the desired reaction outcomes and the integrity of subsequent biological studies.

Column chromatography is a widely employed technique for the purification of organic compounds.[1] This application note provides a detailed protocol for the purification of 5-Iodo-2,4-dimethoxypyrimidine using silica gel flash column chromatography, a method prized for its efficiency and scalability.

Principles of Separation

The purification of 5-Iodo-2,4-dimethoxypyrimidine by silica gel column chromatography is based on the principle of adsorption chromatography. Silica gel, a porous form of silicon dioxide (SiO₂), serves as the polar stationary phase.[1] The separation of the target compound from impurities is achieved based on their differential affinities for the stationary phase and the mobile phase.

5-Iodo-2,4-dimethoxypyrimidine possesses a moderate polarity due to the presence of the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the methoxy groups. The iodine atom also contributes to the overall polarity. During chromatography, a competition is established between the mobile phase and the stationary phase for the analyte molecules. By carefully selecting a mobile phase of appropriate polarity, a successful separation can be achieved. A less polar mobile phase will result in stronger adsorption of the compound to the silica gel and thus a slower elution. Conversely, a more polar mobile phase will lead to faster elution.

Materials and Methods

Materials and Reagents
  • Crude 5-Iodo-2,4-dimethoxypyrimidine

  • Silica Gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher, optional for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Sand (washed)

  • Collection tubes/flasks

  • Rotary evaporator

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will provide an indication of the separation feasibility and the required mobile phase polarity.

Protocol:

  • Dissolve a small amount of the crude 5-Iodo-2,4-dimethoxypyrimidine in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 5-Iodo-2,4-dimethoxypyrimidine. The column size and solvent volumes should be adjusted accordingly for different scales.

Step 1: Column Packing (Slurry Method)

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add a layer of sand (approx. 1 cm) on top of the packed silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level just touches the top of the sand layer. Do not let the column run dry.

Step 2: Sample Loading

  • Wet Loading: Dissolve the crude 5-Iodo-2,4-dimethoxypyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).[2] Carefully apply the solution to the top of the silica gel column using a pipette.[2]

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[2] Carefully add this powder to the top of the packed column.

Step 3: Elution

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial, less polar solvent system determined by TLC (e.g., 9:1 n-hexane:ethyl acetate).

  • Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution process by collecting small aliquots from the eluate and analyzing them by TLC.

  • If the desired compound is eluting too slowly, the polarity of the mobile phase can be gradually increased (gradient elution) by adding more ethyl acetate (e.g., to 8:2 or 7:3 n-hexane:ethyl acetate).[3][4]

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the fractions that show a single spot corresponding to the Rf of the pure 5-Iodo-2,4-dimethoxypyrimidine.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and melting point analysis. The melting point of 5-Iodo-2,4-dimethoxypyrimidine is reported to be in the range of 71 to 75°C.[5]

Visual Workflow and Data

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Monitor Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of 5-Iodo-2,4-dimethoxypyrimidine.

Key Chromatographic Parameters
ParameterRecommended Value/ChoiceRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar stationary phase suitable for the separation of moderately polar compounds like pyrimidine derivatives.[1][3]
Mobile Phase n-Hexane / Ethyl AcetateA versatile solvent system that allows for fine-tuning of polarity to achieve optimal separation.[6]
Elution Mode Isocratic or GradientStart with isocratic elution. A gradient can be employed if impurities are close in polarity to the product.[4]
TLC Rf Target 0.2 - 0.4Provides a good balance between retention and elution time, leading to efficient separation on the column.
Sample Loading Dry LoadingOften results in sharper bands and better separation, especially if the compound has limited solubility in the mobile phase.[2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more ethyl acetate.[3]
Product elutes too quickly (with impurities) Mobile phase is too polar.Use a less polar mobile phase (higher percentage of n-hexane).
Poor separation (overlapping bands) - Inappropriate solvent system.- Column overloading.- Column was not packed properly.- Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to avoid channels and cracks.
Streaking or tailing of spots on TLC/bands on column - Compound is too polar for the solvent system.- Compound is acidic or basic and interacting strongly with silica.- Increase the polarity of the mobile phase.- For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape.[4]
Low recovery of the product - Compound may be unstable on silica gel.- Some product may not have eluted from the column.- Check the stability of the compound on silica by spotting on a TLC plate and letting it sit for some time before developing.- Flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) at the end to elute any remaining material.[7]

Conclusion

The described flash column chromatography protocol provides an effective and reproducible method for the purification of 5-Iodo-2,4-dimethoxypyrimidine. By following the detailed steps for TLC analysis, column packing, sample loading, and elution, researchers can obtain this valuable synthetic intermediate in high purity, which is crucial for its subsequent use in the synthesis of complex molecular targets. The troubleshooting guide offers practical solutions to common issues, ensuring a higher success rate in the purification process.

References

  • PubMed. [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography]. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Reddit. r/chemistry - troubleshooting column chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Iodo-2,4-dimethoxypyrimidine, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its fundamental properties, safety protocols, and its principal applications in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and success. The guide culminates in a discussion of its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

Introduction: The Strategic Value of 5-Iodo-2,4-dimethoxypyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs.[1] Within this class, 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3) has emerged as a particularly valuable and versatile building block.[2] Its utility stems from the strategic placement of an iodine atom at the C5 position. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, providing a reliable pathway to elaborate the pyrimidine core and access novel chemical space.

This intermediate is especially crucial in the synthesis of targeted therapeutics, such as kinase inhibitors, where the dimethoxypyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive binding at the enzyme's active site.[3]

Compound Properties and Safe Handling

Before its use in any synthetic protocol, a thorough understanding of the physicochemical properties and safety requirements of 5-Iodo-2,4-dimethoxypyrimidine is mandatory.

Physicochemical Data
PropertyValueSource
CAS Number 52522-99-3[4][5][6][7]
Molecular Formula C₆H₇IN₂O₂[4]
Molecular Weight 266.04 g/mol [4]
Appearance White to light yellow powder or crystals[5][6]
Melting Point 69.0 to 75.0 °C[5][6][8]
Purity Typically >98.0% (GC)[5][6]
Safety and Handling Protocols

5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[9][10]

  • First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[5][6][10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

    • Inhalation : Remove the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9][10]

  • Storage : Store in a cool, well-ventilated place in a tightly closed container.[10] Store locked up.[9][10]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Synthesis of the Intermediate

While typically purchased from commercial suppliers, understanding the synthesis of 5-Iodo-2,4-dimethoxypyrimidine provides valuable context. The common route involves the direct iodination of the precursor, 2,4-dimethoxypyrimidine. Modern methods are moving towards greener, more environmentally friendly conditions to avoid harsh reagents. A notable eco-friendly approach involves the mechanical grinding of the pyrimidine derivative with solid iodine and a silver salt like AgNO₃, which proceeds rapidly and often without the need for bulk solvents.[11][12]

DMP 2,4-Dimethoxypyrimidine Product 5-Iodo-2,4-dimethoxypyrimidine DMP->Product Iodination Reagents Iodinating Agent (e.g., I₂, AgNO₃) Reagents->Product cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification P1 Combine Iodopyrimidine, Arylboronic Acid, and Base P2 Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) P1->P2 P3 Add Degassed Solvents (e.g., Dioxane/H₂O) P2->P3 R1 Heat Mixture (80-100 °C) under Inert Atmosphere P3->R1 R2 Monitor by TLC/LC-MS (4-24h) R1->R2 W1 Cool, Dilute with EtOAc/H₂O R2->W1 W2 Separate, Wash with Brine W1->W2 W3 Dry (Na₂SO₄), Concentrate W2->W3 W4 Purify via Column Chromatography W3->W4 Final 5-Aryl-2,4-dimethoxypyrimidine W4->Final Pure Product cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification P1 Combine Iodopyrimidine, Pd Catalyst, and CuI P2 Add Anhydrous Solvent (THF) and Amine Base (Et₃N) P1->P2 P3 Add Terminal Alkyne via Syringe P2->P3 R1 Stir at RT to 60 °C under Inert Atmosphere P3->R1 R2 Monitor by TLC/LC-MS (1-6h) R1->R2 W1 Filter through Celite R2->W1 W2 Concentrate and Redissolve W1->W2 W3 Wash with NH₄Cl, Brine W2->W3 W4 Dry, Concentrate, Purify W3->W4 Final 5-Alkynyl-2,4-dimethoxypyrimidine W4->Final Pure Product Intermediate 5-Iodo-2,4- dimethoxypyrimidine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Scaffold 5-Substituted Pyrimidine (Key Intermediate) Coupling->Scaffold Modification Further Synthetic Modifications (e.g., cyclization, demethylation) Scaffold->Modification Product Kinase Inhibitor (Final Product) Modification->Product

Sources

Application Notes & Protocols: Leveraging 5-Iodo-2,4-dimethoxypyrimidine as a Versatile Building Block in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine heterocycle is a cornerstone scaffold in the development of high-efficacy agrochemicals, demonstrating broad-spectrum activity as fungicides, herbicides, and insecticides.[1][2] This guide focuses on 5-Iodo-2,4-dimethoxypyrimidine, a strategic and highly versatile building block for the synthesis of novel pyrimidine-based agrochemical candidates. The presence of an iodo group at the C5 position renders the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space. This document provides detailed protocols, technical insights, and the scientific rationale behind its application, designed for researchers and synthetic chemists in the agrochemical industry.

Physicochemical Properties and Safety Profile

5-Iodo-2,4-dimethoxypyrimidine is a crystalline solid that serves as a stable and reliable starting material for complex syntheses. Its key properties are summarized below.

PropertyValueSource
CAS Number 52522-99-3[3]
Molecular Formula C₆H₇IN₂O₂[3][4]
Molecular Weight 266.04 g/mol [3][4]
Appearance White to light yellow crystalline powder[5]
Melting Point 69.0 - 73.0 °C[5]
Purity Typically ≥98%[3][5]

Safety & Handling: 5-Iodo-2,4-dimethoxypyrimidine should be handled with standard laboratory precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6] In case of contact, rinse the affected area thoroughly with water.[6]

Strategic Importance in Agrochemical Synthesis

The success of pyrimidine-based agrochemicals is often determined by the nature of the substituents on the pyrimidine core.[1] These substituents critically influence the molecule's binding affinity to its biological target, as well as its physicochemical properties like solubility, stability, and systemic movement in plants.

The Role of the C5-Iodo Substituent:

The iodine atom at the C5 position is the key to the synthetic utility of this reagent. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is highly reactive and readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This makes it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is significantly higher than that of the analogous bromo or chloro derivatives, often allowing for milder reaction conditions and broader substrate scope.

The ability to easily modify the C5 position is crucial for developing a robust Structure-Activity Relationship (SAR).[7] By systematically introducing a diverse range of aryl, heteroaryl, alkyl, or alkynyl groups at this position, chemists can fine-tune the biological activity of the resulting compounds to identify potent and selective agrochemical leads.[1]

SAR_Development A 5-Iodo-2,4-dimethoxy- pyrimidine Core B Pd-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) A->B Versatile Substrate C Diverse Library of C5-Substituted Pyrimidines B->C Introduces Diversity D High-Throughput Biological Screening (Fungicidal, Herbicidal, etc.) C->D E SAR Analysis & Lead Identification D->E F Lead Optimization E->F Refines Structure

Caption: Logical workflow for agrochemical discovery using 5-Iodo-2,4-dimethoxypyrimidine.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[8] Its operational simplicity, mild conditions, and high tolerance for various functional groups make it an ideal choice for library synthesis in an agrochemical discovery setting.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can influence reaction efficiency and selectivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid partner by forming a more nucleophilic boronate species, which then participates in the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) prevents catalyst degradation and ensures high yields.

Detailed Step-by-Step Methodology

Objective: To synthesize a 5-Aryl-2,4-dimethoxypyrimidine derivative.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
5-Iodo-2,4-dimethoxypyrimidine266.04266 mg1.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-2,4-dimethoxypyrimidine (266 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Reagent Addition: Add potassium carbonate (415 mg, 3.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Inerting the System: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting iodide and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 5-aryl-2,4-dimethoxypyrimidine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Iodopyrimidine, Boronic Acid, Base, Pd Catalyst) B 2. Purge with N₂/Ar A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat to 90 °C (4-12 hours) C->D E 5. Monitor by TLC D->E F 6. Cool & Dilute (EtOAc/Water) E->F G 7. Extract & Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Application Example: Conceptual Pathway for Fungicide Development

Many commercial fungicides, such as azoxystrobin and pyrimethanil, are based on the pyrimidine scaffold.[9][10] They often function by inhibiting critical cellular processes in pathogenic fungi, such as mitochondrial respiration or the biosynthesis of essential amino acids.

Let's consider a hypothetical scenario where new fungicides targeting the enzyme succinate dehydrogenase (SDH) are being developed. SDH is a crucial enzyme in the mitochondrial electron transport chain. Its inhibition disrupts cellular energy production, leading to fungal cell death.

Using 5-Iodo-2,4-dimethoxypyrimidine, a library of compounds could be generated where diverse heterocyclic groups, known to interact with SDH enzymes, are introduced at the C5 position.

MoA_Pathway cluster_fungus Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) Active Site Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Result ATP Production Blocked => Fungal Cell Death ETC->Result Inhibitor Novel 5-Aryl-2,4-dimethoxy- pyrimidine Derivative Inhibitor->SDH:f0 Binds & Inhibits

Caption: Hypothetical mechanism of action for a fungicide derived from the core scaffold.

This targeted synthesis approach, enabled by the versatility of 5-Iodo-2,4-dimethoxypyrimidine, allows for the rapid generation of potent and specific inhibitors, accelerating the discovery pipeline for next-generation agrochemicals.

References

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed. Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. ACS Publications. Available at: [Link]

  • Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. PubMed. Available at: [Link]

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. Available at: [Link]

  • Insecticidal activity and residual efficacy of pyrimidine deriva- tives against BPH. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. frontiersin.org. Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed. Available at: [Link]

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. ACS Publications. Available at: [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. Available at: [Link]

  • Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Containing Urea pharmacophore against Aedes aegypti. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC - NIH. Available at: [Link]

  • Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. Fulcrum. Available at: [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. Available at: [Link]

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. RSC Publishing. Available at: [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine. PubChem. Available at: [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. Available at: [Link]

  • Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. PubMed. Available at: [Link]

  • Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. PubMed. Available at: [Link]

Sources

Application Note: Strategic Functionalization of the Pyrimidine Ring in 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. 5-Iodo-2,4-dimethoxypyrimidine stands out as a particularly versatile building block, where the iodine atom at the C5 position serves as a strategic linchpin for introducing molecular diversity through various cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this key intermediate. We will delve into the mechanistic underpinnings of pivotal reactions, offer detailed, field-tested protocols, and present data in a clear, comparative format to facilitate experimental design and execution.

Introduction: The Strategic Importance of 5-Iodo-2,4-dimethoxypyrimidine

The 2,4-dimethoxypyrimidine core is a privileged scaffold found in numerous biologically active molecules. The presence of the methoxy groups modulates the electronic properties of the ring, and they can also serve as synthetic handles for further modification. The introduction of an iodine atom at the C5 position provides a highly reactive site, amenable to a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement allows for the late-stage introduction of diverse functional groups, a highly desirable feature in drug discovery campaigns for rapid library synthesis and structure-activity relationship (SAR) studies.

The C-I bond at the C5 position is weaker than C-Br or C-Cl bonds, making it more reactive in oxidative addition steps of catalytic cycles, often allowing for milder reaction conditions and broader substrate scope. This note will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of 5-iodo-2,4-dimethoxypyrimidine: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Diversity

Palladium catalysis has revolutionized the synthesis of complex organic molecules. For 5-iodo-2,4-dimethoxypyrimidine, these reactions provide a reliable and efficient means to introduce aryl, alkynyl, and amino moieties, respectively.

Suzuki-Miyaura Coupling: Forging C-C (sp2-sp2) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures.[1][2] Its success lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the generally high functional group tolerance.[1]

Mechanism Overview: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 5-iodo-2,4-dimethoxypyrimidine.[1]

  • Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd R¹-I PdII_Aryl R¹-Pd(II)L₂-I (Intermediate A) OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Both R¹-Pd(II)L₂-R² (Intermediate B) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² RedElim->Pd0 Product 5-Aryl-2,4-dimethoxy- pyrimidine (R¹-R²) R1I 5-Iodo-2,4-dimethoxy- pyrimidine (R¹-I) R2B Ar-B(OH)₂ (R²-B(OR)₂)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2,4-dimethoxypyrimidine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-iodo-2,4-dimethoxypyrimidine with various arylboronic acids.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 5-iodo-2,4-dimethoxypyrimidine, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.[3]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O906~92
4-Tolylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃ (2)Dioxane/H₂O1008~89
3-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O10012~85
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp2)-C(sp) bonds, linking terminal alkynes to aryl halides.[5][6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and as precursors for more complex heterocyclic systems. The reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Mechanism Overview: The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine 5-Iodo-2,4-dimethoxy- pyrimidine, Pd catalyst, & CuI in a dry flask. B 2. Evacuate and backfill with inert gas (N₂ or Ar). A->B C 3. Add anhydrous solvent (e.g., THF/Et₃N). B->C D 4. Add terminal alkyne (e.g., Phenylacetylene) dropwise. C->D E 5. Heat reaction mixture (e.g., 50-70 °C). D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to RT, filter off salts. F->G H 8. Concentrate filtrate. G->H I 9. Purify by column chromatography. H->I Product Product I->Product Final Product

Caption: A generalized workflow for a Sonogashira coupling experiment.

Experimental Protocol: Synthesis of 2,4-dimethoxy-5-(phenylethynyl)pyrimidine

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-iodo-2,4-dimethoxypyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine. The triethylamine acts as both the base and a co-solvent.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (typically 2-6 hours), as monitored by TLC.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the ammonium salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the pure alkynylated pyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[9] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[8]

Mechanism Overview:

  • Oxidative Addition: A Pd(0) complex, often generated in situ, adds to the 5-iodo-2,4-dimethoxypyrimidine.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium amido complex.[9]

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9]

Experimental Protocol: Synthesis of N-benzyl-2,4-dimethoxypyrimidin-5-amine

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add 5-iodo-2,4-dimethoxypyrimidine.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by benzylamine via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS for completion.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Concentrate the filtrate and purify the crude product via column chromatography to obtain the desired N-arylated amine.

Table 2: Ligand and Base Screening for Buchwald-Hartwig Amination

AminePd Precursor (mol%)Ligand (mol%)Base (equiv)Temp (°C)Yield (%)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)110~78
AnilinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)100~90
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)100~85

Troubleshooting and Key Considerations

  • Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. It is crucial to properly degas solvents and maintain an inert atmosphere throughout the reaction.

  • Purity of Reagents: The purity of the starting materials, particularly the boronic acid and the amine, is critical. Impurities can interfere with the catalytic cycle.

  • Choice of Base: The base plays a crucial role in both the Suzuki and Buchwald-Hartwig reactions. Weaker bases like carbonates are often sufficient for Suzuki couplings, while stronger, non-nucleophilic bases like sodium tert-butoxide are typically required for aminations.

  • Ligand Selection: For challenging couplings, particularly in Buchwald-Hartwig aminations, screening different phosphine ligands (e.g., XPhos, SPhos, RuPhos) can dramatically improve reaction yields.[8]

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is a highly valuable and versatile building block for the synthesis of complex molecules. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust and flexible platform for its functionalization. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of pyrimidine derivatives for applications in drug discovery and materials science. The protocols and data presented in this note serve as a validated starting point for further exploration and optimization.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023, March 16). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]

  • PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodo-2,4-dimethoxypyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] Its structural resemblance to the purine bases of DNA and RNA allows it to effectively interact with a wide array of biological targets, most notably protein kinases.[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] Consequently, the development of kinase inhibitors has become a major focus in modern drug discovery.

5-Iodo-2,4-dimethoxypyrimidine emerges as a highly versatile and strategic starting material for the synthesis of novel pyrimidine-based therapeutics.[4] The presence of the iodo group at the C5 position provides a reactive handle for the introduction of diverse molecular fragments through various transition-metal-catalyzed cross-coupling reactions. The electron-donating methoxy groups at the C2 and C4 positions influence the electronic properties of the pyrimidine ring, which can be fine-tuned in later synthetic steps to optimize biological activity and pharmacokinetic properties. This guide provides detailed application notes and robust protocols for the utilization of 5-iodo-2,4-dimethoxypyrimidine in the synthesis of bioactive molecules, with a focus on kinase inhibitor scaffolds.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in 5-iodo-2,4-dimethoxypyrimidine is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to construct complex molecular architectures with high efficiency and functional group tolerance. The three primary transformations discussed herein are the Sonogashira, Suzuki, and Buchwald-Hartwig reactions.

Workflow for Cross-Coupling Reactions

The general workflow for these reactions is conceptually similar, involving the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine 5-iodo-2,4-dimethoxypyrimidine, coupling partner, and base in a flame-dried reaction vessel. prep2 Add Palladium catalyst and ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas (e.g., Argon). prep2->prep3 prep4 Add degassed solvent. prep3->prep4 react1 Heat to desired temperature with vigorous stirring. prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and quench the reaction. react2->workup1 workup2 Perform aqueous work-up and extract with organic solvent. workup1->workup2 workup3 Dry organic layer and concentrate under reduced pressure. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 product Bioactive Molecule workup4->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Application Note 1: Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidine Scaffolds

Principle and Mechanistic Insight: The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. The introduction of an alkynyl moiety at the C5 position of the pyrimidine ring can significantly impact the biological activity of the resulting molecule, often by providing a rigid linker to other pharmacophoric groups or by interacting with specific residues in the target protein's active site.[5]

The catalytic cycle involves two interconnected pathways for palladium and copper. The palladium cycle begins with the oxidative addition of 5-iodo-2,4-dimethoxypyrimidine to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, base, and a Cu(I) salt. A crucial transmetalation step then occurs, where the alkynyl group is transferred from copper to the palladium center. The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst.

G cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_pyrimidine I-Pd(II)L₂-Pyrimidine oxidative_addition->pd_pyrimidine transmetalation Transmetalation pd_pyrimidine->transmetalation alkynyl_pd_pyrimidine R-C≡C-Pd(II)L₂-Pyrimidine transmetalation->alkynyl_pd_pyrimidine reductive_elimination Reductive Elimination alkynyl_pd_pyrimidine->reductive_elimination reductive_elimination->pd0 Regeneration product 5-Alkynyl-2,4-dimethoxypyrimidine reductive_elimination->product cu_cycle Copper Cycle iodo_pyrimidine 5-Iodo-2,4-dimethoxypyrimidine iodo_pyrimidine->oxidative_addition alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Protocol: Sonogashira Coupling of 5-Iodo-2,4-dimethoxypyrimidine

This protocol is a representative procedure for the coupling of 5-iodo-2,4-dimethoxypyrimidine with a generic terminal alkyne. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodo-2,4-dimethoxypyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Range/ValueRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Provides the active Pd(0) species for the catalytic cycle.
Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine, DiisopropylamineNeutralizes the HI formed during the reaction and aids in the formation of the copper acetylide.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Temperature Room temperature to 80 °CMild conditions are often sufficient, but heating may be required for less reactive substrates.

Application Note 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyrimidine Derivatives

Principle and Mechanistic Insight: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[6] This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[7][8] The introduction of an aryl or heteroaryl group at the C5 position of the pyrimidine ring can lead to compounds with potent biological activity by enabling key interactions within the ATP-binding site of kinases.[9]

The catalytic cycle of the Suzuki coupling commences with the oxidative addition of 5-iodo-2,4-dimethoxypyrimidine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the organoboron compound, which is activated by a base. This step transfers the organic group from boron to palladium. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 5-Iodo-2,4-dimethoxypyrimidine

This protocol provides a general procedure for the Suzuki coupling of 5-iodo-2,4-dimethoxypyrimidine with an arylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and should be optimized for each specific substrate combination.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v), degassed

Procedure:

  • In a Schlenk flask, combine 5-iodo-2,4-dimethoxypyrimidine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterTypical Range/ValueRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂A variety of Pd(0) and Pd(II) precatalysts can be used.
Ligand Triphenylphosphine, SPhos, XPhosBulky, electron-rich phosphine ligands can improve reaction efficiency, especially for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is essential for the transmetalation step.
Solvent 1,4-Dioxane/water, Toluene/water, DMFA mixture of an organic solvent and water is commonly used.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 5-Aminopyrimidine Derivatives

Principle and Mechanistic Insight: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11] The introduction of an amino group at the C5 position of the pyrimidine ring provides a key hydrogen bond donor/acceptor moiety, which can be crucial for binding to the hinge region of many kinases.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of 5-iodo-2,4-dimethoxypyrimidine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a strong base forms a palladium-amido complex. Reductive elimination from this complex yields the desired 5-aminopyrimidine product and regenerates the Pd(0) catalyst.

Protocol: Buchwald-Hartwig Amination of 5-Iodo-2,4-dimethoxypyrimidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-iodo-2,4-dimethoxypyrimidine with a primary or secondary amine. The selection of the palladium precatalyst, ligand, and base is critical for the success of this reaction.

Materials:

  • 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.

  • Add 5-iodo-2,4-dimethoxypyrimidine to the vessel.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterTypical Range/ValueRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) precatalysts can be used.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are highly effective for this transformation.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-120 °CHeating is generally required to achieve a reasonable reaction rate.

Conclusion: A Gateway to Novel Bioactive Molecules

5-Iodo-2,4-dimethoxypyrimidine stands as a valuable and versatile building block in the synthesis of bioactive molecules. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig couplings, provides medicinal chemists with a powerful platform for the rapid generation of diverse chemical libraries. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this important intermediate in the quest for novel therapeutics, particularly in the development of next-generation kinase inhibitors. The strategic functionalization of the pyrimidine core, enabled by the reactivity of the C5-iodo group, will undoubtedly continue to fuel innovation in drug discovery.

References

  • synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. Retrieved from [Link]

  • WO2011095126A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
  • Process and intermediates for the preparation of dasatinib. (2015). European Patent Office - EP 2918584 A1.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). IRIS Unimore. Retrieved from [Link]

  • EP2532662A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig amination of 23a with primary anilines a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. (2007). PubMed. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). PubMed. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Nucleic acid related compounds. 40. Synthesis and biological activities of 5-alkynyluracil nucleosides. (1983). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion. (n.d.). RSC Publishing. Retrieved from [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion. (n.d.). OUCi. Retrieved from [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic. (2025). ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017). PubMed. Retrieved from [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the Suzuki coupling of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for troubleshooting common side reactions encountered during the Suzuki coupling of 5-Iodo-2,4-dimethoxypyrimidine. This guide, structured in a question-and-answer format, provides in-depth insights and practical solutions to navigate the complexities of this specific reaction, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of 2,4-dimethoxypyrimidine as a byproduct. What is causing this, and how can I prevent it?

A1: This side product is a result of protodeiodination, a common challenge with electron-rich aryl iodides.

Mechanism: The palladium catalyst can facilitate the cleavage of the C-I bond and replacement with a hydrogen atom from a proton source in the reaction mixture, such as residual water or the solvent itself. The electron-donating methoxy groups on the pyrimidine ring increase the electron density at the site of iodination, potentially making the C-I bond more susceptible to this side reaction under certain conditions.

Troubleshooting Protocol: Minimizing Protodeiodination

Parameter Recommendation Rationale
Solvent & Reagents Use anhydrous solvents and ensure all reagents are thoroughly dried.To minimize the primary proton source.
Base Selection Employ non-hydroxide bases like K₃PO₄ or Cs₂CO₃.Strong bases like NaOH or KOH can increase the concentration of water through neutralization reactions and promote protodeboronation of the boronic acid partner, which can indirectly affect the overall reaction efficiency and potentially favor other side reactions.[1]
Reaction Temperature Maintain the lowest effective temperature.Higher temperatures can accelerate the rate of protodeiodination.
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[1][2]These ligands can promote the desired catalytic cycle of oxidative addition and reductive elimination, outcompeting the protodeiodination pathway.[1][2]

Experimental Protocol: Optimized Conditions to Mitigate Protodeiodination

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).

  • Add freshly distilled, anhydrous 1,4-dioxane.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and proceed with standard workup and purification.

Q2: My reaction is producing a significant amount of a high molecular weight impurity, which I suspect is a homocoupled dimer of my starting material. How can I address this?

A2: The formation of 2,2',4,4'-tetramethoxy-5,5'-bipyrimidine is a result of the homocoupling of 5-Iodo-2,4-dimethoxypyrimidine. This is a common side reaction in palladium-catalyzed couplings.

Mechanism: This side reaction can occur through several pathways, often involving the oxidative addition of two molecules of the aryl iodide to the palladium center, followed by reductive elimination. The presence of oxygen can also promote homocoupling.

Troubleshooting Workflow: Suppressing Homocoupling

G cluster_problem Problem: Homocoupling Observed cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem High MW impurity detected (2,2',4,4'-tetramethoxy-5,5'-bipyrimidine) Degas Thoroughly degas all solvents and the reaction mixture. Problem->Degas Oxygen can promote homocoupling Ligand Employ bulky monodentate ligands (e.g., XPhos, SPhos). Problem->Ligand Bulky ligands favor cross-coupling Temp Lower the reaction temperature. Problem->Temp Reduces rate of side reactions Equivalents Use a slight excess of the boronic acid (1.1-1.3 eq). Problem->Equivalents Favors cross-coupling kinetically Outcome Reduced homocoupling byproduct, increased yield of desired product. Degas->Outcome Ligand->Outcome Temp->Outcome Equivalents->Outcome

Caption: Troubleshooting workflow for homocoupling.

Q3: I am also observing the homocoupling of my boronic acid coupling partner. What are the contributing factors and solutions?

A3: Homocoupling of the boronic acid is another frequent side reaction, often exacerbated by the presence of oxygen and certain palladium catalysts.

Mechanism: The boronic acid can undergo oxidative addition to the palladium center, and two of these species can then couple. This process is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst.

Troubleshooting Table: Mitigating Boronic Acid Homocoupling

Factor Corrective Action Scientific Rationale
Atmosphere Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.Oxygen is a known promoter of boronic acid homocoupling.
Catalyst Choice Consider using a pre-catalyst or a catalyst system less prone to this side reaction.Some palladium sources may have a higher propensity for catalyzing this side reaction.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to increased byproduct formation.
Boronic Acid Quality Use high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).Impurities in the boronic acid can sometimes contribute to side reactions. Boronate esters can exhibit slower, more controlled release into the reaction medium.

Q4: Could the methoxy groups on the pyrimidine ring be susceptible to hydrolysis under the basic reaction conditions?

A4: While plausible, significant hydrolysis of the methoxy groups on the 2,4-dimethoxypyrimidine ring under typical Suzuki coupling conditions is generally not a major side reaction.

Discussion: The C-O bonds of the methoxy groups are relatively stable. While very harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures for prolonged periods) could potentially lead to some hydrolysis to the corresponding hydroxypyrimidines, the bases typically employed in modern Suzuki couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are generally not strong enough to cause significant cleavage, especially in the presence of an aprotic solvent.

Preventative Measures:

  • Choice of Base: Stick to moderately basic carbonates or phosphates.

  • Temperature Control: Avoid excessive heating.

  • Reaction Time: Minimize reaction times where possible by using an efficient catalyst system.

Visualizing the Suzuki Catalytic Cycle and Potential Side Reactions

Suzuki_Cycle cluster_side_reactions Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation R-B(OH)2 Base Protodeiodination Protodeiodination Ar-Pd(II)-I->Protodeiodination H+ Homocoupling_ArI Homocoupling_ArI Ar-Pd(II)-I->Homocoupling_ArI Ar-I Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Homocoupling_BA Homocoupling_BA Transmetalation->Homocoupling_BA R-B(OH)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R Ar-R Reductive Elimination->Ar-R Desired Product Ar-H Ar-H Protodeiodination->Ar-H Ar-Ar Ar-Ar Homocoupling_ArI->Ar-Ar R-R R-R Homocoupling_BA->R-R

Caption: The Suzuki catalytic cycle and key side reactions.

References

Sources

Optimizing reaction conditions for 5-Iodo-2,4-dimethoxypyrimidine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Iodo-2,4-dimethoxypyrimidine Functionalization

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the functionalization of 5-Iodo-2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common cross-coupling reactions. We will address specific experimental issues in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

5-Iodo-2,4-dimethoxypyrimidine is a valuable building block in medicinal chemistry and pharmaceutical development, serving as a versatile intermediate for creating diverse molecular architectures.[1] Its reactivity is dominated by the carbon-iodine bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This guide focuses on troubleshooting the three most common transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common failures and suboptimal results encountered during the functionalization of 5-Iodo-2,4-dimethoxypyrimidine.

Scenario 1: Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between 5-iodo-2,4-dimethoxypyrimidine and an arylboronic acid, but I am observing low to no product yield. What are the likely causes and how can I fix it?

Probable Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere technique is a primary cause of reaction failure.

    • Solution: Ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. Employing modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) can offer more reliable generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[3]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical and interdependent. An inappropriate base can lead to poor reaction kinetics or decomposition of the boronic acid (protodeboronation).

    • Solution: For many Suzuki couplings, a combination of an aqueous solution of a carbonate base (like K₂CO₃ or Cs₂CO₃) with an organic solvent (like 1,4-dioxane or toluene) is effective.[4] The water is crucial for activating the boronic acid in the transmetalation step. If your substrate is sensitive to water, consider using anhydrous conditions with a base like K₃PO₄ in a polar aprotic solvent.

  • Boronic Acid Quality and Stoichiometry: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. They can also degrade upon storage.

    • Solution: Use high-purity boronic acid. If its quality is uncertain, consider using a slight excess (1.1-1.5 equivalents). Ensure the boronic acid is fully dissolved; a solvent mixture may be required.[4]

  • Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    • Solution: For electron-rich pyrimidines and potentially challenging boronic acids, bulky, electron-rich phosphine ligands are often required. Start with a versatile ligand such as SPhos or XPhos. If the reaction is still sluggish, screen a panel of ligands to identify the optimal choice for your specific substrate combination.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Start Low/No Yield in Suzuki Coupling Inert Verify Inert Atmosphere & Degassed Solvents Start->Inert First Check Precatalyst Switch to a Modern Pd(II) Precatalyst (e.g., Buchwald G3) Inert->Precatalyst If atmosphere is good Base_Solvent Screen Base/Solvent Combinations (e.g., K₂CO₃ in Dioxane/H₂O) Precatalyst->Base_Solvent If catalyst is reliable Boronic_Acid Check Boronic Acid Quality & Increase Equivalents (1.2 eq) Base_Solvent->Boronic_Acid If conditions still fail Ligand Screen Ligands (e.g., SPhos, XPhos) Boronic_Acid->Ligand If starting material is pure Temp Increase Temperature Incrementally (e.g., 80 → 100 °C) Ligand->Temp If standard ligands fail Success Reaction Optimized Temp->Success

Caption: A decision-making flowchart for troubleshooting Suzuki-Miyaura coupling reactions.

Scenario 2: Sonogashira Coupling

Question: My Sonogashira reaction between 5-iodo-2,4-dimethoxypyrimidine and a terminal alkyne is failing. I see starting material and some alkyne homo-coupling (Glaser coupling). What's wrong?

Probable Causes & Solutions:

  • Oxygen Contamination: The formation of homo-coupled alkyne product is a classic sign of oxygen in the reaction. The copper(I) co-catalyst can be oxidized, which promotes this side reaction.

    • Solution: Rigorously degas all solvents and reagents. Use a robust inert atmosphere throughout the setup and reaction duration. A common method is three cycles of vacuum/backfill with argon or nitrogen.[5]

  • Inappropriate Base: The base in a Sonogashira coupling deprotonates the terminal alkyne to form the reactive copper acetylide. If the base is too weak or sterically hindered, this step will be inefficient.

    • Solution: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.[5] Ensure the amine is anhydrous and high purity.

  • Catalyst System Issues (Pd and Cu): Both the palladium catalyst and the copper(I) co-catalyst are essential. The absence or deactivation of either will halt the catalytic cycle.

    • Solution: Use a reliable palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a fresh source of a Cu(I) salt (e.g., CuI). Copper(I) iodide can oxidize to a yellowish/brownish color on storage; use only white or off-white CuI. For sensitive substrates, "copper-free" Sonogashira conditions can be employed, which typically require a different palladium catalyst and base system.[6]

  • Inhibitors: Some impurities can act as catalyst poisons.

    • Solution: Ensure the terminal alkyne is pure. If it is a solid, recrystallize it. If it is a liquid, consider passing it through a small plug of alumina to remove impurities.

Scenario 3: Buchwald-Hartwig Amination

Question: I am trying to couple 5-iodo-2,4-dimethoxypyrimidine with a primary amine using Buchwald-Hartwig amination and getting a complex mixture with significant hydrodehalogenation (replacement of I with H). How can I improve selectivity?

Probable Causes & Solutions:

  • Incorrect Base Choice: The base is arguably the most critical parameter in Buchwald-Hartwig amination. A base that is too strong or has poor solubility can promote side reactions. Hydrodehalogenation can occur if the β-hydride elimination from the palladium-amide complex is competitive with reductive elimination.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many aminations.[7] However, if side reactions are an issue, switching to a weaker carbonate base like cesium carbonate (Cs₂CO₃) or a phosphate base like potassium phosphate (K₃PO₄) can be beneficial.[8] These bases often require higher temperatures but can provide cleaner reactions.

  • Suboptimal Ligand-Palladium Combination: The ligand controls the steric and electronic environment of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.

    • Solution: This reaction class is highly dependent on specialized, bulky phosphine ligands. XPhos and RuPhos are excellent starting points for coupling with primary amines.[8] Ensure the correct ligand-to-palladium ratio is used (typically 1.5:1 to 2:1) to maintain a stable and active catalytic species.[2] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) ensures the correct stoichiometry and often leads to more reproducible results.[2]

  • High Reaction Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition and side reactions like hydrodehalogenation.

    • Solution: Optimize the temperature. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is slow. High-throughput experimentation can be valuable for rapidly screening conditions like temperature, ligand, and base.[9][10]

Parameter Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination
Pd Source (mol%) Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G3 (1-5%)PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5%)Pd₂(dba)₃, XPhos Pd G3 (1-5%)
Ligand SPhos, XPhos, PPh₃PPh₃XPhos, RuPhos
Base (Equiv.) K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)Et₃N, DIPEA (2-5 eq. or as solvent)NaOtBu, Cs₂CO₃, K₃PO₄ (1.2-2 eq.)
Solvent Dioxane/H₂O, Toluene, DMETHF, DMF, Et₃NToluene, Dioxane
Temperature 80-110 °CRT-80 °C80-110 °C
Key Check Boronic acid quality, aqueous baseStrict O₂ exclusion, Cu(I) sourceLigand choice, base strength
Table 1: Recommended Starting Conditions for Functionalization Reactions.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store 5-Iodo-2,4-dimethoxypyrimidine? A1: 5-Iodo-2,4-dimethoxypyrimidine is a solid that should be stored in a cool, dry, and well-ventilated place, typically between 2 and 8 °C.[1][11] It is generally stable but should be protected from light. While not acutely toxic, it is classified as a skin and eye irritant, and may cause respiratory irritation.[12] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.[11]

Q2: Can I perform a second functionalization on the pyrimidine ring? A2: After functionalizing the 5-position, the C-H bonds on the pyrimidine ring (specifically the C6-H) can potentially be functionalized through C-H activation methodologies.[13][14] However, these reactions often require different catalytic systems (e.g., Rhodium or Ruthenium catalysts) and directing groups to achieve regioselectivity.[14][15] This is an advanced topic and requires careful literature review for the specific transformation you wish to achieve.

Q3: What is the general mechanism for these palladium-catalyzed reactions? A3: Most of these reactions proceed through a common catalytic cycle involving three main steps:

  • Oxidative Addition: The aryl iodide (5-iodo-2,4-dimethoxypyrimidine) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation (or equivalent): The second coupling partner (e.g., the organoboron species in Suzuki, the copper acetylide in Sonogashira, or the amine in Buchwald-Hartwig) displaces the iodide on the palladium center.

  • Reductive Elimination: The two organic fragments are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[13][16]

General Pd-Catalyzed Cross-Coupling Cycle

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q4: What are the best practices for purifying the final product? A4: Purification is highly dependent on the physical properties of the product.

  • Column Chromatography: This is the most common method. Given the nitrogen-containing pyrimidine core, the products are often moderately polar. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid with high purity after initial workup, recrystallization can be an excellent and scalable purification method.

  • Acid/Base Extraction: If your product contains a basic nitrogen that is not present in the starting materials or byproducts, an acidic wash during the workup can selectively pull the product into the aqueous layer, which can then be basified and re-extracted.

References

  • D. K. Yadav, et al. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

  • A. Dean, et al. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Charnwood Discovery. Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • M. K. Gupta, et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]

  • A. K. Al-Bayati (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • E. S. Isbrandt, et al. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. [Link]

  • S. H. L. Kok, et al. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. [Link]

  • T. T. T. Nguyen, et al. (2019). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • M. Arambasic, et al. (2019). Optimization of Sonogashira conditions. ResearchGate. [Link]

  • A. F. M. Nooijen, et al. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • J. G. de Vries. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • A. Barge, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • National Center for Biotechnology Information. (2025). 5-Iodo-2,4-dimethoxypyrimidine. PubChem Compound Summary. [Link]

  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. Fisher Scientific. [Link]

  • J. T. Reeves, et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. [Link]

  • A. M. H. Al-beajey, et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • K. Atz, et al. (2025). Data-Driven Reagent Selection for Empirical Reaction Optimization. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • H. Chen, et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • M. Kráľ, et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • W. Vansweevelt, et al. (2015). Optimization of the Sonogashira cross-coupling conditions for covalent attachment... ResearchGate. [Link]

  • A. K. Mandal, et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. [Link]

  • S. M. A. H. Siddiki, et al. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis. [Link]

Sources

Techniques for the removal of impurities from 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3). We will address common challenges and provide robust, field-proven protocols to ensure the highest possible purity for your downstream applications.

Introduction: The Critical Need for Purity

5-Iodo-2,4-dimethoxypyrimidine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of impurities, even in trace amounts, can lead to ambiguous analytical results, reduced yields in subsequent steps, and the formation of unwanted side products. This guide provides a systematic approach to identifying and removing these impurities.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Issue 1: My final product has a low melting point (below 69°C) and NMR analysis shows contamination with a non-iodinated pyrimidine.

Probable Cause: The most common impurity is the starting material, 2,4-dimethoxypyrimidine, resulting from an incomplete iodination reaction. Due to its similar structure, it often co-purifies with the desired product during simple workups.

Recommended Solution: Flash Column Chromatography

When simple recrystallization fails to separate compounds with very similar solubility profiles, flash column chromatography is the method of choice.[1] The slight difference in polarity between the iodo- and non-iodo-pyrimidine is sufficient for effective separation on a silica gel stationary phase.

Workflow for Chromatographic Purification

cluster_prep Preparation cluster_column Column Execution cluster_post Post-Chromatography prep_start Dissolve crude product in minimal DCM prep_silica Add silica gel (approx. 2x mass of crude) prep_start->prep_silica prep_rotovap Remove solvent via rotary evaporation to get a free-flowing powder prep_silica->prep_rotovap col_pack Pack column with silica gel in chosen eluent (e.g., 10% EtOAc/Hexane) prep_rotovap->col_pack Dry Loading Method col_load Carefully load the dry sample-silica mixture onto the top of the packed column col_pack->col_load col_elute Elute with solvent gradient, starting with low polarity col_load->col_elute col_collect Collect fractions and monitor by TLC col_elute->col_collect post_combine Combine pure fractions col_collect->post_combine post_evap Evaporate solvent post_combine->post_evap post_dry Dry under high vacuum post_evap->post_dry

Caption: Dry-loading workflow for flash column chromatography.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection: Start by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. Aim for an Rf value of ~0.3 for the 5-Iodo-2,4-dimethoxypyrimidine.

  • Column Packing: Prepare a glass column with a cotton or sand plug.[2] Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane).

  • Sample Loading: For best results, use a "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with the low-polarity solvent. If separation is difficult, a shallow gradient can be employed (e.g., increasing from 5% to 20% EtOAc in Hexane over several column volumes).[3]

  • Fraction Collection: Collect fractions and analyze them by TLC. The non-iodinated starting material will elute before the more polar 5-Iodo-2,4-dimethoxypyrimidine.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum.

Issue 2: The isolated product is a white solid but has a distinct yellow or brownish tint.

Probable Cause: This discoloration typically indicates the presence of minor, highly colored impurities formed during the reaction or from solvent degradation.

Recommended Solution: Recrystallization with Activated Charcoal

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The addition of activated charcoal is highly effective at adsorbing colored impurities.[1]

Protocol: Decolorizing Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Iodo-2,4-dimethoxypyrimidine in a minimal amount of a suitable hot solvent (see Table 2 for suggestions, methanol is often a good choice).

  • Charcoal Treatment: Once fully dissolved, add a very small amount (spatula tip) of activated charcoal to the hot solution.[1]

  • Hot Filtration: Swirl the hot mixture for a few minutes. To remove the charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals thoroughly under vacuum.

Recrystallization Troubleshooting Flowchart

start Dissolve crude solid in minimal hot solvent cool Allow solution to cool start->cool crystals Crystals Form? cool->crystals filter_dry Collect crystals by filtration & dry crystals->filter_dry Yes no_crystals No Crystals Form crystals->no_crystals No boil_off Boil off some solvent to concentrate the solution no_crystals->boil_off scratch Scratch inner wall of flask or add a seed crystal no_crystals->scratch boil_off->cool Retry Cooling scratch->cool Retry Cooling

Caption: Decision process for troubleshooting recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure 5-Iodo-2,4-dimethoxypyrimidine?

A1: The key identifiers for pure 5-Iodo-2,4-dimethoxypyrimidine are summarized below.

PropertyValueReference(s)
CAS Number 52522-99-3[4][5][6]
Molecular Formula C₆H₇IN₂O₂[5][6]
Molecular Weight 266.04 g/mol [5][7]
Appearance White to light yellow crystalline solid/powder[4]
Melting Point 69-75 °C[4]
Q2: What are the most common impurities I should anticipate?

A2: Impurities typically arise from the starting materials, side reactions, or subsequent workup steps.

ImpurityPotential OriginRecommended Removal Technique
2,4-Dimethoxypyrimidine Unreacted starting materialFlash Column Chromatography
N-Iodosuccinimide (NIS) Excess iodinating agentAqueous wash (workup)
Succinimide Byproduct from NISAqueous wash (workup)
2,4-Dihydroxy-5-iodopyrimidine Hydrolysis of methoxy groupsFlash Column Chromatography
Colored Tars/Polymers Side reactions, degradationRecrystallization with charcoal
Residual Solvents Reaction or purificationDrying under high vacuum
Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be insoluble at high temperatures (removed by hot filtration) or highly soluble at low temperatures (remain in the mother liquor).

SolventPolarityBoiling Point (°C)Comments
Methanol Polar Protic65Good for dissolving the product when hot, often yields good crystals upon cooling.
Ethanol Polar Protic78Similar to methanol, can be a good alternative.
Ethyl Acetate Polar Aprotic77A versatile solvent, can be used alone or in a co-solvent system with hexanes.[1]
Dichloromethane (DCM) Polar Aprotic40Highly volatile, often used in co-solvent systems (e.g., with hexanes or pentane) for diffusion crystallization.[8]
Toluene Non-polar111Can be effective but its high boiling point can make it difficult to remove completely.[1]
Water Very Polar100The product is poorly soluble in water, making it excellent for washing away polar impurities like salts.
Q4: My compound appears to degrade on the silica gel column (streaking on TLC, low recovery). What can I do?

A4: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect this is happening, you can deactivate the silica.

Solution: Pre-treat the silica gel or the eluent with a small amount of a basic modifier like triethylamine (Et₃N).[3]

  • Eluent Modification: Add 0.5-1% triethylamine to your chosen eluent system (e.g., EtOAc/Hexane).

  • Silica Deactivation: Prepare a slurry of your silica gel in the eluent containing triethylamine and let it stand for an hour before packing the column. This neutralizes the acidic sites on the silica surface, minimizing product degradation.[3]

References

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Type 2 iodothyronine deiodinase is the major source of plasma T3 in euthyroid humans. The Journal of Clinical Investigation. Available at: [Link]

  • The Deiodinases: Their Identification and Cloning of Their Genes - PMC - NIH. Available at: [Link]

  • Iodination-deiodination. A Radiochemical Method for Detection of Structure and Changes in Structure in RNA - PubMed. Available at: [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. Available at: [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. Available at: [Link]

  • Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule | Request PDF - ResearchGate. Available at: [Link]

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.
  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - NIH. Available at: [Link]

  • Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed. Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability Studies of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Iodo-2,4-dimethoxypyrimidine is a versatile chemical intermediate recognized for its significant role in pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules.[1] Its structure, featuring an iodine substitution and two methoxy groups, provides unique reactivity that is valuable in medicinal chemistry.[1] Understanding the inherent stability of this compound is paramount for researchers to ensure the integrity of their experiments, develop robust formulations, and meet regulatory requirements. This guide provides a comprehensive technical resource, structured in a question-and-answer format, to address common challenges and questions encountered during the stability assessment of 5-Iodo-2,4-dimethoxypyrimidine.

Part 1: General Storage, Handling, and Safety FAQs

This section addresses the foundational aspects of working with 5-Iodo-2,4-dimethoxypyrimidine to prevent inadvertent degradation and ensure user safety.

Q1: What are the optimal storage conditions for 5-Iodo-2,4-dimethoxypyrimidine?

A: To maintain its chemical integrity, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4] For long-term storage, it is recommended to keep the material in a freezer at temperatures under -20°C, sealed from moisture, and protected from light.[5]

Q2: Is 5-Iodo-2,4-dimethoxypyrimidine sensitive to light?

A: Yes, chemical suppliers note that the compound is light-sensitive.[5] Therefore, it is critical to store it in amber vials or containers that block UV light. All experimental manipulations involving the compound or its solutions should be performed under subdued lighting conditions or with light-protective coverings to prevent photolytic degradation.

Q3: What common reagents or materials are incompatible with this compound?

A: The primary incompatibility noted is with strong oxidizing agents.[6] Contact with strong oxidizers can lead to vigorous reactions and significant degradation of the molecule. Additionally, while generally stable and not reactive with water under normal conditions, prolonged exposure to highly acidic or basic aqueous environments can induce hydrolysis, as discussed in the forced degradation section below.[2]

Q4: What are the key safety precautions when handling this compound?

A: 5-Iodo-2,4-dimethoxypyrimidine is classified as a skin, eye, and respiratory irritant.[2][5][7] Standard personal protective equipment (PPE) is required, including safety goggles, chemical-resistant gloves, and a lab coat.[2][4] All handling should occur in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[2][3][4]

Part 2: Designing and Troubleshooting Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[8][9] The goal is typically to achieve 5-20% degradation, which is sufficient to form and detect primary degradants without overly complex secondary reactions.[10]

General Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of 5-Iodo-2,4-dimethoxypyrimidine in a suitable solvent (e.g., ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 60°C in solution/solid) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Control Control Sample (Protected from stress) API->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/PDA Method Dilute->HPLC LCMS Characterize Degradants (LC-MS/TOF, MS/MS) HPLC->LCMS If unknown peaks are detected

Caption: General workflow for a forced degradation study.

Hydrolytic Stability (Acid & Base) FAQs

Q5: I subjected the compound to 0.1 M HCl at 60°C for 24 hours and saw minimal (<5%) degradation. What are my next steps?

A: This indicates good stability under mild acidic conditions. To achieve the target degradation of 5-20%, you should systematically increase the stress level. The recommended progression is:

  • Increase Temperature: Raise the temperature in increments (e.g., to 80°C) while maintaining the acid concentration and time. Thermal energy is often the most effective way to accelerate hydrolysis.

  • Increase Acid Concentration: If temperature escalation is insufficient or undesirable, increase the acid concentration (e.g., to 1 M HCl).

  • Extend Duration: As a final measure, extend the exposure time.

Causality: Hydrolysis of the methoxy groups on the pyrimidine ring to hydroxyl groups is a likely degradation pathway. This reaction is an acid-catalyzed nucleophilic substitution that requires sufficient energy to overcome the activation barrier. Increasing temperature provides this energy directly.

Q6: My compound degraded completely almost instantly in 0.1 M NaOH at room temperature. How can I study this pathway?

A: Rapid degradation suggests high lability to basic conditions. To slow the reaction and identify primary degradants, you must use milder conditions.

  • Reduce Temperature: Conduct the experiment at a reduced temperature (e.g., 5°C).

  • Reduce Base Concentration: Use a lower concentration of NaOH (e.g., 0.01 M).

  • Reduce Time: Sample at very short time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they degrade further.

Causality: The electron-withdrawing nature of the pyrimidine ring and the iodo group makes the carbon atoms of the methoxy groups highly susceptible to nucleophilic attack by hydroxide ions. This reaction is typically much faster than acid-catalyzed hydrolysis.

Oxidative Stability FAQs

Q7: What is a good starting concentration for hydrogen peroxide (H₂O₂), and what should I do if I see no degradation?

A: A common starting point for oxidative stress testing is 3% H₂O₂ at room temperature.[11] If no degradation is observed, you can increase the stress by:

  • Gentle Heating: Warm the solution to approximately 40°C.

  • Increase H₂O₂ Concentration: Incrementally increase the concentration (e.g., to 10% or even 30%).[12]

Causality: Oxidation can occur at several sites. The nitrogen atoms in the pyrimidine ring are susceptible to N-oxidation.[13] Additionally, the C-I bond can be a site for oxidative reactions. The reaction with H₂O₂ often proceeds via radical or two-electron oxidation mechanisms, which may require thermal activation to initiate.

Photostability FAQs

Q8: The datasheet indicates "light sensitivity." How do I properly execute a photostability study?

A: A scientifically sound photostability study should follow the International Council for Harmonisation (ICH) Q1B guideline.[14]

  • Light Source: Expose the sample (both solid and in solution) to a light source that provides a combination of cool white fluorescent light and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux-hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • Dark Control: A crucial element is the "dark control" sample. This sample is wrapped in aluminum foil to protect it completely from light but is kept at the same temperature and humidity as the exposed sample. This allows you to distinguish between degradation caused by light versus that caused by thermal effects from the light source.

  • Sample Presentation: Test the compound in a chemically inert and transparent container. For solutions, use a common solvent like acetonitrile/water.

Causality: The carbon-iodine bond is known to be photolabile. Upon absorption of UV radiation, this bond can undergo homolytic cleavage to generate a pyrimidinyl radical and an iodine radical. These reactive species can then initiate a cascade of secondary reactions, leading to a complex mixture of degradation products, including the de-iodinated parent compound (2,4-dimethoxypyrimidine).

Part 3: Analytical Method & Data Interpretation

Q9: What are the key requirements for an HPLC method to be considered "stability-indicating"?

A: A stability-indicating method is one that can accurately quantify the decrease of the active ingredient (analyte) due to degradation and simultaneously separate it from all its degradation products, process impurities, and excipients. The key validation parameter is specificity . You must demonstrate that the peaks corresponding to the degradants are well-resolved from the main compound peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that no degradants are co-eluting with the main peak.[8][15]

Q10: How can I identify the structures of the unknown peaks in my chromatogram?

A: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this purpose.

  • LC-MS (TOF/Orbitrap): Provides high-resolution accurate mass (HRAM) data, allowing you to determine the elemental composition of the degradant.

  • LC-MS/MS: Involves fragmenting the degradant ion to obtain structural information. By comparing the fragmentation pattern to that of the parent drug, you can often pinpoint the site of modification.[15]

Part 4: Protocols and Potential Degradation Pathways

Protocol 1: General Procedure for Forced Degradation in Solution
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Iodo-2,4-dimethoxypyrimidine in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation: For each condition, add 1 mL of the stock solution to a 10 mL vial.

    • Acid: Add 1 mL of 2 M HCl. Heat at 60°C.

    • Base: Add 1 mL of 2 M NaOH. Keep at room temperature.

    • Oxidative: Add 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal: Add 1 mL of water. Heat at 60°C.

    • Control: Add 1 mL of water. Keep at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24 hours).

  • Quenching/Neutralization:

    • For acid/base samples, immediately neutralize the aliquot with an equimolar amount of base/acid (e.g., 1 mL of 2 M NaOH for the acid sample).

    • No quenching is typically needed for oxidative or thermal samples.

  • Dilution: Dilute all samples (including the neutralized ones) to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis: Inject onto a validated stability-indicating HPLC-UV/PDA system.

Table 1: Summary of Recommended Starting Conditions for Forced Degradation
Stress TypeConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°C24 - 72 hours
Base Hydrolysis 0.01 M - 0.1 M NaOH5°C to Room Temp30 minutes - 24 hours
Oxidation 3% - 30% H₂O₂Room Temp to 40°C24 - 48 hours
Thermal (Solution) Neutral pH60°C - 80°C48 - 72 hours
Photolytic ICH Q1B Option 2Controlled AmbientPer ICH Guideline[14]
Potential Degradation Pathways

The following diagrams illustrate hypothesized degradation pathways for 5-Iodo-2,4-dimethoxypyrimidine under different stress conditions.

Caption: Hypothesized oxidative degradation to an N-oxide.

Sources

Technical Support Center: Crystallization of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-2,4-dimethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrimidine intermediate. Crystallization is a critical step for purification, yet it can present unique challenges. This document provides in-depth troubleshooting guides and protocols to help you achieve high-purity crystalline material efficiently.

Compound Profile: 5-Iodo-2,4-dimethoxypyrimidine

Understanding the physicochemical properties of a compound is the first step in developing a robust crystallization protocol. 5-Iodo-2,4-dimethoxypyrimidine is a solid at room temperature with a relatively low melting point, which is a critical factor to consider during crystallization.

PropertyValueSource(s)
Molecular Formula C₆H₇IN₂O₂[1][2][3][4]
Molecular Weight 266.04 g/mol [1][2][3]
Appearance White to light yellow/cream powder or crystal[4]
Melting Point 68-75 °C[1][2][4][5]
Solubility Soluble in Chloroform, Dichloromethane[6]
Storage Conditions Keep in dark place, sealed in dry, freezer (-20°C)[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 5-Iodo-2,4-dimethoxypyrimidine in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

This is a classic case of the solution not being sufficiently supersaturated. The concentration of your compound might be too low, or you've chosen a solvent in which the compound remains too soluble even at low temperatures.[7]

Causality & Solutions:

  • Insufficient Supersaturation: Your solution is stable and needs a thermodynamic push towards crystallization.

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[8] The microscopic imperfections on the glass provide a high-energy surface that can initiate crystal growth.

    • Introduce a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny speck to the solution. This provides a perfect template for new crystals to grow upon.

    • Reduce Solvent Volume: Reheat the solution and gently boil off a portion of the solvent to increase the solute concentration.[8] Allow it to cool again. Be cautious not to over-concentrate, which can lead to rapid precipitation of impure material.

  • Inappropriate Solvent Choice: The compound's solubility in your chosen solvent may not have a steep enough temperature-dependent curve.

    • Re-evaluate Your Solvent: The ideal solvent should dissolve 5-Iodo-2,4-dimethoxypyrimidine when hot but have poor solubility when cold.[9][10] Refer to the solvent selection protocol below.

    • Consider an Anti-Solvent: If your compound is highly soluble, you can use an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with your primary solvent). Add the anti-solvent dropwise to the warm solution until persistent cloudiness appears, then reheat slightly to clarify and cool slowly. Common pairs include Dichloromethane/Hexane or Ethyl Acetate/Hexane.[11]

Q2: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. Given the relatively low melting point of 5-Iodo-2,4-dimethoxypyrimidine (68-75 °C), this is a significant risk.[1][12]

Causality & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the solution to become supersaturated at a temperature that is still above the compound's melting point.

    • Slow Down the Cooling Rate: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to reduce the saturation point.[8] Allow the flask to cool to room temperature on the benchtop, insulated with a beaker, before moving it to an ice bath. Slow cooling is critical for forming an ordered crystal lattice.[7]

  • High Impurity Load: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Add a Pre-Purification Step: Consider passing your crude material through a short plug of silica gel to remove baseline impurities before attempting crystallization.

    • Use More Solvent: The presence of impurities can sometimes be overcome by using a slightly more dilute solution, which lowers the temperature at which saturation occurs.[8]

Q3: Crystals formed, but they appeared instantly as a fine powder. What went wrong?

This indicates that the solution was too supersaturated, leading to rapid precipitation or "crashing out" rather than controlled crystal growth. While you have a solid, it likely has poor purity due to the trapping of impurities in the rapidly forming lattice.[8]

Causality & Solutions:

  • Excessive Concentration: The concentration of the solute was too high.

    • Re-dissolve and Dilute: Reheat the flask to dissolve the precipitate. Add more of the hot solvent until the solution is just shy of being saturated at the boiling point.[8]

  • Solvent Choice: The chosen solvent may have a very steep solubility curve, making controlled crystallization difficult.

    • Use a Solvent Mixture: A well-chosen solvent/anti-solvent system can provide more linear control over solubility, promoting slower and more orderly crystal growth.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start_node Crude 5-Iodo-2,4-dimethoxypyrimidine Dissolved in Hot Solvent decision_node decision_node start_node->decision_node Cool Solution success_node success_node decision_node->success_node Well-formed Crystals Form fail_node_no_xtal Issue: No Crystals decision_node->fail_node_no_xtal No Crystals Form fail_node_oil Issue: Oiling Out decision_node->fail_node_oil Oiling Out Occurs fail_node_powder Issue: Fine Powder decision_node->fail_node_powder Fine Powder Precipitates process_node process_node fail_node fail_node process_scratch 1. Scratch Flask 2. Add Seed Crystal fail_node_no_xtal->process_scratch Try First process_reheat_oil 1. Reheat to Dissolve Oil 2. Add More Solvent 3. Cool Very Slowly fail_node_oil->process_reheat_oil Solution process_reheat_powder 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slowly fail_node_powder->process_reheat_powder Solution decision_node2 decision_node2 process_scratch->decision_node2 Still No Crystals? decision_node2->success_node Crystals Form process_concentrate Reheat & Evaporate Some Solvent decision_node2->process_concentrate No process_concentrate->decision_node Re-cool process_reheat_oil->decision_node Re-cool process_reheat_powder->decision_node Re-cool

Caption: A flowchart for diagnosing and solving common crystallization problems.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This is the most straightforward method and should be attempted first. The key is finding a single solvent that effectively dissolves the compound at high temperatures but not at low temperatures.[10]

Solvent Screening:

  • Place ~20-30 mg of crude 5-Iodo-2,4-dimethoxypyrimidine into a small test tube.

  • Add a potential solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate) dropwise at room temperature. If the compound dissolves readily, it is too soluble. Reject this solvent.[10]

  • If it is insoluble at room temperature, heat the test tube gently in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the tube to cool to room temperature, then place it in an ice bath. If abundant, well-formed crystals appear, you have found a suitable solvent.

Procedure:

  • Dissolution: Place the crude 5-Iodo-2,4-dimethoxypyrimidine in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen hot solvent in portions, swirling and heating, until the solid is completely dissolved.[7]

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[13]

  • Crystal Growth: Crystal formation should begin as the solution cools. For optimal purity, the process should take 15-20 minutes.[8]

  • Further Cooling: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystalline product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent / Anti-Solvent Crystallization

This method is useful when the compound is either too soluble in most common solvents or when a single suitable solvent cannot be identified.[14]

Procedure:

  • Dissolution: Dissolve the crude 5-Iodo-2,4-dimethoxypyrimidine in the minimum amount of a "good" solvent (one in which it is very soluble, e.g., Dichloromethane) at room temperature.

  • Addition of Anti-Solvent: While stirring, add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., Hexane) dropwise.

  • Induce Saturation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystal Growth: Cover the flask and set it aside undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. For very soluble compounds, placing the open container inside a larger, sealed chamber containing the anti-solvent (vapor diffusion) can yield very high-quality crystals.[14][15]

  • Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Molecular Influences on Crystallization

The molecular structure of 5-Iodo-2,4-dimethoxypyrimidine provides clues to its crystallization behavior. The planar pyrimidine ring allows for potential π–π stacking, while the iodo-substituent can participate in halogen bonding. These non-covalent interactions are key to forming a stable crystal lattice.

G molecule_node 5-Iodo-2,4-dimethoxypyrimidine feature_pyrimidine Pyrimidine Ring (Aromatic, Planar) molecule_node->feature_pyrimidine contains feature_iodo Iodo Group (Electronegative) molecule_node->feature_iodo contains feature_methoxy Methoxy Groups (Polar) molecule_node->feature_methoxy contains feature_node feature_node interaction_node interaction_node outcome_node Stable Crystal Lattice Formation interaction_pi π–π Stacking feature_pyrimidine->interaction_pi enables interaction_halogen Halogen Bonding (I···N contacts) feature_iodo->interaction_halogen enables interaction_dipole Dipole-Dipole Interactions feature_methoxy->interaction_dipole contributes to interaction_pi->outcome_node drive interaction_halogen->outcome_node drive interaction_dipole->outcome_node drive

Caption: Intermolecular forces influencing the crystallization of 5-Iodo-2,4-dimethoxypyrimidine.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved January 11, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 11, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (2021, October 15). ACS Publications. Retrieved January 11, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 11, 2026, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (n.d.). Retrieved January 11, 2026, from [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). (2022, October 25). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • 2-Iodo-4,6-dimethylpyrimidine. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022, June 29). RSC Publishing. Retrieved January 11, 2026, from [Link]

Sources

Navigating Cross-Coupling Reactions with 5-Iodo-2,4-dimethoxypyrimidine: A Guide to Alternative Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Iodo-2,4-dimethoxypyrimidine. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the use of alternative and greener solvent systems in palladium-catalyzed cross-coupling reactions. Our focus is to empower you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing your reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of solvents for reactions involving 5-Iodo-2,4-dimethoxypyrimidine.

Q1: Why should I consider alternative solvents to traditional ones like dioxane, toluene, or DMF for my cross-coupling reactions?

Traditional solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are effective for many palladium-catalyzed reactions. However, they are coming under increasing scrutiny due to their toxicity, environmental persistence, and safety concerns. Green chemistry principles encourage the use of safer, more sustainable alternatives that reduce environmental impact and enhance laboratory safety without compromising reaction efficiency.

Q2: What are some recommended green or alternative solvents for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with 5-Iodo-2,4-dimethoxypyrimidine?

Several greener solvents have proven effective for these key transformations. For Suzuki-Miyaura couplings , consider ethers like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). For Buchwald-Hartwig aminations , 2-MeTHF and methyl tert-butyl ether (MTBE) are excellent choices.[1] In the case of Sonogashira couplings , 2-MeTHF has been successfully employed in copper-free conditions.[1] Aqueous systems, particularly for Suzuki and Sonogashira reactions, also represent a very green and cost-effective option.[2]

Q3: How do I know if 5-Iodo-2,4-dimethoxypyrimidine is soluble in these alternative solvents?

Q4: Will the use of alternative solvents affect the reactivity of 5-Iodo-2,4-dimethoxypyrimidine?

The solvent can influence the rate of oxidative addition, which is a critical step in the catalytic cycle.[2] The two electron-donating methoxy groups on the pyrimidine ring increase electron density, which can sometimes slow down oxidative addition. However, the carbon-iodine bond is relatively weak and reactive, often compensating for this effect. The choice of a suitable green solvent, paired with an appropriate palladium catalyst and ligand system, can lead to efficient coupling.

Troubleshooting Guide for Cross-Coupling Reactions in Alternative Solvents

This guide provides a systematic approach to resolving common issues encountered when using 5-Iodo-2,4-dimethoxypyrimidine in greener solvent systems.

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Solubility of Reagents 1. Confirm Solubility: Perform a small-scale solubility test of 5-Iodo-2,4-dimethoxypyrimidine and your coupling partner in the chosen green solvent at both room temperature and the intended reaction temperature. 2. Solvent Screening: If solubility is low, screen other recommended green solvents. For instance, if 2-MeTHF provides poor solubility, consider a more polar option if compatible with your reaction. 3. Co-solvent System: Employ a co-solvent system. For example, in Suzuki reactions, a small amount of water is often beneficial and can aid in dissolving the base.[2]
Catalyst Inactivity or Decomposition 1. Degas Thoroughly: Ensure rigorous degassing of the solvent and reaction mixture to remove oxygen, which can lead to the formation of inactive palladium black. 2. Ligand Selection: For the electron-rich 5-Iodo-2,4-dimethoxypyrimidine, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalysis.[4] 3. Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Inefficient Oxidative Addition 1. Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the rate of oxidative addition. However, be mindful of potential side reactions at higher temperatures. 2. Ligand Choice: As mentioned, electron-rich and bulky ligands can accelerate the oxidative addition of electron-rich aryl halides.
Issue 2: Significant Formation of Side Products
Side Product Troubleshooting Steps & Scientific Rationale
Deiodination (Hydrodehalogenation) 1. Lower the Temperature: This is a common side reaction, often favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this pathway. 2. Choice of Base: A milder base (e.g., K₂CO₃ instead of K₃PO₄) may reduce the rate of deiodination.[5] 3. Minimize Water: In non-aqueous systems, ensure all reagents and solvents are anhydrous, as water can be a proton source for this side reaction.
Homocoupling of the Coupling Partner 1. Rigorous Degassing: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[6] 2. Slow Addition: In Sonogashira reactions, slow addition of the terminal alkyne can sometimes minimize its homocoupling (Glaser coupling).
Protodeborylation (Suzuki Reaction) 1. Choice of Base: A weaker base and minimizing the amount of water can reduce the rate of protodeborylation of the boronic acid. 2. Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeborylation than their corresponding boronic acids.

Data Presentation: A Comparison of Green Solvents

The following table summarizes the properties of some recommended green solvents compared to traditional solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Advantages
Green Alternatives
2-Methyltetrahydrofuran (2-MeTHF)806.97Bio-derived, forms an azeotrope with water for easy removal, higher boiling point than THF.[7]
Cyclopentyl methyl ether (CPME)1064.7High boiling point, low peroxide formation, hydrophobic.
Methyl tert-butyl ether (MTBE)554.5Good alternative to other ethers, easily removed.
Water10080.1The ultimate green solvent, non-toxic, non-flammable, inexpensive.[2]
Ethanol7824.6Bio-derived, low toxicity.[2]
Traditional Solvents
1,4-Dioxane1012.2Commonly used, but a suspected carcinogen.
Toluene1112.4Effective, but has associated toxicity.
N,N-Dimethylformamide (DMF)15336.7High boiling and polar, but reprotoxic.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test
  • To a small vial, add approximately 10 mg of 5-Iodo-2,4-dimethoxypyrimidine.

  • Add 0.5 mL of the desired green solvent (e.g., 2-MeTHF).

  • Stir vigorously at room temperature for 5 minutes. Observe for complete dissolution.

  • If not fully dissolved, gently warm the mixture to your intended reaction temperature and observe for dissolution.

  • If the solid dissolves, it is a suitable solvent. If not, consider an alternative or a co-solvent system.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling in 2-MeTHF
  • To an oven-dried reaction vessel, add 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a pre-catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 2-MeTHF (to achieve a concentration of 0.1-0.2 M) and degassed water (if using a biphasic system, typically a 10:1 to 5:1 ratio of 2-MeTHF:water).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Experimental Workflows

Decision-Making for Solvent Selection

Solvent_Selection Start Start: Select a Cross-Coupling Reaction Solubility_Test Perform Solubility Test for 5-Iodo-2,4-dimethoxypyrimidine Start->Solubility_Test Reaction_Type Identify Reaction Type Solubility_Test->Reaction_Type Soluble Suzuki Suzuki-Miyaura Reaction_Type->Suzuki Sonogashira Sonogashira Reaction_Type->Sonogashira Buchwald Buchwald-Hartwig Reaction_Type->Buchwald Solvent_Choice_Suzuki Consider: 2-MeTHF, CPME, Aqueous System Suzuki->Solvent_Choice_Suzuki Solvent_Choice_Sono Consider: 2-MeTHF (Cu-free), Aqueous System Sonogashira->Solvent_Choice_Sono Solvent_Choice_Buchwald Consider: 2-MeTHF, MTBE Buchwald->Solvent_Choice_Buchwald Optimization Proceed to Reaction Optimization Solvent_Choice_Suzuki->Optimization Solvent_Choice_Sono->Optimization Solvent_Choice_Buchwald->Optimization

Caption: A workflow for selecting an appropriate green solvent.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Solubility Are all reagents soluble? Start->Check_Solubility Check_Inertness Was the reaction fully inert? Check_Solubility->Check_Inertness Yes Screen_Solvents Screen alternative green solvents or use a co-solvent Check_Solubility->Screen_Solvents No Check_Catalyst Is the catalyst system appropriate? Check_Inertness->Check_Catalyst Yes Degas_Again Improve degassing procedure Check_Inertness->Degas_Again No Change_Ligand Use a more robust ligand (e.g., Buchwald-type or NHC) Check_Catalyst->Change_Ligand No Success Improved Yield Check_Catalyst->Success Yes Screen_Solvents->Success Degas_Again->Success Change_Ligand->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Nanochemistry Research.
  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016).
  • Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Hrdina, R., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research.
  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Wilson, K. L., et al. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]

  • 2-Methyltetrahydrofuran. In Wikipedia. [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Pennakem.
  • "Greening Up" the Suzuki Reaction. ResearchGate. [Link]

Sources

Challenges in scaling up the synthesis of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2,4-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis and scale-up of this important chemical intermediate.

Introduction

5-Iodo-2,4-dimethoxypyrimidine is a key building block in the synthesis of a wide range of biologically active molecules. The introduction of an iodine atom at the C5 position of the pyrimidine ring provides a versatile handle for further functionalization, typically through cross-coupling reactions. While the synthesis may appear straightforward, challenges related to yield, purity, and scalability are common. This guide aims to provide practical, experience-based solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: My iodination reaction is not going to completion, resulting in a low yield of 5-Iodo-2,4-dimethoxypyrimidine. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue in the iodination of pyrimidines. The electron-rich nature of the 2,4-dimethoxypyrimidine ring makes it susceptible to electrophilic substitution, but several factors can hinder the reaction.

  • Insufficient Activation of Iodine: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent or oxidant to generate a more potent iodinating species (I⁺).[1] If you are using I₂ alone, the reaction may be sluggish.

    • Troubleshooting:

      • Use of an Activator: Employ an activating agent such as silver nitrate (AgNO₃) or N-Iodosuccinimide (NIS).[2] NIS is often preferred due to its mild nature and ease of handling.[3]

      • Oxidative Conditions: In some protocols, an oxidizing agent like hydrogen peroxide or sodium periodate can be used in conjunction with iodine.[1]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting:

      • Gently heat the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition at elevated temperatures.

  • Purity of Starting Materials: Impurities in the 2,4-dimethoxypyrimidine starting material or the solvent can interfere with the reaction.

    • Troubleshooting:

      • Ensure the starting material is of high purity.

      • Use anhydrous solvents, as water can react with some iodinating agents.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of impurities. What are the common side products in this reaction?

A2: The formation of side products is a common challenge, particularly when scaling up the reaction.

  • Di-iodinated Product: The primary impurity is often the di-iodinated pyrimidine. While the first iodination at the C5 position is generally favored, over-iodination can occur, especially with highly activated substrates.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents of NIS is often sufficient.

      • Slow Addition: Add the iodinating agent portion-wise or as a solution dropwise to maintain a low concentration and minimize over-reaction.

  • Degradation Products: 5-Iodo-2,4-dimethoxypyrimidine can be sensitive to harsh reaction conditions.

    • Troubleshooting:

      • Temperature Control: Avoid excessive heating.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

  • Colored Impurities: A yellowish or brownish tint in the crude product is common, often due to residual iodine or side reactions.[4]

    • Troubleshooting:

      • Quenching: After the reaction is complete, quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine.[3]

      • Activated Carbon Treatment: For persistent color, treatment with activated charcoal during workup or before recrystallization can be effective.

Q3: The yield of my reaction drops significantly when I try to scale up from a few grams to a kilogram scale. What are the key considerations for a successful scale-up?

A3: A drop in yield upon scale-up is a classic challenge in process chemistry and is often related to physical rather than chemical parameters.

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.

    • Troubleshooting:

      • Stirring: Ensure the stirring rate and impeller design are adequate for the reactor volume to maintain a homogeneous mixture.

      • Controlled Addition: For exothermic reactions, add reagents at a controlled rate to manage the heat evolution.

      • Temperature Monitoring: Use internal temperature probes to accurately monitor and control the reaction temperature.

  • Reaction Time: Reactions often take longer to reach completion at a larger scale due to slower heat and mass transfer.

    • Troubleshooting:

      • Do not simply multiply the lab-scale reaction time. Monitor the reaction progress using in-process controls (e.g., TLC, HPLC).

  • Work-up and Isolation: The efficiency of extraction and filtration can decrease at a larger scale.

    • Troubleshooting:

      • Ensure adequate phase separation during aqueous work-up.

      • Optimize filtration and washing procedures to minimize product loss.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Use a more reactive iodinating agent (e.g., NIS).- Optimize reaction temperature and time.- Ensure purity of starting materials and solvents.[5]
Product decomposition- Monitor the reaction closely and quench upon completion.- Avoid excessive heating.
Loss during work-up/purification- Optimize extraction and filtration procedures.- Choose an appropriate recrystallization solvent to maximize recovery.
Impurity Formation Over-iodination (di-iodinated product)- Use a controlled stoichiometry of the iodinating agent (1.0-1.1 eq).- Add the iodinating agent portion-wise or as a solution.
Colored impurities- Quench with sodium thiosulfate solution to remove excess iodine.[3]- Treat with activated charcoal.[4]
Unreacted starting material- Increase reaction time or temperature cautiously.- Consider adding a slight excess of the iodinating agent.
Scale-up Problems Decreased yield- Optimize stirring and temperature control for the larger reactor.- Implement controlled addition of reagents.
Formation of new impurities- Re-evaluate the reaction conditions at the larger scale.- Ensure efficient heat removal.

Experimental Protocols

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,4-Dimethoxypyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.05 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted iodine (the organic layer should become colorless).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate can yield the pure product.

Characterization Data (for reference):

  • Appearance: White to light yellow solid.[6]

  • ¹H NMR (CDCl₃): The spectrum should show singlets for the two methoxy groups and a singlet for the C6-H proton.

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to [M+H]⁺.

Visualizing the Workflow

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2,4-Dimethoxypyrimidine in Acetonitrile Add_NIS Add N-Iodosuccinimide (NIS) Start->Add_NIS Stir Stir at Room Temperature (Monitor by TLC) Add_NIS->Stir Concentrate Remove Acetonitrile Stir->Concentrate Extract Dissolve in Ethyl Acetate Concentrate->Extract Wash_Thio Wash with Na₂S₂O₃ (aq) Extract->Wash_Thio Wash_Brine Wash with Brine Wash_Thio->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate_Crude Concentrate to Crude Product Dry->Concentrate_Crude Purify Column Chromatography or Recrystallization Concentrate_Crude->Purify Product 5-Iodo-2,4-dimethoxypyrimidine Purify->Product

Caption: Workflow for the synthesis and purification of 5-Iodo-2,4-dimethoxypyrimidine.

Troubleshooting Decision Tree

Start Low Yield or Impurities? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Over_Iodination Over-Iodination? Start->Over_Iodination No Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Check_Reagents Check Reagent Purity/Stoichiometry Incomplete_Reaction->Check_Reagents No Control_Stoichiometry Control NIS Stoichiometry Over_Iodination->Control_Stoichiometry Yes Colored_Product Colored Product? Over_Iodination->Colored_Product No Slow_Addition Slow Addition of NIS Control_Stoichiometry->Slow_Addition Thiosulfate_Wash Ensure Thiosulfate Wash Colored_Product->Thiosulfate_Wash Yes Scale_Up_Issue Scale-Up Problem? Colored_Product->Scale_Up_Issue No Charcoal_Treatment Use Activated Charcoal Thiosulfate_Wash->Charcoal_Treatment Optimize_Mixing Optimize Mixing/Stirring Scale_Up_Issue->Optimize_Mixing Yes Control_Exotherm Control Exotherm Optimize_Mixing->Control_Exotherm

Caption: Decision tree for troubleshooting common synthesis issues.

Handling and Storage

  • Handling: 5-Iodo-2,4-dimethoxypyrimidine is an irritant to the skin, eyes, and respiratory system.[7][8] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10][11] Avoid creating dust.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Protect from light. For long-term storage, keeping the material in a freezer is recommended.[12]

References

  • 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416. PubChem. Available from: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Optimization of the conditions for α-iodination reaction. ResearchGate. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available from: [Link]

  • Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Organic Chemistry Portal. Available from: [Link]

  • A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. National Institutes of Health. Available from: [Link]

  • Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines. Royal Society of Chemistry. Available from: [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Semantic Scholar. Available from: [Link]

  • Combining Radial and Continuous Flow Synthesis to Optimize and Scale-up the Production of Medicines. ResearchGate. Available from: [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. ResearchGate. Available from: [Link]

  • Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. National Institutes of Health. Available from: [Link]

  • Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Efficient Cross-Coupling of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the cross-coupling of 5-iodo-2,4-dimethoxypyrimidine. This guide is structured to provide direct, actionable solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this specific substrate. Our focus is on the principles of rational ligand selection and reaction optimization to ensure robust and reproducible outcomes.

Understanding the Substrate: 5-Iodo-2,4-dimethoxypyrimidine

Before delving into troubleshooting, it's crucial to understand the electronic nature of your substrate. The pyrimidine core is inherently electron-deficient, which generally makes it a good substrate for cross-coupling reactions.[1][2] However, the two methoxy groups at the C2 and C4 positions are strong electron-donating groups (EDGs). This electronic enrichment of the ring can make the rate-determining oxidative addition step of the catalytic cycle more challenging compared to unsubstituted or electron-poor aryl halides.[3] The carbon-iodine bond is the most reactive among halogens in oxidative addition, providing a good starting point for coupling.[4]

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. However, the unique electronic properties of 5-iodo-2,4-dimethoxypyrimidine can lead to specific challenges.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Q1: I am observing low to no conversion of my 5-iodo-2,4-dimethoxypyrimidine starting material. What is the likely cause and how can I fix it?

A1: Low conversion with this substrate is most often due to an inefficient oxidative addition step. The electron-rich nature of the dimethoxypyrimidine ring slows down the insertion of the Pd(0) catalyst into the C-I bond.[5] Your choice of ligand is the most critical parameter to address this.

  • Causality: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[5] You need a ligand that can increase the electron density on the palladium center, which in turn promotes the oxidative addition step. Bulky ligands also facilitate the final reductive elimination step, which is necessary to turn over the catalyst.[6]

  • Solution: Employ bulky, electron-rich phosphine ligands. The Buchwald biaryl phosphine ligands are the industry standard for such challenging couplings.[5]

    • Primary Recommendation: SPhos or XPhos . These ligands are known to be highly effective for coupling electron-rich aryl halides.[7][8]

    • Alternative: dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) is another excellent choice for promoting difficult couplings.

Q2: My reaction starts, but I see significant amounts of a side product that corresponds to the deborylation of my boronic acid (protodeboronation). How can I minimize this?

A2: Protodeboronation is a common side reaction in Suzuki couplings, where the boronic acid reacts with water or other protic sources to form an arene, consuming your coupling partner.[5][7]

  • Causality: This side reaction is often accelerated by the presence of excess water and strong bases, particularly hydroxides (e.g., NaOH, KOH).[5] Prolonged reaction times at elevated temperatures also increase the likelihood of this pathway.

  • Solutions:

    • Optimize the Base: Switch from strong hydroxide bases to a weaker base that is still effective for the transmetalation step. Potassium phosphate (K₃PO₄) is often an excellent choice for minimizing protodeboronation.[5][8] Cesium carbonate (Cs₂CO₃) is also highly effective.[5]

    • Use Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, minimizing it can suppress protodeboronation. Ensure your solvents are dry and consider using an anhydrous base.[5]

    • Shorter Reaction Times: Monitor your reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to avoid unnecessary decomposition of the boronic acid.[7]

FAQ: Suzuki-Miyaura Ligand Selection

Q3: How do I choose between ligands like SPhos and XPhos for my initial screening?

A3: Both SPhos and XPhos are excellent starting points. As a general rule, SPhos is often highly effective for a wide range of Suzuki couplings and is a robust first choice.[6] XPhos is slightly more sterically hindered and can be particularly advantageous for forming highly congested biaryl bonds or for couplings involving challenging aryl chlorides (though you are using an iodide).[9] For your specific substrate, either ligand is a strong candidate. We recommend starting with SPhos due to its broad utility.

Data Presentation: Ligand Comparison for Challenging Suzuki Couplings
LigandClassKey FeaturesRecommended For
PPh₃ Monodentate PhosphineStandard, inexpensiveSimple, electron-neutral or -deficient aryl iodides/bromides.
SPhos Biaryl PhosphineBulky, electron-richGeneral-purpose for challenging couplings, electron-rich halides.[10]
XPhos Biaryl PhosphineVery bulky, electron-richSterically hindered substrates, heteroaryl couplings.[9]
dtbpf Ferrocenyl PhosphineBidentate, electron-richGood all-around ligand, often provides high stability.[8]
Experimental Protocol: Suzuki Coupling of 5-Iodo-2,4-dimethoxypyrimidine

This protocol is a robust starting point for optimization.

  • Materials:

    • 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst like SPhos Pd G3 (2-4 mol%)

    • SPhos (2-4 mol%, or as per pre-catalyst stoichiometry)

    • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

    • Solvent: 1,4-Dioxane or Toluene, with 10-20% water (v/v)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-iodo-2,4-dimethoxypyrimidine, the arylboronic acid, and K₃PO₄.[5]

    • Catalyst Addition: If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the SPhos ligand.

    • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5]

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-I oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' re->product substrate Ar-I (5-Iodo-2,4-dimethoxypyrimidine) substrate->oa Slow step w/o e⁻-rich ligand boronic Ar'-B(OR)₂ + Base boronic->tm

Caption: The Suzuki-Miyaura catalytic cycle. Electron-rich ligands (L) are crucial for the oxidative addition step.

Section 2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, essential for synthesizing many pharmaceutical compounds.

Troubleshooting Guide: Buchwald-Hartwig Reactions

Q4: I am attempting a Buchwald-Hartwig amination with my substrate and a primary/secondary amine, but the yield is very low. What should I investigate first?

A4: Similar to the Suzuki coupling, the primary suspect is the efficiency of the catalytic cycle, but here both oxidative addition and reductive elimination can be challenging. The choice of ligand and base is paramount.

  • Causality: The mechanism of the Buchwald-Hartwig amination is highly dependent on the ligand's ability to facilitate both the initial oxidative addition and the final C-N bond-forming reductive elimination.[11] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex, but it must not interfere with the catalyst or substrates.[12]

  • Solutions:

    • Ligand Selection: Use a specialized Buchwald ligand designed for C-N coupling. XPhos is an excellent general ligand for this purpose.[13] For coupling secondary amines, RuPhos can sometimes offer superior performance.[13] These ligands have been specifically developed to accelerate the key steps in the amination cycle.

    • Base Selection: The most common and effective base for Buchwald-Hartwig amination is sodium tert-butoxide (NaOtBu) .[14] If your substrate is sensitive to this strong base, other options like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be screened, but NaOtBu is the most reliable starting point.

    • Catalyst Precursor: Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃.

Experimental Protocol: Buchwald-Hartwig Amination
  • Materials:

    • 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq)

    • Amine coupling partner (1.2 eq)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu, the palladium catalyst, and the XPhos ligand to a dry Schlenk tube.[14]

    • Add the 5-iodo-2,4-dimethoxypyrimidine and the amine.

    • Solvent Addition: Add the anhydrous solvent.

    • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place in a preheated oil bath at 80-110 °C.

    • Execution & Monitoring: Stir vigorously and monitor the reaction by LC-MS.

    • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride and extract with an organic solvent. Wash, dry, and concentrate the organic layers.

    • Purification: Purify via column chromatography.

Visualization: Ligand Selection Logic

Ligand_Selection start Start: Cross-Coupling of 5-Iodo-2,4-dimethoxypyrimidine coupling_type What is the coupling type? start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N sonogashira Sonogashira (C-C sp) coupling_type->sonogashira C-C(alkyne) ligand_suzuki Use Bulky/e⁻-rich Ligand Start with SPhos or XPhos suzuki->ligand_suzuki ligand_buchwald Use Specialized Ligand Start with XPhos or RuPhos buchwald->ligand_buchwald ligand_sonogashira Standard PPh₃ is often sufficient. Consider Cu-free if homocoupling occurs. sonogashira->ligand_sonogashira

Caption: A decision tree for initial ligand selection based on the desired cross-coupling reaction.

Section 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides.

Troubleshooting Guide: Sonogashira Reactions

Q5: My Sonogashira reaction is giving a low yield of the desired product, and I'm isolating a significant amount of the alkyne dimer (Glaser homocoupling product). What's wrong?

A5: Alkyne homocoupling is the most common side reaction in Sonogashira couplings. It is a copper-mediated process that is highly sensitive to the presence of oxygen.

  • Causality: The copper(I) co-catalyst, essential for the standard Sonogashira mechanism, can be oxidized to copper(II) by trace amounts of oxygen. Copper(II) then promotes the oxidative dimerization of the terminal alkyne.[15]

  • Solutions:

    • Rigorous Degassing: The most critical factor is the complete exclusion of oxygen. Ensure your solvent and the reaction headspace are thoroughly degassed. Use a "freeze-pump-thaw" cycle for the solvent for best results, or at a minimum, sparge with argon or nitrogen for an extended period (20-30 minutes).

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions typically require a higher catalyst loading or a more specialized ligand system but completely eliminate the Glaser pathway.

    • Reagent Purity: Ensure your amine base (e.g., triethylamine, diisopropylamine) is freshly distilled and free of peroxide impurities.

Experimental Protocol: Standard Sonogashira Coupling
  • Materials:

    • 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq)

    • Terminal Alkyne (1.1 - 1.5 eq)

    • PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

    • Copper(I) Iodide (CuI) (4-10 mol%)

    • Anhydrous Triethylamine (Et₃N) or a mixture of THF/Diisopropylamine

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add the 5-iodo-2,4-dimethoxypyrimidine, Pd catalyst, and CuI.[4]

    • Inert Atmosphere: Seal the flask and rigorously evacuate and backfill with an inert gas (at least three cycles).

    • Solvent/Reagent Addition: Add the thoroughly degassed amine solvent, followed by the terminal alkyne via syringe.[4]

    • Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

    • Work-up: Concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with water or ammonium chloride to remove amine salts. Dry, filter, and concentrate.

    • Purification: Purify by column chromatography.

References

  • LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R., Jr. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555–1557. [Link]

  • Sowa, J. R., Jr. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. American Chemical Society. [Link]

  • Malik, I., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4849-4881. [Link]

  • Zhang, H. (2019). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 2(1), 38-40. [Link]

  • Maphoru, M. V., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26877. [Link]

  • (2025). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Waseda University. [Link]

  • Köcher, S., & Herrmann, W. A. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 38(11), 3128-3150. [Link]

  • (2008). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate. [Link]

  • Kráľová, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Reddy, D., et al. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 4(67), 35599-35607. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lowe, J. N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 917-924. [Link]

  • (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Kim, S., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • de la Rosa, M., et al. (2015). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2015(26), 5779-5788. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(38), 11792-11793. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

  • (2024). Struggling with Suzuki Reaction. Reddit. [Link]

  • Li, Y., et al. (2018). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 23(11), 2841. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • (2024). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. [Link]

  • Johnson, A. G., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(10), 2359-2371. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

Sources

Overcoming poor reactivity in 5-Iodo-2,4-dimethoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Iodo-2,4-dimethoxypyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the unique reactivity challenges associated with this versatile building block. The electron-rich nature of the dimethoxy-substituted pyrimidine ring, while synthetically desirable, often leads to poor reactivity in standard cross-coupling protocols. This guide provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure the success of your synthetic campaigns.

Understanding the Core Challenge: The "Electron-Rich" Problem

5-Iodo-2,4-dimethoxypyrimidine is an electron-rich heteroaryl iodide. The two methoxy groups at the C2 and C4 positions donate electron density into the pyrimidine ring. This increased electron density strengthens the C5-I bond, making the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions sluggish.[1] Consequently, standard conditions often result in low yields, slow conversions, or catalyst decomposition. The key to success lies in choosing a catalytic system specifically designed to overcome this high activation barrier.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Coupling Issues

Question 1: My Suzuki-Miyaura reaction with 5-iodo-2,4-dimethoxypyrimidine is showing low to no conversion. I'm using Pd(PPh₃)₄ and K₂CO₃. What is going wrong?

Answer: This is a very common issue. The combination of an electron-rich substrate like 5-iodo-2,4-dimethoxypyrimidine and a relatively electron-neutral, less bulky ligand like triphenylphosphine (PPh₃) is often insufficient to promote the difficult oxidative addition step. The Pd(0) center of the catalyst is not electron-rich enough to efficiently break the strong C-I bond. Furthermore, K₂CO₃ might not be a strong enough base for this challenging coupling.

Troubleshooting Steps:

  • Upgrade Your Catalyst System: The choice of ligand is critical. Switch to a bulky, electron-rich biaryl monophosphine ligand. These ligands are designed to accelerate both oxidative addition and the subsequent reductive elimination step.[2]

  • Select a Stronger Base: A stronger, non-nucleophilic base is often required to facilitate the transmetalation step and maintain an active catalyst.

  • Ensure Reagent Quality & Inert Conditions: Poor quality boronic acid (protodeboronation) or the presence of oxygen can kill the catalyst.

Optimized Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2,4-dimethoxypyrimidine

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids or esters.

  • Reaction Setup: To a flame-dried microwave vial or Schlenk flask, add 5-iodo-2,4-dimethoxypyrimidine (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (see table below, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst and ligand (see table below). Using a pre-formed palladacycle like an XPhos Pd G3 can improve reproducibility.[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the specified temperature and stir vigorously. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendation A (High Performance)Recommendation B (Standard Alternative)Rationale
Pd Source Pd₂(dba)₃ (1.5-2.5 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) pre-catalyst.
Ligand XPhos (3-5 mol%)SPhos (4-10 mol%)Bulky, electron-rich ligands that accelerate oxidative addition.[2]
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.0 equiv)Strong, non-nucleophilic bases that promote transmetalation.[4][5]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (5:1)Aprotic solvents are generally effective. A small amount of water can aid in dissolving the base.
Temperature 100-120 °C90-110 °CHigher temperatures are often needed to overcome the activation energy.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 2,4-dimethoxypyrimidine (hydrodeiodination). How can I prevent this?

Answer: Hydrodeiodination is a common side reaction where the iodine atom is replaced by a hydrogen atom. This occurs when the palladium-hydride species, formed either from β-hydride elimination from certain coupling partners or from trace water/base, reductively eliminates faster than the desired cross-coupling product.[6][7] This is particularly problematic when the main reaction is slow.

Mitigation Strategies:

  • Use Strictly Anhydrous Conditions: While a small amount of water can be beneficial for Suzuki couplings, excess water can promote hydrodehalogenation. Ensure your solvents and reagents are dry.

  • Increase Catalyst Activity: By using a more active catalyst system (as described in Question 1), you can increase the rate of the desired cross-coupling reaction, which will outcompete the hydrodeiodination pathway.

  • Base Selection: In some cases, a weaker base or a different base cation can influence the rate of this side reaction. If using K₃PO₄, ensure it is finely powdered and dry.

Section 2: Sonogashira Coupling Issues

Question 3: My Sonogashira coupling with 5-iodo-2,4-dimethoxypyrimidine is failing. I see starting material and a lot of alkyne homocoupling (Glaser coupling).

Answer: This is a classic problem in Sonogashira chemistry. The Glaser-Hay homocoupling of the terminal alkyne is a competing reaction catalyzed by the copper(I) co-catalyst, especially when the palladium-catalyzed cross-coupling is slow.[8] The poor reactivity of the electron-rich 5-iodo-2,4-dimethoxypyrimidine exacerbates this issue.

Troubleshooting Flowchart

Sonogashira_Troubleshooting start Low Yield / High Homocoupling q1 Are you using a copper co-catalyst? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 action1 Switch to a Copper-Free Protocol. This eliminates the primary cause of Glaser coupling. yes1->action1 Primary Solution action2 Ensure strict inert atmosphere. Degas solvent thoroughly. no1->action2 Initial Check action3 Check catalyst and ligand. Use Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a suitable base like Et₃N or DIPA. action2->action3 Next Step Buchwald_Workflow A 1. Assemble Reagents B Add 5-Iodo-2,4-dimethoxypyrimidine, Pd Pre-catalyst, Ligand, and Base to a dry reaction vessel. A->B C 2. Create Inert Atmosphere B->C D Seal vessel. Evacuate and backfill with Argon/Nitrogen (3x). C->D E 3. Add Liquids D->E F Add anhydrous, degassed solvent (e.g., Toluene, Dioxane). Add amine nucleophile. E->F G 4. Reaction F->G H Heat to 80-110 °C with vigorous stirring. Monitor by LC-MS or TLC. G->H I 5. Workup & Purification H->I J Cool, quench, extract with organic solvent, dry, concentrate, and purify via chromatography. I->J

Sources

Technical Support Center: Method Refinement for Purity Analysis of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Iodo-2,4-dimethoxypyrimidine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on refining analytical methods to ensure the highest degree of accuracy and reliability in purity assessments.

Introduction: The Analytical Challenge

5-Iodo-2,4-dimethoxypyrimidine (MW: 266.04 g/mol ) is a critical intermediate in the synthesis of various bioactive molecules and therapeutic agents.[1] Its purity directly impacts the quality, safety, and efficacy of the final product. The presence of an iodine atom and two methoxy groups on the pyrimidine ring presents unique analytical challenges, including potential for photodegradation, specific impurity profiles stemming from its synthesis, and distinct chromatographic and spectroscopic behavior. This guide provides practical, field-proven insights to overcome these challenges.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity analysis. Most issues can be traced back to the mobile phase, column, or sample preparation.

FAQ 1: I'm seeing significant peak tailing for the main 5-Iodo-2,4-dimethoxypyrimidine peak. What is the cause and how can I fix it?

Answer:

Peak tailing is a common problem that compromises quantification and resolution.[2] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the surface of C18 silica columns, leading to tailing.

    • Solution 1 (Mobile Phase pH): Lowering the mobile phase pH can suppress the ionization of silanol groups.[3] Start with a buffer like 20 mM potassium dihydrogen phosphate, adjusting the pH to between 3.4 and 4.4 with phosphoric acid. This protonates the pyrimidine nitrogens, ensuring a consistent ionic state and minimizing secondary interactions.[4]

    • Solution 2 (High Purity Column): Use a modern, high-purity silica column with end-capping. These columns have fewer exposed silanol groups, significantly reducing the potential for tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[2][5]

    • Solution: Systematically reduce the injection volume or the sample concentration until the peak shape becomes symmetrical.

  • Contamination: A contaminated guard column or analytical column can also cause peak distortion.

    • Solution: First, replace the guard column. If the problem persists, flush the analytical column with a strong solvent like isopropanol or reverse the column (disconnect from the detector) and flush at a low flow rate.[1]

Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Issue Resolved: Column Overload check_overload->overload_resolved Symmetrical Peak? Yes check_ph Adjust Mobile Phase pH (e.g., pH 3.4-4.4 Buffer) check_overload->check_ph No ph_resolved Issue Resolved: Silanol Interactions check_ph->ph_resolved Symmetrical Peak? Yes check_guard Replace Guard Column check_ph->check_guard No guard_resolved Issue Resolved: Contaminated Guard check_guard->guard_resolved Symmetrical Peak? Yes flush_column Flush/Replace Analytical Column check_guard->flush_column No column_resolved Issue Resolved: Contaminated Column flush_column->column_resolved

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing issues.

FAQ 2: My baseline is noisy and drifting. How can I get a stable baseline for better integration?

Answer:

A noisy or drifting baseline can severely impact the limit of quantitation (LOQ) for impurities. This issue often points to problems with the mobile phase or the detector.[2]

Potential Causes & Solutions:

  • Inadequate Mobile Phase Degassing: Dissolved gases coming out of the solution in the detector cell are a primary cause of baseline noise.

    • Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, helium sparging, or sonication before use.[6]

  • Contaminated Solvents: Impurities in your HPLC-grade solvents can create a noisy baseline, especially during gradient elution.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter.[2]

  • Detector Lamp Failure: A failing UV detector lamp can cause significant baseline drift.

    • Solution: Check the lamp energy and usage hours. If they are outside the manufacturer's specifications, replace the lamp.

  • Column Temperature Fluctuation: Changes in ambient temperature can affect the mobile phase viscosity and refractive index, causing baseline drift.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40°C).[6]

Table 1: Recommended Starting HPLC Method Parameters

This table provides a robust starting point for method development. Validation is required to prove suitability for its intended purpose.[2][7][8]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column suitable for pyrimidine derivatives.[9]
Mobile Phase A 20 mM KH₂PO₄, pH 3.5Buffers the mobile phase to ensure consistent analyte ionization.[4]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 20 minTo elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CEnsures reproducible retention times and improves peak shape.[6]
Detection (UV) 277 nmCorresponds to the λmax of the compound, providing high sensitivity.
Injection Vol. 5 µLA small volume to prevent column overload.
Diluent Acetonitrile/Water (50:50)Ensures sample is fully dissolved and compatible with the mobile phase.

Section 2: Gas Chromatography (GC) and Mass Spectrometry (MS) Troubleshooting

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. For 5-Iodo-2,4-dimethoxypyrimidine, it can be particularly useful for detecting residual solvents and certain process impurities.

FAQ 3: I am analyzing my sample by GC-MS, but I don't see the molecular ion peak at m/z 266. Instead, I see many smaller fragments. Is this normal?

Answer:

Yes, this is often expected when using Electron Impact (EI) ionization, which is the most common ionization technique for GC-MS.[10]

Explanation:

  • Hard vs. Soft Ionization: EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[11] This process is energetic enough to not only form the molecular ion (M⁺˙) but also to cause extensive fragmentation.[1] For structural elucidation, this fragmentation is highly valuable.

  • Soft Ionization Alternative: If observing the molecular ion is critical, a "soft" ionization technique like Chemical Ionization (CI) is a better choice. CI uses a reagent gas (like methane or ammonia) to gently protonate the analyte, resulting in a prominent [M+H]⁺ ion with minimal fragmentation.[10]

Common Fragmentation Pathways:

The pyrimidine ring is relatively stable, but the substituents are prone to fragmentation. Expect to see fragments corresponding to the loss of:

  • Methyl radical (-CH₃): m/z 251

  • Methoxy radical (-OCH₃): m/z 235

  • Iodine radical (-I): m/z 139 (This would be a significant peak)

  • Loss of HCN from the ring: A common fragmentation pathway for pyrimidines.[12]

FAQ 4: What are the most likely impurities I should be looking for in my sample?

Answer:

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the iodination of 2,4-dimethoxypyrimidine.[9][13]

Potential Process-Related Impurities:

  • Unreacted Starting Material: 2,4-Dimethoxypyrimidine (MW: 140.14). This is a primary impurity to monitor. Its presence indicates an incomplete reaction.[14]

  • De-iodinated Product: If the compound is unstable to light or certain conditions, it may revert to 2,4-dimethoxypyrimidine.

  • Di-iodinated Species: Over-iodination could lead to di-iodo-2,4-dimethoxypyrimidine.

  • Hydrolysis/Demethylation Products: The methoxy groups can be susceptible to hydrolysis, especially under acidic conditions, leading to impurities like 5-Iodo-2-hydroxy-4-methoxypyrimidine or 5-Iodo-4-hydroxy-2-methoxypyrimidine.[14]

Impurity Identification Workflow

G start Unknown Peak in Chromatogram lcms Perform LC-MS Analysis start->lcms gcms Perform GC-MS Analysis (for volatile impurities) start->gcms check_mw Determine Molecular Weight of Unknown lcms->check_mw gcms->check_mw compare_sm Compare MW with Starting Materials (e.g., 2,4-dimethoxypyrimidine) check_mw->compare_sm match_found Impurity Identified: Unreacted Starting Material compare_sm->match_found Match no_match No Match compare_sm->no_match No Match check_side_reactions Hypothesize Side Reactions (Hydrolysis, Over-iodination) no_match->check_side_reactions propose_structure Propose Structure Based on Fragmentation Pattern & MW check_side_reactions->propose_structure synthesize_standard Synthesize Reference Standard propose_structure->synthesize_standard confirm_identity Confirm by Co-injection/ Spectral Match synthesize_standard->confirm_identity

Caption: Logical workflow for identifying unknown impurities using mass spectrometry.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure confirmation and can be used for quantitative purity determination (qNMR).

FAQ 5: My ¹H NMR spectrum shows the correct signals, but the integration is slightly off. Can I still claim my material is pure?

Answer:

Not without further investigation. While minor integration deviations can occur, they can also indicate the presence of impurities whose signals are overlapping with your main peaks or residual solvent. For a definitive purity assessment, Quantitative NMR (qNMR) is the gold standard.

Key Steps for Accurate qNMR:

  • Choose a Suitable Internal Standard: The standard must be of high, known purity, stable, and have at least one signal that is well-resolved from all analyte signals. Maleic anhydride is a common choice.

  • Accurate Weighing: Precisely weigh both the 5-Iodo-2,4-dimethoxypyrimidine and the internal standard. Use a calibrated analytical balance.

  • Complete Dissolution: Ensure both the sample and standard are completely dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Any undissolved material will lead to inaccurate results.

  • Optimized Acquisition Parameters: To ensure the data is quantitative, use a long relaxation delay (D1) – typically 5 times the longest T1 relaxation time of the protons being quantified. Use a calibrated 90° pulse.

  • Data Processing: Process the spectrum with a zero-degree phase correction and a flat baseline across the entire spectrum. Integrate the well-resolved signals of both the analyte and the standard.

Purity is calculated based on the integral values, number of protons, and the weights of the sample and standard.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

The following are predicted chemical shifts based on the structure. Actual values may vary slightly based on solvent and concentration. The PubChem database confirms the existence of reference spectra.[7]

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
H-6 ~ 8.5~ 160The lone proton on the pyrimidine ring, deshielded by adjacent nitrogen and iodine.
-OCH₃ (C2) ~ 4.0~ 55Methoxy group at the 2-position.
-OCH₃ (C4) ~ 4.0~ 55Methoxy group at the 4-position. May be distinct from the C2-methoxy.
C-2 -~ 170Carbon attached to two nitrogens and an oxygen.
C-4 -~ 172Carbon attached to nitrogen and oxygen.
C-5 -~ 70Carbon bearing the iodine atom. Significantly shifted upfield by the heavy atom effect.
C-6 -~ 160Carbon attached to the H-6 proton.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.
  • Mestrelab Research. (n.d.).
  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Chem-Impex. (n.d.). 5-Iodo-2,4-diméthoxypyrimidine.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
  • ResearchGate. (n.d.). HPLC traces for a solution of 5-iodo-4-thio-2′-deoxyuridine (ISdU)...
  • Chemistry LibreTexts. (2023, August 29).
  • Shimadzu Corporation. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • Kwon, Y. U., et al. (2017). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 22(9), 1592.
  • Chen, Y. L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592.
  • Organomation. (n.d.).
  • PubChem. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine.
  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant...
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine.
  • PubChem. (n.d.). 2,4-Dimethoxypyrimidine.
  • SpectraBase. (n.d.). 2,4-Dimethoxypyrimidine - Optional[1H NMR] - Chemical Shifts.
  • Google Patents. (n.d.).
  • Tokyo Chemical Industry. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3.
  • Fisher Scientific. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine, 98%.
  • ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3.
  • Sigma-Aldrich. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3.
  • Halochem. (n.d.). CAS 52522-99-3 | 5-Iodo-2,4-dimethoxypyrimidine.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine.

Sources

Validation & Comparative

Navigating Reactivity in Pyrimidine Scaffolds: A Comparative Guide to 5-Iodo- vs. 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrimidine derivatives are of paramount importance due to their prevalence in biologically active molecules and functional materials. The strategic introduction of substituents onto the pyrimidine core often relies on robust and predictable cross-coupling methodologies. This guide provides an in-depth technical comparison of two key building blocks: 5-iodo-2,4-dimethoxypyrimidine and 5-bromo-2,4-dimethoxypyrimidine. By examining their relative reactivity through the lens of fundamental mechanistic principles and supporting experimental data from analogous systems, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

The Decisive Role of the Halogen: A Fundamental Reactivity Comparison

The choice between an iodo and a bromo substituent on an aromatic or heteroaromatic ring is a critical decision in synthetic planning. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1] Consequently, 5-iodo-2,4-dimethoxypyrimidine is inherently more reactive than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can be crucial for the synthesis of complex molecules with sensitive functional groups.

Performance in Key Cross-Coupling Reactions: A Data-Driven Perspective

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. Given the higher reactivity of the C-I bond, 5-iodo-2,4-dimethoxypyrimidine is expected to undergo Suzuki-Miyaura coupling more readily than 5-bromo-2,4-dimethoxypyrimidine. This allows for the use of less active palladium catalysts and milder bases, potentially improving the functional group tolerance of the reaction.

Feature5-Iodo-2,4-dimethoxypyrimidine (Anticipated)5-Bromo-2,4-dimethoxypyrimidine (Typical)
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)
Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Elevated temperatures (e.g., 80-110 °C)
Reaction Time ShorterLonger
Typical Yield High to excellentGood to high
Reference General principles[1]Analogous systems[2]
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyrimidines. The enhanced reactivity of 5-iodo-2,4-dimethoxypyrimidine is particularly advantageous in this reaction, often proceeding efficiently at room temperature. In contrast, the coupling of 5-bromo-2,4-dimethoxypyrimidine may require heating to achieve comparable yields.

Feature5-Iodo-2,4-dimethoxypyrimidine (Anticipated)5-Bromo-2,4-dimethoxypyrimidine (Typical)
Catalyst System Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuIPd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI
Reaction Temperature Room temperatureModerate to high heat (e.g., 60-100 °C)
Base Amine bases (e.g., Et₃N, DIPEA)Amine bases (e.g., Et₃N, DIPEA)
Typical Yield ExcellentGood to excellent
Reference Analogous systems[3][4]Analogous systems[5]
Stille Coupling

The Stille reaction offers a mild and versatile method for C-C bond formation. Similar to other cross-coupling reactions, the iodo derivative is expected to be more reactive. This can be particularly beneficial in Stille couplings, where the toxicity of organotin reagents makes shorter reaction times and higher efficiency desirable.

Feature5-Iodo-2,4-dimethoxypyrimidine (Anticipated)5-Bromo-2,4-dimethoxypyrimidine (Typical)
Catalyst Pd(PPh₃)₄ or Pd₂ (dba)₃Pd(PPh₃)₄ or Pd₂(dba)₃
Reaction Temperature Room temperature to moderate heatElevated temperatures
Additives LiCl often beneficialLiCl often beneficial
Typical Yield High to excellentGood to high
Reference General principles[6]Analogous systems[7][8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyrimidines. While the general reactivity trend holds, it is noteworthy that in some instances, aryl iodides can form off-cycle palladium-iodide bridged dimers that may inhibit catalysis.[9] However, with appropriate ligand selection, this issue can often be circumvented, and the iodo derivative is generally expected to react under milder conditions.

Feature5-Iodo-2,4-dimethoxypyrimidine (Anticipated)5-Bromo-2,4-dimethoxypyrimidine (Typical)
Catalyst System Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, RuPhos)Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, RuPhos)
Base Strong non-nucleophilic bases (e.g., NaOtBu, LHMDS)Strong non-nucleophilic bases (e.g., NaOtBu, LHMDS)
Reaction Temperature Moderate heat (e.g., 80-100 °C)Higher heat (e.g., 100-120 °C)
Typical Yield HighGood to high
Reference General principles[10]Analogous systems[11]

Mechanistic Underpinnings of Reactivity

The observed differences in reactivity are rooted in the kinetics of the palladium-catalyzed cross-coupling cycle. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrimidine.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Py-X PdII_complex L₂Pd(II)(Py)(X) X = I or Br OxAdd->PdII_complex C-I bond is weaker, leading to a faster reaction Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_complex L₂Pd(II)(Py)(Ar) Transmetalation->PdII_Ar_complex Organoboron Ar-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-Ar RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The energy barrier for the oxidative addition step is significantly lower for 5-iodo-2,4-dimethoxypyrimidine compared to the bromo analogue due to the lower bond dissociation energy of the C-I bond. This fundamental difference is the primary driver for the enhanced reactivity of the iodo-substituted pyrimidine across various cross-coupling reactions.

Experimental Protocols

The following are representative protocols for the synthesis of the starting materials and a typical Suzuki-Miyaura coupling. These should serve as a validated starting point for experimental design.

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

Synthesis_Iodo Start 2,4-Dimethoxypyrimidine Reagent N-Iodosuccinimide (NIS) Solvent (e.g., CH₃CN) Reaction Stir at room temperature Reagent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 5-Iodo-2,4-dimethoxypyrimidine Workup->Product

Caption: Workflow for the synthesis of 5-iodo-2,4-dimethoxypyrimidine.

Step-by-Step Protocol:

  • To a solution of 2,4-dimethoxypyrimidine (1.0 eq.) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (1.1-1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 5-iodo-2,4-dimethoxypyrimidine.[12]

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

Synthesis_Bromo Start 2,4-Dimethoxypyrimidine Reagent N-Bromosuccinimide (NBS) Solvent (e.g., CHCl₃) Reaction Stir at specified temperature Reagent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 5-Bromo-2,4-dimethoxypyrimidine Workup->Product

Caption: Workflow for the synthesis of 5-bromo-2,4-dimethoxypyrimidine.

Step-by-Step Protocol:

  • Dissolve 2,4-dimethoxypyrimidine (1.0 eq.) in a solvent such as chloroform or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution.

  • Stir the mixture at the appropriate temperature (which may range from 0 °C to reflux, depending on the specific substrate and solvent) and monitor by TLC or LC-MS.

  • After completion, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-bromo-2,4-dimethoxypyrimidine.[13]

Representative Suzuki-Miyaura Coupling Protocol

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask, combine the 5-halo-2,4-dimethoxypyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between 5-iodo- and 5-bromo-2,4-dimethoxypyrimidine as a synthetic building block is a strategic one, with clear trade-offs in terms of reactivity and, potentially, cost and stability.

Choose 5-Iodo-2,4-dimethoxypyrimidine when:

  • Milder reaction conditions are required to preserve sensitive functional groups in the coupling partner or the pyrimidine core itself.

  • Faster reaction times are a priority to improve throughput or minimize degradation of unstable products.

  • The coupling partners are sterically hindered or electronically deactivated, necessitating a more reactive electrophile.

Choose 5-Bromo-2,4-dimethoxypyrimidine when:

  • The coupling partners are highly reactive, and the milder reactivity of the bromide offers better control and selectivity.

  • Cost is a primary consideration, as bromo-aromatics are often less expensive than their iodo counterparts.

  • The downstream synthetic steps require the presence of a less reactive halogen for subsequent selective transformations.

By understanding the fundamental principles of reactivity and leveraging the extensive body of work on palladium-catalyzed cross-coupling reactions, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.

References

  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Kumar, P., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Molecules, 27(19), 6439. Available at: [Link]

  • [Placeholder for future reference]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? S-Inno Chem. Available at: [Link]

  • [Placeholder for future reference]
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Kumar, V., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 12(4), 864-874. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • [Placeholder for future reference]
  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7192. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • [Placeholder for future reference]
  • [Placeholder for future reference]

Sources

A Senior Application Scientist's Guide to Suzuki Coupling Catalysts for 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. 5-Iodo-2,4-dimethoxypyrimidine is a key building block in this endeavor, offering a reactive handle for carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction. The choice of the palladium catalyst for this transformation is critical, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of common and advanced palladium catalysts for the Suzuki coupling of 5-iodo-2,4-dimethoxypyrimidine, supported by established principles and data from related systems.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The initial and often rate-determining step is the oxidative addition of the aryl iodide to the active Pd(0) species, forming a Pd(II) complex. The electron-rich nature of the 2,4-dimethoxypyrimidine ring can influence this step. Following this, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination , where the two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.[5]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation (Base Assisted) pd2_complex->transmetalation Ar-B(OR)2 pd2_aryl_complex R-Pd(II)L2-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product reactants R-I + Ar-B(OR)2 reactants->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst is paramount for a successful Suzuki coupling with 5-iodo-2,4-dimethoxypyrimidine. The performance of a catalyst is largely dictated by the nature of the ligands coordinated to the palladium center. These ligands influence the catalyst's stability, solubility, and reactivity in each step of the catalytic cycle.[6][7]

Traditional Phosphine Ligand-Based Catalysts

1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄:

This is a classic, air-sensitive but often effective catalyst for a wide range of Suzuki couplings.[8] For an activated aryl iodide like 5-iodo-2,4-dimethoxypyrimidine, Pd(PPh₃)₄ can provide good to excellent yields under appropriate conditions.[9]

  • Advantages: Readily available, relatively inexpensive, and has a long history of successful applications.

  • Disadvantages: Air-sensitive, may require higher catalyst loadings (1-5 mol%), and can be less effective for more challenging or sterically hindered coupling partners.[8] Reaction times can also be longer compared to more modern catalysts.

2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂:

This catalyst features a bidentate phosphine ligand that imparts greater stability to the palladium center. It is a robust and versatile catalyst, often showing superior performance to Pd(PPh₃)₄, especially for heteroaromatic substrates.[10][11]

  • Advantages: Air-stable precatalyst, generally requires lower catalyst loadings (1-3 mol%), and often provides higher yields and shorter reaction times than Pd(PPh₃)₄.[11][12]

  • Disadvantages: More expensive than Pd(PPh₃)₄.

Advanced Catalyst Systems: The Buchwald Palladacycles and Ligands

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[6][13] These ligands, when combined with a palladium source, generate highly active catalysts that can overcome many of the limitations of traditional systems.[7]

  • Advantages:

    • High Activity: Buchwald palladacycles are pre-activated catalysts that are often highly effective at very low loadings (as low as 0.000001 mol%).[6]

    • Broad Substrate Scope: They are known to couple a wide range of substrates, including sterically hindered and electronically deactivated partners.[13]

    • Mild Reaction Conditions: These catalysts often allow for reactions to be run at room temperature, which can be beneficial for sensitive functional groups.[6]

    • Air and Moisture Stability: Many Buchwald precatalysts are air- and moisture-stable, simplifying reaction setup.[13]

  • Disadvantages: The primary drawback is the higher cost of the specialized ligands and precatalysts.[8]

For the coupling of 5-iodo-2,4-dimethoxypyrimidine, a Buchwald catalyst system, such as one employing SPhos, XPhos, or RuPhos ligands, would be expected to provide excellent results, particularly if the boronic acid partner is sterically demanding or if very low catalyst loadings are desired for process chemistry applications.[1]

Catalyst SystemTypical Loading (mol%)Key AdvantagesPotential Disadvantages
Pd(PPh₃)₄ 1 - 5Cost-effective, widely available.[8]Air-sensitive, may require higher temperatures and longer reaction times.[8]
Pd(dppf)Cl₂ 1 - 3Air-stable precatalyst, good for heteroaromatics.[10][11]More expensive than Pd(PPh₃)₄.
Buchwald Catalysts 0.001 - 2High turnover numbers, broad scope, mild conditions.[6][13]Higher initial cost of ligands and precatalysts.[8]

Experimental Protocol: A Representative Suzuki Coupling of 5-Iodo-2,4-dimethoxypyrimidine

This protocol provides a general methodology for the Suzuki coupling of 5-iodo-2,4-dimethoxypyrimidine with an arylboronic acid using Pd(dppf)Cl₂ as the catalyst. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent_catalyst Add Degassed Solvent and Catalyst: - Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O) - Pd(dppf)Cl₂ (1-3 mol%) inert->solvent_catalyst reaction Reaction: Heat to 80-100 °C, monitor by TLC/LC-MS solvent_catalyst->reaction workup Work-up: - Cool to RT - Aqueous work-up and extraction reaction->workup purification Purification: Column chromatography workup->purification end End: Characterize Product purification->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Detailed Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask, add 5-iodo-2,4-dimethoxypyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Rationale: An excess of the boronic acid is often used to ensure complete consumption of the limiting iodide. The base is crucial for the transmetalation step.[14]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Rationale: This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent and Catalyst Addition: Add an anhydrous, degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[15] Follow this with the addition of the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[11]

    • Rationale: The solvent system is chosen to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Heating accelerates the reaction rate. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: This standard procedure separates the desired organic product from the aqueous phase containing the inorganic salts.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

    • Rationale: This step removes any unreacted starting materials, byproducts, and residual catalyst to yield the final, pure compound.

Conclusion and Recommendations

For the Suzuki coupling of 5-iodo-2,4-dimethoxypyrimidine, the choice of catalyst should be guided by the specific requirements of the synthesis.

  • For routine, small-scale laboratory synthesis where cost is a primary consideration, Pd(dppf)Cl₂ offers a reliable and efficient option, often providing high yields under standard conditions.[10][11]

  • For process development, large-scale synthesis, or when coupling with particularly challenging boronic acids, the use of a Buchwald catalyst system is highly recommended.[13] The higher initial cost is often offset by significantly lower catalyst loadings, milder reaction conditions, and broader applicability, leading to a more efficient and cost-effective process overall.[6]

It is always advisable to perform small-scale screening experiments to identify the optimal catalyst, base, and solvent system for a specific coupling partner to maximize the yield and purity of the desired product.

References

  • Vertex AI Search, Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Vertex AI Search, Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Vertex AI Search, Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
  • Vertex AI Search, Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
  • Vertex AI Search, The Suzuki Reaction - Andrew G Myers Research Group.
  • Vertex AI Search, Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
  • Vertex AI Search, Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Vertex AI Search, Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of c
  • Vertex AI Search, Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in M
  • Vertex AI Search, Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Vertex AI Search, Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
  • Vertex AI Search, Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Vertex AI Search, Suzuki Coupling - Organic Chemistry Portal.
  • Vertex AI Search, The isolated yield of product 3 after Suzuki coupling of...
  • Vertex AI Search, A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines - Benchchem.
  • Vertex AI Search, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Vertex AI Search, A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem.
  • Vertex AI Search, Buchwald Portfolio: Palladacycles and Ligands - Sigma-Aldrich.
  • Vertex AI Search, Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenyl
  • Vertex AI Search, Palladium-C
  • Vertex AI Search, Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes - NIH.
  • Vertex AI Search, Organometallics - Pd Fe
  • Vertex AI Search, Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Request PDF - ResearchG
  • Vertex AI Search, Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional - TechConnect Briefs.
  • Vertex AI Search, Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • Vertex AI Search, Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • Vertex AI Search, Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Vertex AI Search, Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions - MDPI.
  • Vertex AI Search, The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Vertex AI Search, (PDF) Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)
  • Vertex AI Search, Which conditions are favorable for the efficient Suzuki coupling?
  • Vertex AI Search, Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • Vertex AI Search, Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI.

Sources

A Comparative Guide to the Biological Activity of Iodo-Substituted vs. Bromo-Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Halogen Substitution in Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and finding application in a wide array of therapeutic agents.[1][2][3] The strategic modification of the pyrimidine ring is a key approach in drug discovery, with halogenation being a particularly effective method to modulate the biological activity of these compounds.[4][5] This guide provides an in-depth comparison of the biological activities of iodo- and bromo-substituted pyrimidine derivatives, offering insights into their therapeutic potential and the underlying mechanistic nuances.

Halogen substitution can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[5] While both iodine and bromine are halogens, their distinct atomic sizes, electronegativity, and ability to form halogen bonds can lead to considerable differences in the pharmacological profiles of the resulting pyrimidine derivatives. Understanding these differences is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities: A Head-to-Head Analysis

The substitution of iodine versus bromine on the pyrimidine core can lead to significant variations in anticancer, antiviral, and enzyme inhibitory activities.

Anticancer Activity

Both iodo- and bromo-substituted pyrimidine derivatives have demonstrated significant potential as anticancer agents.[1][2] Their primary mechanisms often involve the inhibition of key enzymes in nucleotide metabolism or the disruption of signaling pathways crucial for cancer cell proliferation and survival.[6][7][8][9]

Iodo-substituted pyrimidines , such as 5-iodo-2'-deoxyuridine (IdU), have been investigated as radiosensitizers.[10] Their incorporation into DNA makes cancer cells more susceptible to radiation therapy.[10][11] The larger atomic radius of iodine can cause greater distortion of the DNA helix, potentially leading to more effective disruption of DNA replication and repair processes in rapidly dividing cancer cells.

Bromo-substituted pyrimidines , like 5-bromo-2'-deoxyuridine (BrdU), also function as radiosensitizers through a similar mechanism of DNA incorporation.[11] Some studies suggest that the extent of radiosensitization is directly related to the percentage of thymidine replacement by the halogenated pyrimidine.[10] Furthermore, novel series of 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent inhibitors of Bcr/Abl kinase, a key target in chronic myeloid leukemia.[12]

Compound TypePrimary Anticancer MechanismKey Targets
Iodo-substituted Pyrimidines Radiosensitization, DNA damageDNA, Thymidylate Synthase
Bromo-substituted Pyrimidines Radiosensitization, Kinase InhibitionDNA, Bcr/Abl Kinase
Antiviral Activity

Halogenated pyrimidines were among the first clinically approved antiviral drugs.[13] Their mechanism of action typically involves the inhibition of viral DNA or RNA synthesis.

Iodo-substituted pyrimidines , notably 5-iodo-2'-deoxyuridine (IdU), have shown efficacy against DNA viruses like Herpes Simplex Virus (HSV).[13][14] IdU is phosphorylated by viral thymidine kinase and subsequently incorporated into the viral DNA, leading to a non-functional genome.

Bromo-substituted pyrimidines , such as 5-bromo-2'-deoxyuridine (BUdR), also exhibit antiviral properties, although some studies suggest that infectious virus production is reduced to a lesser extent by BUdR compared to IdU.[13] The subtle differences in their structure can affect their recognition and processing by viral enzymes.

A comparative study of antiviral activity against various viruses is summarized below:

CompoundTarget VirusReported Efficacy
5-iodo-2'-deoxyuridine (IdU)Herpes Simplex VirusEffective in controlling herpes simplex keratitis.[14]
5-bromo-2'-deoxyuridine (BUdR)Herpes Simplex VirusReduces infectious virus production, but less than IdU.[13]
Enzyme Inhibition

The nature of the halogen substituent can significantly impact the binding affinity of pyrimidine derivatives to enzyme active sites. This is often attributed to the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region.

Iodo-substituted pyrimidines can form stronger halogen bonds compared to their bromo- counterparts. This enhanced interaction can lead to more potent enzyme inhibition. For instance, in the context of protein kinase inhibition, the iodine atom can form a halogen bond with a backbone carbonyl oxygen in the hinge region of the kinase, contributing to a higher binding affinity.

Bromo-substituted pyrimidines also participate in halogen bonding, and numerous derivatives have been developed as potent enzyme inhibitors. For example, certain bromo-substituted pyrido[2,3-d]pyrimidines have been identified as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated pyrimidines are often mediated through their interaction with key cellular signaling pathways. In cancer, for instance, pyrimidine metabolism is closely linked to pathways that control cell growth and proliferation, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[7][8]

Deregulated pyrimidine metabolism is a hallmark of many cancers, contributing to chemoresistance.[6] Halogenated pyrimidine derivatives can interfere with this altered metabolism, leading to cell cycle arrest and apoptosis. For example, some pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by activating caspase-3 and upregulating p53.[15][16]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAS RAS Receptor_Tyrosine_Kinase->RAS Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis mTOR->Pyrimidine_Synthesis Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Halogenated_Pyrimidine Iodo/Bromo-Substituted Pyrimidine Derivative Halogenated_Pyrimidine->Pyrimidine_Synthesis Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Drives Proliferation_Survival Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Leads to

Caption: Simplified signaling pathways involved in cancer cell proliferation and the inhibitory point of halogenated pyrimidine derivatives.

Experimental Protocols

The evaluation of the biological activity of novel iodo- and bromo-substituted pyrimidine derivatives requires robust and standardized experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the antiproliferative activity of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the iodo- and bromo-substituted pyrimidine derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Addition 3. Add Pyrimidine Derivatives Incubation_24h->Compound_Addition Incubation_48_72h 4. Incubate 48-72 hours Compound_Addition->Incubation_48_72h MTT_Addition 5. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h 6. Incubate 2-4 hours MTT_Addition->Incubation_2_4h Solubilization 7. Add Solubilizing Agent Incubation_2_4h->Solubilization Absorbance_Reading 8. Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Protocol:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates until viral plaques are visible.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the EC50 value by comparing the number of plaques in treated wells to untreated controls.

Conclusion

The choice between iodo- and bromo-substitution on a pyrimidine scaffold is a critical decision in drug design, with significant implications for the resulting compound's biological activity. Iodo-substituted derivatives may offer advantages in certain contexts due to their potential for stronger halogen bonding and greater steric effects, which can translate to enhanced potency. Conversely, bromo-substituted pyrimidines have a long-standing history of therapeutic success and continue to be a fertile ground for the development of novel kinase inhibitors and other targeted therapies.

Ultimately, the optimal halogen substituent is context-dependent, and empirical testing through robust experimental protocols is essential to elucidate the structure-activity relationships for a given biological target. A thorough understanding of the subtle yet significant differences between iodo- and bromo-substituted pyrimidine derivatives will empower researchers to design more effective and selective therapeutic agents.

References

  • Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in pl
  • Radiobiology and clinical application of halogen
  • Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role.
  • Halogen
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
  • Role of Pyrimidine Derivatives in the Tre
  • The Anticancer Potential of Pyrimidine Deriv
  • An overview on synthesis and biological activity of pyrimidines.
  • An overview on synthesis and biological activity of pyrimidines.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
  • Biological activities of synthetic pyrimidine deriv
  • Metabolic Stability of Iodo- vs.
  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections.
  • Biological Activity of Pyrimidine Deriv
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Anti-viral Activities of Several Iodin
  • Synthesis and biological activity of some pyrimidine deriv
  • Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses.
  • Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine.
  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors.
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases.
  • Broad-spectrum Antiviral That Interferes with De Novo Pyrimidine Biosynthesis.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

Sources

Spectroscopic Purity Confirmation of 5-Iodo-2,4-dimethoxypyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for R&D Scientists and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of chemical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Iodo-2,4-dimethoxypyrimidine is a key building block in medicinal chemistry, and its purity is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of this important compound, offering insights into the strengths and applications of each method.

The Imperative of Purity for 5-Iodo-2,4-dimethoxypyrimidine

5-Iodo-2,4-dimethoxypyrimidine is a versatile precursor used in the synthesis of a wide array of biologically active molecules. Impurities, which can arise from the manufacturing process or degradation, can lead to unwanted side reactions, the formation of toxic byproducts, and reduced yields. Therefore, rigorous analytical characterization is essential to ensure the identity and purity of this starting material, in line with regulatory expectations.

Comparative Analysis of Spectroscopic Methods

A multi-pronged analytical approach is often the most effective strategy for purity assessment. The following spectroscopic techniques provide complementary information for a comprehensive evaluation of 5-Iodo-2,4-dimethoxypyrimidine.

TechniqueInformation ProvidedStrengths for Purity AnalysisLimitations
¹H NMR Elucidates the proton environment and connectivity.Excellent for identifying and quantifying proton-containing impurities.[1][2]May not detect impurities without protons.
¹³C NMR Reveals the carbon skeleton of the molecule.Confirms the carbon framework and identifies isomeric impurities.Lower sensitivity and longer acquisition times compared to ¹H NMR.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.Highly sensitive for detecting trace impurities and confirming the molecular formula.[3][4][5]May not distinguish between isomers.
FTIR Spectroscopy Identifies the presence of specific functional groups.Rapid screening for gross functional group impurities.[6][7]Limited specificity for structurally similar compounds.

In-depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure and Quantification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is well-suited for quantitative analysis to determine the purity of organic compounds.[1][8]

¹H NMR Analysis

The ¹H NMR spectrum of 5-Iodo-2,4-dimethoxypyrimidine in a suitable deuterated solvent is expected to show distinct signals for the methoxy protons and the aromatic proton on the pyrimidine ring. The chemical shifts and integrations of these signals are key to confirming the structure and identifying impurities.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer. Ensure a sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) with appropriate software. Integrate the signals and compare the relative ratios to the expected values. Any extraneous peaks should be investigated and, if possible, identified and quantified.

¹³C NMR Analysis

Complementary to ¹H NMR, the ¹³C NMR spectrum provides a fingerprint of the carbon backbone of the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Data Analysis: Compare the observed chemical shifts to predicted values or reference spectra to confirm the carbon framework.

Caption: Integrated workflow for the spectroscopic purity confirmation of 5-Iodo-2,4-dimethoxypyrimidine.

Mass Spectrometry (MS): High-Sensitivity Impurity Detection

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and for detecting and identifying impurities, even at trace levels.[3][5] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and compare the measured mass-to-charge ratio (m/z) with the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Screen

FTIR spectroscopy is a fast and straightforward method for identifying the functional groups present in a molecule.[6][7] It serves as a quick quality control check to ensure the expected chemical bonds are present and to detect any major functional group impurities.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds and compare them to a reference spectrum. The presence of unexpected peaks, such as a broad O-H stretch, could indicate the presence of impurities.

Caption: Chemical structure of 5-Iodo-2,4-dimethoxypyrimidine.

An Integrated Strategy for Purity Confirmation

A single spectroscopic technique is rarely sufficient for the complete characterization of a pharmaceutical intermediate. A comprehensive approach that leverages the strengths of NMR, MS, and FTIR provides the most robust and reliable assessment of the purity of 5-Iodo-2,4-dimethoxypyrimidine. This integrated analytical strategy is crucial for ensuring the quality of this key starting material and for maintaining the integrity of the drug development process.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Ferreira da Silva, F., et al. (2025).
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Ferreira da Silva, F., et al. (2025).
  • H-NMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education, 94(9), 1396-1399. [Link]

  • G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9221. [Link]

  • Geronikaki, A., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 21(11), 1474. [Link]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. (2009). The Journal of Physical Chemistry A, 113(49), 13745-13753. [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine. (n.d.). PubChem. [Link]

  • The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines. (2008). The Journal of Chemical Physics, 129(15), 154311. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). Accreditation and Quality Assurance, 28(9), 405-414. [Link]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. (2009). The Journal of Physical Chemistry A, 113(49), 13745-13753. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

  • Quantitative NMR Spectroscopy. (2017). Bruker. [Link]

  • 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.). Innovational Journals. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. [Link]

  • Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56(5), 1297–1303. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2020). New Journal of Chemistry, 44(27), 11579-11583. [Link]

Sources

A Comparative Guide to the Therapeutic Efficacy of 5-Iodo-2,4-dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

In the landscape of medicinal chemistry, the pyrimidine ring system is a true cornerstone, fundamental to life itself as a core component of nucleic acids DNA and RNA.[1] This inherent biological significance has inspired decades of research, establishing pyrimidine and its fused derivatives as "privileged scaffolds" for drug discovery.[2][3] These heterocyclic compounds form the backbone of a vast array of therapeutic agents with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory.[2][4][5]

Within this broad class, 5-Iodo-2,4-dimethoxypyrimidine stands out as a particularly versatile and valuable intermediate for synthesizing novel bioactive molecules.[6] Its structure is primed for chemical modification; the iodine atom at the 5-position provides an excellent reactive handle for introducing diverse functional groups, while the dimethoxy groups at the 2- and 4-positions modulate the electronic properties and reactivity of the ring.[6] This guide provides a comparative analysis of the therapeutic efficacy of derivatives synthesized from this key precursor, focusing on their demonstrated potential in oncology and bacteriology. We will delve into the mechanisms of action, present comparative experimental data, and outline the methodologies used to validate these potent compounds.

Section 1: Anticancer Applications of Pyrimidine Derivatives

The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent anti-cancer properties.[7] These compounds exert their cytotoxic effects through diverse and sophisticated mechanisms, including the targeted inhibition of critical cellular enzymes and the disruption of essential signaling pathways that drive tumor proliferation and survival.[3][7]

Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases, enzymes that regulate a majority of cellular pathways. Aberrant kinase activity is a hallmark of many cancers. Certain pyrimidine derivatives have been successfully designed as potent kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Some 2,4-diaryl pyrimidine derivatives are engineered to selectively inhibit mutant forms of EGFR (e.g., L858R/T790M), which are common drivers in non-small cell lung cancer.[7] By blocking these specific mutants, the compounds can shut down downstream signaling pathways essential for tumor growth.[7]

  • PIM-1 Kinase Inhibition: Other derivatives, such as those based on the pyrido[2,3-d]pyrimidine scaffold, have been identified as potent inhibitors of PIM-1 kinase.[7] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its inhibition can lead to cell cycle arrest and induce programmed cell death in cancer cells.[7]

Below is a conceptual diagram illustrating the role of kinase inhibitors in blocking cancer cell signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes PIM1 PIM-1 Kinase PIM1->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->EGFR PyrimidineInhibitor Pyrimidine Derivative (Inhibitor) PyrimidineInhibitor->EGFR Blocks PyrimidineInhibitor->PIM1 Blocks

Caption: Simplified signaling pathway targeted by pyrimidine kinase inhibitors.

Mechanism of Action: DNA Damage and Antimetabolite Activity

Another major avenue of anticancer activity for pyrimidine derivatives is the direct interference with DNA function.

  • DNA Incorporation: Derivatives with large substituents at the 5-position, such as 5-iodo- and 5-trifluoromethyl analogs, can be mistaken for natural pyrimidines (like thymidine) by cellular machinery and incorporated into DNA during replication. This fraudulent incorporation disrupts the structure and function of the DNA, inhibiting replication and ultimately halting cell division. The classic antiviral and anticancer agent 5-iodo-2'-deoxyuridine (Idoxuridine) operates via this mechanism.[8][9]

  • Topoisomerase Inhibition: Topoisomerase enzymes are critical for managing DNA topology during replication. Some pyrimidine derivatives have been shown to inhibit Topoisomerase II, leading to double-strand breaks in DNA and triggering apoptosis.[3][5]

Comparative Cytotoxicity of Pyrimidine Derivatives

The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against a panel of human cancer cell lines.

Derivative Class/CompoundCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 9k (2,4-diaminopyrimidine)A549 (Lung)Not specified2.14[10]
Compound 9k (2,4-diaminopyrimidine)HCT-116 (Colon)Not specified3.59[10]
Compound 9k (2,4-diaminopyrimidine)MCF-7 (Breast)Not specified3.69[10]
Compound 13f (2,4-diaminopyrimidine)A549 (Lung)Not specified1.98[10]
Compound 13f (2,4-diaminopyrimidine)HCT-116 (Colon)Not specified2.78[10]
Compound 7 (Aryl-5-cyano-pyrimidine)Not specifiedTS Inhibitor3.89[2]
Compound 17 (Pyrrolo[2,3-d]pyrimidine)HeLa (Cervical)CDK2/cyclin A2 InhibitorComparable to Palbociclib[11]
Compound 2d (Pyrido[2,3-d]pyrimidine)A549 (Lung)CytotoxicStrong effect at 50 µM[12]

Section 2: Antibacterial Applications of 5-Iodo-Pyrimidine Derivatives

The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a grave threat to public health, making the development of new antibiotics urgent.[13] Derivatives of 5-iodo-pyrimidines have recently shown exceptional promise in this area, particularly as inhibitors of dihydrofolate reductase (DHFR).

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the biosynthesis of nucleotides and amino acids, and ultimately, for DNA replication and bacterial survival. Inhibiting DHFR starves the bacterium of these essential building blocks, leading to a bacteriostatic or bactericidal effect. This pathway is an excellent therapeutic target as mammals acquire folate from their diet and are less susceptible to DHFR inhibitors.

A recent study identified a series of compounds derived from 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine as novel and potent DHFR inhibitors.[13][14]

G PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Multiple Steps DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) Precursors Nucleotide & Amino Acid Precursors THF->Precursors Required for DNA Bacterial DNA Replication Precursors->DNA DHFR->THF Catalyzes Inhibitor 5-Iodo-pyrimidine Derivative (j9) Inhibitor->DHFR Inhibits

Caption: Inhibition of the bacterial folate pathway by DHFR inhibitors.

Comparative Efficacy of a Novel DHFR Inhibitor

A comprehensive structure-activity relationship (SAR) study led to the identification of a lead compound, j9 , which exhibited potent antibacterial activity against S. aureus without cross-resistance to existing antibiotic classes.[13] Its efficacy is highlighted by both enzymatic inhibition and in vivo performance.

CompoundTargetActivity MetricValueReference
j9 (AF-353 Derivative)S. aureus DHFR (SaDHFR)Enzymatic Inhibition (IC50)0.97 nM[13]
j9 (AF-353 Derivative)MRSA Skin Infection (Mouse Model)In vivo EfficacyFavorable[13]
j9 (AF-353 Derivative)PharmacokineticsOral Bioavailability (F)40.7%[13]

The exceptionally low nanomolar IC50 value demonstrates that compound j9 binds to and inhibits the SaDHFR enzyme with very high affinity. Furthermore, its demonstrated efficacy in an animal model of MRSA infection and acceptable oral bioavailability underscore its potential as a lead compound for a new class of antibiotics to combat drug-resistant infections.[13]

Section 3: Key Experimental Protocols

The trustworthiness of comparative data rests on robust and reproducible experimental design. Below are the standard methodologies employed to generate the efficacy data presented in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is used to determine the IC50 value of a compound against cancer cell lines. It measures the metabolic activity of cells, which corresponds to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives. Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Protocol: Enzymatic Inhibition (DHFR Assay)

This biochemical assay directly measures a compound's ability to inhibit its target enzyme.

  • Reaction Mixture: In a microplate well, combine a buffer solution, NADPH (a cofactor), and the purified DHFR enzyme.

  • Inhibitor Addition: Add the test pyrimidine derivative at various concentrations to the wells. Include a control with no inhibitor.

  • Initiation: Start the enzymatic reaction by adding the substrate, dihydrofolate (DHF).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This wavelength corresponds to the consumption of NADPH as the reaction proceeds.

  • Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. The IC50 is determined by plotting the reaction rate against the inhibitor concentration.[13]

Conclusion and Future Outlook

The derivatives of 5-Iodo-2,4-dimethoxypyrimidine represent a fertile ground for the discovery of potent new therapeutic agents. The evidence clearly demonstrates their potential to be developed into highly effective anticancer and antibacterial drugs through targeted mechanisms like kinase inhibition, DNA disruption, and DHFR inhibition. The comparative data, particularly the nanomolar potency of the DHFR inhibitor j9 against its target, highlights the power of rational drug design originating from this versatile chemical scaffold.[13]

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Further exploration of substitutions at the reactive 5-position could yield derivatives with enhanced potency or novel mechanisms of action. The development of dual-action compounds, possessing both anticancer and antimicrobial properties, could also be a promising avenue for addressing complex clinical challenges. The pyrimidine core, and specifically the 5-Iodo-2,4-dimethoxypyrimidine precursor, will undoubtedly continue to be a central element in the ongoing quest for next-generation medicines.

References

  • Benchchem. Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • Chem-Impex. 5-Iodo-2,4-diméthoxypyrimidine. Chem-Impex International.
  • ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
  • ScienceDirect. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect.
  • ijrpr. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
  • PubMed. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. PubMed.
  • Journal for Research in Applied Sciences and Biotechnology. Role of Pyrimidine Derivatives in the Treatment of Cancer. JRASB.
  • PubChem. 5-Iodo-2,4-dimethoxypyrimidine. National Center for Biotechnology Information.
  • PMC - NIH. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. National Center for Biotechnology Information.
  • UMP. Anticancer agents.
  • Beilstein Journal of Organic Chemistry. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein-Institut.
  • Encyclopedia.pub. Pyrimidine Derivatives as Anticancer Agents. MDPI.
  • ijpbs.com. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmacy and Biological Sciences.
  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine, 98%. Fisher Scientific.
  • NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information.
  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. Fisher Scientific.
  • ChemicalBook. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3. ChemicalBook.
  • ResearchGate. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. ResearchGate.
  • New Journal of Chemistry (RSC Publishing). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry.
  • PubMed. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine. PubMed.
  • PubMed. Preferential tumor targeting and selective tumor cell cytotoxicity of 5-[131/125I]iodo-4'-thio-2'-deoxyuridine. PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Iodo-2,4-dimethoxypyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 5-iodo-2,4-dimethoxypyrimidine analogs. By objectively comparing the performance of various structural modifications and providing supporting experimental data, we aim to illuminate the path for designing novel and more potent therapeutic agents. The 5-iodo-2,4-dimethoxypyrimidine core is a versatile starting point for the synthesis of bioactive molecules, with applications in anticancer and anti-inflammatory research.[2]

The 5-Iodo-2,4-dimethoxypyrimidine Scaffold: A Privileged Starting Point

The 5-iodo-2,4-dimethoxypyrimidine moiety offers a unique combination of features that make it an attractive scaffold for drug design. The iodine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a diverse range of substituents to probe the chemical space. Furthermore, the electron-withdrawing nature of the iodine atom can influence the electronic properties of the pyrimidine ring, potentially enhancing interactions with biological targets. The 2,4-dimethoxy groups are key modulators of solubility and can also serve as points for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the analogs.

Comparative Analysis of Biological Activities and SAR

The biological activity of 5-iodopyrimidine analogs is highly dependent on the nature of the substituents at various positions of the pyrimidine ring. The following sections provide a comparative analysis of the SAR of these analogs across different therapeutic areas.

Antimicrobial Activity

A study by Goudgaon et al. provides valuable insights into the antimicrobial potential of 4-substituted-5-iodo-2-benzylthiopyrimidines.[3][4] The synthesis of these analogs involves the initial iodination of 2-benzylthiopyrimidine, followed by chlorination and subsequent reaction with various amines.[4]

Table 1: Antimicrobial Activity of 4-Substituted-5-iodo-2-benzylthiopyrimidine Analogs

Compound IDR (at C4)Antibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
S. aureusP. aeruginosa
3d 4-chlorophenylamino1812
3f 2-pyridylamino1415
4a Hydrazone with benzaldehyde1618
4c Hydrazone with 4-chlorobenzaldehyde1519
4d Hydrazone with 4-nitrobenzaldehyde1418
4g Hydrazone with 2-hydroxybenzaldehyde1919
4h Hydrazone with 2-furylaldehyde1818

Data extracted from Goudgaon et al., 2009.[3][4]

SAR Insights:

  • Substitution at C4: The introduction of various substituted amines and hydrazones at the C4 position significantly influences antimicrobial activity.

  • Antibacterial Activity: Compound 3d , with a 4-chlorophenylamino group, showed good activity against the Gram-positive bacterium S. aureus.[3] The hydrazone derivatives 4g and 4h , bearing a 2-hydroxy-phenyl and a 2-furyl moiety respectively, exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

  • Antifungal Activity: The 2-pyridylamino substituted analog 3f displayed good antifungal activity against A. niger.[4] The hydrazones 4g and 4h also showed significant antifungal activity against both tested fungal strains.[3]

dot graph SAR_Antimicrobial { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="5-Iodo-2-benzylthio\npyrimidine Core"]; C4_Sub [label="C4 Position", fillcolor="#EA4335"]; Aromatic_Amine [label="Aromatic Amines\n(e.g., 4-chlorophenylamino)", fillcolor="#FBBC05"]; Pyridyl_Amine [label="2-Pyridylamino", fillcolor="#FBBC05"]; Hydrazone [label="Hydrazones\n(e.g., with 2-hydroxybenzaldehyde)", fillcolor="#FBBC05"]; Activity [label="Antimicrobial Activity", shape=ellipse, fillcolor="#34A853"];

Scaffold -> C4_Sub [label="Modification at"]; C4_Sub -> Aromatic_Amine; C4_Sub -> Pyridyl_Amine; C4_Sub -> Hydrazone; Aromatic_Amine -> Activity [label="Good against\nS. aureus"]; Pyridyl_Amine -> Activity [label="Good against\nA. niger"]; Hydrazone -> Activity [label="Broad Spectrum\nActivity"]; } caption: SAR of 4-substituted 5-iodopyrimidines.

Dihydrofolate Reductase (DHFR) Inhibition

A recent study by Zhang et al. explored the SAR of 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives as novel inhibitors of Dihydrofolate Reductase (DHFR) in Staphylococcus aureus (SaDHFR).[5]

Table 2: SaDHFR Inhibitory Activity and Antibacterial Activity of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Analogs

Compound IDR1 (at C2)R2 (at C4)SaDHFR IC50 (nM)S. aureus MIC (μg/mL)
h1 (AF-353) NH2NH21.50.5
j9 NH2NH-cyclopropyl0.970.25
j1 HNH2>1000>64
j2 NH2H58032
j10 NH2NH-methyl2.11

Data extracted from Zhang et al., 2024.[5]

SAR Insights:

  • Essentiality of 2,4-diamino groups: The presence of amino groups at both C2 and C4 positions is crucial for potent SaDHFR inhibition and antibacterial activity. Removal of either the C2-amino group (j1 ) or the C4-amino group (j2 ) leads to a dramatic loss of activity.[5]

  • Substitution at C4-amino group: Small alkyl substitutions on the C4-amino group are well-tolerated. The cyclopropyl-substituted analog j9 exhibited the most potent enzymatic inhibition (IC50 = 0.97 nM) and the best antibacterial activity (MIC = 0.25 μg/mL).[5]

dot graph SAR_DHFR { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)\npyrimidine Core"]; C2_Amine [label="C2-NH2", fillcolor="#EA4335"]; C4_Amine [label="C4-NH2", fillcolor="#EA4335"]; C4_Sub [label="C4-NHR", fillcolor="#FBBC05"]; Activity [label="SaDHFR Inhibition &\nAntibacterial Activity", shape=ellipse, fillcolor="#34A853"];

Scaffold -> C2_Amine; Scaffold -> C4_Amine; C2_Amine -> Activity [label="Essential"]; C4_Amine -> Activity [label="Essential"]; C4_Amine -> C4_Sub [label="Modification"]; C4_Sub -> Activity [label="Small alkyl groups\nenhance activity"]; } caption: SAR of DHFR inhibitors.

Anticancer and Kinase Inhibitory Activity

While specific SAR studies on 5-iodo-2,4-dimethoxypyrimidine analogs as anticancer agents are limited, the broader class of 2,4-disubstituted pyrimidines has been extensively investigated as kinase inhibitors.[6][7] Pyrimidine derivatives are known to be potent anticancer agents, often targeting protein kinases.[1]

A study by Zhao et al. on 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands provides valuable insights into the structural requirements for anticancer activity.[6]

Table 3: ERα Binding Affinity and VEGFR-2 Inhibitory Activity of 2,4-Disubstituted Pyrimidine Analogs

Compound IDR1 (at C2)R2 (at C4)ERα IC50 (μM)VEGFR-2 IC50 (μM)
I-1 4-hydroxyphenylH3.210.125
II-9OH 4-hydroxyphenyl4-methoxyanilino1.640.085
II-1 Phenyl4-methoxyanilino>500.215

Data extracted from Zhao et al., 2018.[6]

SAR Insights:

  • Importance of C2-phenyl group: A phenyl group at the C2 position is crucial for activity.

  • Role of C2-phenyl hydroxyl group: A hydroxyl group on the C2-phenyl ring, as in II-9OH , significantly enhances ERα binding affinity, likely through hydrogen bonding interactions.[6]

  • Contribution of C4-anilino group: The presence of a substituted anilino group at the C4 position is beneficial for both ERα and VEGFR-2 inhibition.[6]

dot graph SAR_Anticancer { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="2,4-Disubstituted\nPyrimidine Core"]; C2_Sub [label="C2 Position", fillcolor="#EA4335"]; C4_Sub [label="C4 Position", fillcolor="#EA4335"]; Phenyl [label="Phenyl Group", fillcolor="#FBBC05"]; Hydroxyphenyl [label="4-Hydroxyphenyl\nGroup", fillcolor="#FBBC05"]; Anilino [label="Substituted Anilino\nGroup", fillcolor="#FBBC05"]; Activity [label="ERα/VEGFR-2 Inhibition", shape=ellipse, fillcolor="#34A853"];

Scaffold -> C2_Sub; Scaffold -> C4_Sub; C2_Sub -> Phenyl; Phenyl -> Hydroxyphenyl [label="Addition of OH"]; C4_Sub -> Anilino; Hydroxyphenyl -> Activity [label="Enhances ERα binding"]; Anilino -> Activity [label="Beneficial for both"]; } caption: SAR of 2,4-disubstituted pyrimidines.

Experimental Protocols

General Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidines

This protocol is adapted from the work of Goudgaon et al.[3]

dot graph Synthesis_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2-Benzylthiopyrimidine", shape=ellipse, fillcolor="#E8F0FE"]; Iodination [label="Iodination\n(I2, NaOH)"]; Step1 [label="5-Iodo-2-benzylthiopyrimidine"]; Chlorination [label="Chlorination\n(POCl3)"]; Step2 [label="4-Chloro-5-iodo-2-benzylthiopyrimidine"]; Amination [label="Amination\n(R-NH2, Pyridine)"]; Product [label="4-Amino-5-iodo-2-benzylthiopyrimidines", shape=ellipse, fillcolor="#E6F4EA"];

Start -> Iodination -> Step1 -> Chlorination -> Step2 -> Amination -> Product; } caption: Synthetic workflow for 4-substituted analogs.

Step 1: Synthesis of 5-Iodo-2-benzylthiopyrimidine

  • Dissolve 2-benzylthiopyrimidine in an appropriate solvent.

  • Add a solution of iodine and sodium hydroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the product.

Step 2: Synthesis of 4-Chloro-5-iodo-2-benzylthiopyrimidine

  • Reflux 5-iodo-2-benzylthiopyrimidine with excess phosphorus oxychloride.

  • Remove the excess POCl3 under reduced pressure.

  • Pour the residue onto crushed ice and neutralize with a suitable base.

  • Extract the product with an organic solvent and purify.

Step 3: Synthesis of 4-Amino-5-iodo-2-benzylthiopyrimidines

  • To a solution of 4-chloro-5-iodo-2-benzylthiopyrimidine in methanol and pyridine, add the appropriate primary amine.

  • Reflux the reaction mixture for 4 hours.[3]

  • Cool the reaction mixture and isolate the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent.

In Vitro Antimicrobial Screening (Agar Diffusion Method)

This protocol is a standard method for assessing antimicrobial activity.

  • Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with the test microorganisms.

  • Create wells in the agar using a sterile cork borer.

  • Add a solution of the test compound at a known concentration to the wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well.

Conclusion and Future Directions

The 5-iodo-2,4-dimethoxypyrimidine scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data clearly demonstrate that modifications at the C2, C4, and C5 positions of the pyrimidine ring can lead to potent and selective inhibitors for a variety of biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs with diverse substituents to build a more comprehensive understanding of the SAR.

  • Target identification: For compounds with interesting phenotypic effects, identifying the specific molecular targets is crucial for mechanism-of-action studies and further optimization.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the insights from the SAR studies presented in this guide, researchers can more effectively design and develop novel 5-iodopyrimidine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link][3][4]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-iodopyrimidine Analogs. Indian J Pharm Sci., 71(6), 672-7. [Link][3][4]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. Journal of Medicinal Chemistry, 67(6), 4757–4781. [Link][5]

  • Zhao, H., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 877-891. [Link][6]

  • Sharma, P., et al. (2019). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link][7]

  • Gaber, M., et al. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 28(30), 6146-6175. [Link][1]

Sources

A Researcher's Guide to Boronic Acid Alternatives for Suzuki Coupling with Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the formation of carbon-carbon bonds is paramount. Substituted pyrimidines, a common scaffold in many bioactive compounds, are frequent coupling partners in these reactions. However, the use of traditional boronic acids with these N-heterocyclic substrates is often fraught with challenges, including instability of the boronic acid, leading to protodeboronation and other side reactions that can significantly lower yields and complicate purification.[1][2]

This guide provides a comparative analysis of leading alternatives to conventional boronic acids for the Suzuki coupling of substituted pyrimidines. We will delve into the mechanistic advantages of these alternatives, provide supporting experimental data, and offer detailed protocols to empower researchers in drug discovery and development to select the optimal reagents for their synthetic challenges.

The Challenge with Conventional Boronic Acids and Pyrimidines

The electron-deficient nature of the pyrimidine ring can render adjacent boronic acids susceptible to decomposition.[1] The nitrogen atoms in the ring can also coordinate with the palladium catalyst, potentially leading to catalyst deactivation and lower reaction efficiency.[3] These issues have spurred the development of more robust boron reagents that can withstand the reaction conditions and deliver higher yields and reproducibility.

A Comparative Look at Boronic Acid Surrogates

Several classes of boronic acid derivatives have emerged as powerful alternatives, each with unique properties and applications. Here, we compare three of the most prominent: Potassium Organotrifluoroborates (R-BF₃K), N-Methyliminodiacetic Acid (MIDA) Boronates, and Benzodioxaboroles.

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborate salts are crystalline, monomeric solids that exhibit exceptional stability to air and moisture.[4] This high stability circumvents many of the issues associated with the handling and storage of boronic acids.[4] They are readily prepared from the corresponding boronic acids by treatment with KHF₂.[4]

Mechanism and Activation: In the presence of a base and a protic solvent, trifluoroborates are thought to slowly hydrolyze to the corresponding boronic acid or boronate species in situ, which then participates in the catalytic cycle. This slow release can be advantageous in preventing the accumulation of unstable boronic acids.

Performance with Pyrimidines: Trifluoroborates have proven to be effective coupling partners for pyrimidines. For instance, pyrimidin-6-yl trifluoroborate salts have been shown to be versatile templates for further functionalization via Suzuki-Miyaura coupling.[1][5] The robustness of the trifluoroborate group allows for chemoselective reactions at other positions on the pyrimidine ring before engaging in the cross-coupling reaction.[1][5]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of air-stable, crystalline solids that have gained significant traction in organic synthesis.[6][7] Developed by the Burke group, these reagents offer a unique "slow-release" mechanism for the corresponding boronic acid under specific reaction conditions.[6]

Mechanism and Activation: MIDA boronates are stable to anhydrous cross-coupling conditions, allowing for iterative cross-coupling strategies.[8][9] The release of the boronic acid is typically achieved using a mild aqueous base, such as NaHCO₃ or K₂CO₃, at room temperature.[6][10] This controlled release minimizes the concentration of the often-unstable free boronic acid in the reaction mixture, thereby suppressing side reactions.[6]

Performance with Pyrimidines: MIDA boronates have been successfully employed in the Suzuki coupling of substituted pyrimidines, even with notoriously challenging 2-pyridyl and 2-pyrimidyl substrates.[6][11] The ability to perform these couplings in water at room temperature further enhances their appeal from a green chemistry perspective.[6][10]

Benzodioxaboroles (Catecholboronates)

Benzodioxaboroles, also known as catecholboronates, are another type of boronic ester that offers enhanced stability compared to boronic acids. They are generally less reactive than boronic acids and require specific conditions for efficient transmetalation.

Mechanism and Activation: The transmetalation of benzodioxaboroles is often slower than that of boronic acids. The reaction typically requires a base to facilitate the formation of a more nucleophilic boronate species.

Performance with Pyrimidines: While less commonly cited for pyrimidine couplings in the initial search results compared to MIDA boronates and trifluoroborates, catecholboronates can be used as alternatives to unstable boronic acids. Their increased stability makes them suitable for couplings where the corresponding boronic acid is prone to decomposition.[2]

Comparative Performance Data

The following table summarizes the performance of these boronic acid alternatives in the Suzuki coupling with substituted pyrimidines based on available literature.

Boronic Acid AlternativeSubstrate ExampleCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Potassium Organotrifluoroborate Pyrimidin-6-yl trifluoroboratePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O801675[1]
MIDA Boronate 5-BromopyrimidinePd(dtbpf)Cl₂Et₃NWater (TPGS-750-M)RT2492[6]
Conventional Boronic Acid 2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.2581[12][13]

Note: This table provides a snapshot of reported conditions and yields. Optimal conditions will vary depending on the specific substrates and should be determined empirically.

Experimental Protocols

General Procedure for Suzuki Coupling with Potassium Organotrifluoroborates
  • To a reaction vessel, add the substituted pyrimidine halide (1.0 equiv), the potassium organotrifluoroborate (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2-3 equiv).

  • Add the solvent system (e.g., dioxane/water, 3:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki Coupling with MIDA Boronates in Water
  • To a reaction vessel, add the substituted pyrimidine halide (1.0 equiv), the MIDA boronate (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and the aqueous surfactant solution (e.g., TPGS-750-M).

  • Add the base (e.g., Et₃N, 3 equiv).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the product by filtration, wash with water, and dry under vacuum.[6]

Visualizing the Workflow

The following diagrams illustrate the general workflows for Suzuki coupling using these alternative boronic acids.

Suzuki_Workflow_Trifluoroborate cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Pyrimidine Halide F Degas (Ar/N₂) A->F B Potassium Organotrifluoroborate B->F C Pd Catalyst C->F D Base (e.g., Cs₂CO₃) D->F E Solvent (Dioxane/H₂O) E->F G Heat (80-100 °C) F->G H Aqueous Workup G->H I Extraction H->I J Chromatography I->J K Pure Product J->K

Caption: General workflow for Suzuki coupling with potassium organotrifluoroborates.

Suzuki_Workflow_MIDA_Boronate cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Pyrimidine Halide F Stir at Room Temp A->F B MIDA Boronate B->F C Pd Catalyst C->F D Base (e.g., Et₃N) D->F E Aqueous Surfactant E->F G Dilute with Water F->G H Filtration G->H I Pure Product H->I

Caption: General workflow for Suzuki coupling with MIDA boronates in water.

Mechanistic Considerations

The choice of boronic acid alternative can have a profound impact on the reaction mechanism and outcome. The slow-release strategy of MIDA boronates is particularly effective in minimizing side reactions of sensitive boronic acids. The enhanced stability of trifluoroborates allows for a wider range of reaction conditions and functional group tolerance.

Catalytic_Cycle cluster_boron Boron Reagent Activation Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)-X L₂ R¹-Pd(II)-X L₂ Pd(0)L₂->R¹-Pd(II)-X L₂ Oxidative Addition R¹-Pd(II)-R² L₂ R¹-Pd(II)-R² L₂ R¹-Pd(II)-X L₂->R¹-Pd(II)-R² L₂ Transmetalation R¹-Pd(II)-R² L₂->Pd(0)L₂ Reductive Elimination R¹-R² R¹-R² R¹-Pd(II)-R² L₂->R¹-R² R¹X R¹X R¹X->R¹-Pd(II)-X L₂ B(OR)₂R² [R²-B(OR)₂OH]⁻ B(OR)₂R²->R¹-Pd(II)-X L₂ Alternative R²-BF₃K or R²-B(MIDA) Alternative->B(OR)₂R² Base/H₂O (Slow Release)

Caption: Simplified catalytic cycle of Suzuki coupling highlighting the activation of alternative boron reagents.

Conclusion and Future Outlook

The development of stable and versatile boronic acid alternatives has significantly expanded the scope and applicability of the Suzuki-Miyaura cross-coupling reaction, particularly for challenging substrates like substituted pyrimidines. Potassium organotrifluoroborates and MIDA boronates offer distinct advantages in terms of stability, handling, and, in the case of MIDA boronates, a unique slow-release mechanism that minimizes side reactions. For researchers in drug discovery and development, a careful consideration of the substrate's properties and the desired reaction conditions will guide the selection of the most appropriate boron reagent, ultimately leading to more efficient and reliable synthetic routes. The continued innovation in this area promises even more robust and user-friendly reagents for the construction of complex molecules.

References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(5746-5765). [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Journal of the American Chemical Society, 135(47), 17707-17710. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. [Link]

  • Cousins, D. L., et al. (2021). Pyrimidin‐6‐yl trifluoroborate salts as versatile templates for heterocycle synthesis. Angewandte Chemie International Edition, 60(18), 9993-9998. [Link]

  • Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7763-7771. [Link]

  • Winter, A., et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Omega, 3(8), 9498-9501. [Link]

  • Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5122. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Sharma, S., & Kumar, P. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(67), 8306-8323. [Link]

  • Gill, T. E., et al. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Synthesis, 49(15), 3466-3474. [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of chemical research, 44(2), 122–133. [Link]

  • Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233. [Link]

  • Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

  • El-Ghanam, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 11(3), 1541-1553. [Link]

  • Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • El-Ghanam, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • Cousins, D. L., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. ResearchGate. [Link]

  • Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2012). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 10(15), 3287-3290. [Link]

  • Hussain, M., et al. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(20), 3321-3328. [Link]

  • Wang, Y., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(23), 6752-6757. [Link]

  • Thompson, A., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 941-947. [Link]

  • Khan, I., et al. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel 5-Iodo-2,4-dimethoxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Pyrimidine Scaffolds in Oncology

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the building blocks of nucleic acids, DNA, and RNA.[1][2] This central role in cellular proliferation has made them a cornerstone of cancer chemotherapy for decades.[1][3] Antimetabolite drugs based on pyrimidine analogues exert their cytotoxic effects by interfering with the synthesis of DNA and RNA, leading to the death of rapidly dividing cancer cells.[4][5][6]

Classic examples like 5-Fluorouracil (5-FU) function primarily by inhibiting thymidylate synthase (TS), a critical enzyme responsible for the de novo synthesis of thymidine, an essential precursor for DNA replication.[7][8] The inhibition of TS leads to a "thymineless death," where the depletion of thymidine triphosphate (dTTP) pools causes DNA fragmentation and triggers apoptosis.[9]

The 5-Iodo-2,4-dimethoxypyrimidine scaffold represents a novel chemical entity designed to build upon this established mechanism. The strategic placement of an iodine atom at the 5-position is based on the same bioisosteric principle as the fluorine atom in 5-FU; its van der Waals radius is similar to that of hydrogen, allowing it to potentially inhibit key enzymes in DNA synthesis.[10] This guide provides a comprehensive framework for the preclinical evaluation of such novel compounds, comparing their performance against established alternatives and detailing the critical experimental protocols required for a robust assessment.

Part 1: In Vitro Evaluation – From Cellular Viability to Mechanistic Insights

The initial phase of drug discovery hinges on rigorous in vitro testing to establish a compound's cytotoxicity, selectivity, and mechanism of action. This section outlines the essential assays and provides a comparative context.

Core Principle: Assessing Cytotoxicity with the MTT Assay

The primary goal is to determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[11][12][13] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

This protocol is optimized for adherent human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) cultured in 96-well plates.[12]

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.[12]

    • Perform a cell count using a hemocytometer or automated counter and assess viability (should be >95%).[14]

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.[11][15] Include wells with medium only for background control.[12]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach.[11][12]

  • Compound Treatment:

    • Prepare serial dilutions of the novel 5-Iodo-2,4-dimethoxypyrimidine compounds and a reference compound (e.g., 5-Fluorouracil) in a complete culture medium. A typical concentration range is 0.01 to 100 µM.[11]

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Include a "vehicle control" group (cells treated with the same concentration of the solvent, e.g., DMSO) and an "untreated control" group.[12]

    • Incubate for 48 to 72 hours.[11]

  • MTT Incubation and Measurement:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15] Viable cells will form visible purple formazan crystals.[12]

    • Carefully aspirate the medium containing MTT.[12]

    • Add 150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[15]

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.[11][15]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[11]

Comparative Performance Data (Hypothetical)

The following table presents hypothetical IC₅₀ values, illustrating how data for a novel compound (Compound X) would be compared against a standard chemotherapeutic agent.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
Compound X 8.512.35.2
5-Fluorouracil 15.218.97.8
Doxorubicin 0.50.80.4

This data is for illustrative purposes only.

Mechanistic Insights: Targeting Thymidylate Synthase

Pyrimidine analogs often exert their effects by targeting Thymidylate Synthase (TS), a crucial enzyme for DNA synthesis.[8] TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[9] Inhibition of this step deprives the cell of the necessary building blocks for DNA replication.[7]

TS_Pathway cluster_0 Thymidylate Synthesis Cycle dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS CH2THF N⁵,N¹⁰-CH₂-THF (Cofactor) CH2THF->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF DNA DNA Synthesis & Repair dTMP->DNA CompoundX Novel 5-Iodo Compound (Active Metabolite) CompoundX->TS Inhibition

Caption: Proposed mechanism of action for novel 5-Iodo-2,4-dimethoxypyrimidine compounds via inhibition of Thymidylate Synthase (TS).

Part 2: In Vivo Assessment – Translating In Vitro Potency to Preclinical Efficacy

Promising in vitro results must be validated in a living system. The human tumor xenograft mouse model is a fundamental tool in preclinical oncology for evaluating the therapeutic potential and toxicity of new anticancer agents.[14][16]

Core Principle: The Xenograft Mouse Model

This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude mice), allowing the tumor to grow in a physiological environment.[14][17] This enables the assessment of a drug's ability to inhibit tumor growth in a complex biological system.

This protocol outlines the key steps for evaluating an anticancer agent in a xenograft model.[14]

  • Animal and Cell Line Preparation:

    • Animal Strain: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[14] Allow a one-week acclimatization period.[14]

    • Cell Preparation: Culture the desired human cancer cell line (e.g., HCT-116) to 80-90% confluency. Harvest the cells and ensure viability is >95%.[14]

    • Cell Suspension: Resuspend cells in sterile, serum-free medium or PBS to a final concentration of 5 x 10⁶ cells per 100 µL. For enhanced tumor establishment, cells can be mixed 1:1 with Matrigel. Keep the suspension on ice.[14]

  • Tumor Implantation:

    • Anesthetize the mouse (e.g., with isoflurane).[14]

    • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.[17]

  • Tumor Growth Monitoring and Randomization:

    • Monitor mice regularly for tumor growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into different treatment groups (e.g., n=10 per group).[14]

  • Drug Administration and Monitoring:

    • Groups: Typically include a vehicle control, two or more dose levels of the novel compound, and a positive control (e.g., a standard-of-care drug).[14]

    • Administration: Administer the compounds via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).[14]

    • Monitoring: Measure tumor volume 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a fixed duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

InVivo_Workflow cluster_setup Phase 1: Setup cluster_implant Phase 2: Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (1 Week) Implantation Subcutaneous Implantation (5x10^6 cells/mouse) Acclimatization->Implantation Cell_Culture Cancer Cell Line Culture & Expansion Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (to 100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10) Tumor_Growth->Randomization Dosing Daily Dosing (21 Days) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Repeats Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI Calculation) Endpoint->Analysis

Caption: Standard experimental workflow for an in vivo xenograft tumor model.

Comparative Performance Data (Hypothetical)

This table shows how in vivo efficacy data can be presented, comparing the novel compound to controls.

Treatment Group (HCT-116 Xenograft)Dose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control -1550-+2.5
Compound X 2572053.5-1.8
Compound X 5041073.5-4.5
Positive Control Varies59061.9-6.2

This data is for illustrative purposes only.

Synthesis and Discussion: Bridging In Vitro and In Vivo Findings

The ultimate goal is to determine if the in vitro potency of a novel compound translates into safe and effective in vivo antitumor activity. In our hypothetical example, Compound X demonstrated a superior IC₅₀ value in vitro compared to 5-Fluorouracil across multiple cell lines. This potency translated well into the in vivo HCT-116 xenograft model, where the 50 mg/kg dose achieved a higher TGI (73.5%) than the positive control, with an acceptable toxicity profile as indicated by the modest change in body weight.

It is crucial to recognize that pyrimidine analogs are prodrugs that require intracellular activation, typically through sequential phosphorylation, to exert their pharmacological effects.[18][19][20] Therefore, differences in cellular uptake and metabolism can lead to discrepancies between in vitro and in vivo results.[21] Future studies should aim to quantify the intracellular nucleotide concentrations of the activated drug to better correlate pharmacokinetics with pharmacodynamic effects.[18][19]

Conclusion

The systematic evaluation of novel 5-Iodo-2,4-dimethoxypyrimidine compounds requires a logical progression from in vitro cytotoxicity and mechanistic assays to in vivo efficacy and toxicity studies. By employing robust, standardized protocols and comparing performance against established benchmarks, researchers can effectively identify promising new therapeutic candidates. The hypothetical data presented herein for "Compound X" illustrates a successful profile, where superior in vitro potency translated into significant and well-tolerated tumor growth inhibition in a preclinical model, warranting further investigation.

References

  • An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. (2024). Molecular Diversity.
  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists.
  • Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf.
  • A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. BenchChem.
  • MTT assay protocol. Abcam.
  • Thymidylate Synthase Inhibitors. (1996). Clinical Cancer Research.
  • Thymidylate synthase inhibitors. (1999). Current opinion in investigational drugs (London, England : 1999).
  • Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. BenchChem.
  • Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Utrecht University Repository.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2023). Molecules.
  • Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf.
  • Pyrimidine Analogues. (2017). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). Clinical Pharmacokinetics.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • Thymidylate synthase inhibitors. (1996). Clinical Cancer Research.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). Clinical Pharmacokinetics.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts (IJCRT).
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). Clinical Pharmacokinetics.
  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). RASĀYAN Journal of Chemistry.
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2025). Expert Opinion on Therapeutic Patents.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Thymidylate synthase inhibitors as anticancer agents: From bench to bedside. (2025). Current opinion in investigational drugs (London, England : 2000).
  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2015). Journal of Pharmacokinetics and Pharmacodynamics.

Sources

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, giving rise to a multitude of approved drugs and clinical candidates for diseases ranging from cancer to inflammatory disorders.[1][2][3] This guide provides a comparative analysis of prominent pyrimidine-based kinase inhibitors, offering insights into their mechanisms of action, selectivity profiles, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the landscape of these powerful therapeutic agents.

The Enduring Appeal of the Pyrimidine Scaffold

The pyrimidine ring system is a privileged structure in medicinal chemistry due to its structural resemblance to the purine core of ATP, the universal phosphate donor for all kinases.[4] This inherent bioisosterism allows pyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[4][5] The versatility of the pyrimidine core allows for chemical modifications at multiple positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[6]

Key Classes of Pyrimidine-Based Kinase Inhibitors: A Comparative Overview

The following sections delve into a comparative analysis of different classes of pyrimidine-based kinase inhibitors, highlighting their targeted kinases and key characteristics.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the EGFR are a hallmark of several cancers, particularly non-small cell lung cancer. Pyrimidine-based inhibitors have been instrumental in targeting both wild-type and mutant forms of EGFR.

Derivative Class Specific Compound/Modification Target Protein Binding Energy (kcal/mol)
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT-8.9 (approximated from IC50 of 37.19 nM)
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790M-8.1 (approximated from IC50 of 204.10 nM)
Pyrimidine DerivativesCompound 7EGFR Kinase Domain-8.8
Pyrimidine DerivativesCompound 12EGFR Kinase Domain-8.4
Pyrimidine DerivativesCompound 9EGFR Kinase Domain-8.3
Pyrimidine DerivativesCompound 10EGFR Kinase Domain-8.3
Pyrido[2,3-d]pyrimidineCompound (11)EGFRWTIC50: 0.099 µM
Pyrido[2,3-d]pyrimidineCompound (11)EGFRT790MIC50: 0.123 µM

Table 1: Comparative binding affinities and inhibitory concentrations of various pyrimidine derivatives against EGFR. Lower binding energy values generally indicate a more stable protein-ligand complex and potentially higher inhibitory activity.[7][8]

The data in Table 1 illustrates the potent inhibition of EGFR by various pyrimidine scaffolds. Notably, some compounds demonstrate efficacy against the T790M mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[3] The pyrido[2,3-d]pyrimidine scaffold, for instance, has yielded compounds with significant activity against both wild-type and mutant EGFR.[8]

Aurora Kinase (AURK) and Polo-Like Kinase (PLK) Inhibitors

Aurora and Polo-like kinases are key regulators of the cell cycle, and their dysregulation is frequently observed in cancer.[2] Pyrimidine-based inhibitors targeting these kinases have shown considerable promise in preclinical and clinical studies.[2]

Compound Target Kinase IC50 (µM)
Alisertib (MLN8237)AURKA0.0012
Barasertib (AZD1152)AURKB0.00037
ENMD-2076AURKA0.014
AMG900AURKB0.004
PF-03814735AURKA0.0008
BI2536PLK0.00083
BI6727PLK0.00087
DAP-81PLK0.0009

Table 2: Inhibitory concentrations (IC50) of pyrimidine-based inhibitors against Aurora and Polo-like kinases.[2]

The potent, low nanomolar IC50 values highlight the significant efficacy of these compounds. The development of dual-target inhibitors, acting on both Aurora and other kinases, is an emerging strategy to overcome drug resistance and improve therapeutic outcomes.[1]

Experimental Methodologies for Comparative Evaluation

A robust and standardized experimental approach is crucial for the accurate comparison of kinase inhibitors. This section outlines key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: Utilize highly purified recombinant kinase enzyme and a specific peptide or protein substrate.

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]-ATP for direct measurement of substrate phosphorylation).[9]

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including:

    • Radiometric assays: Measuring the incorporation of radioactive phosphate into the substrate.[9]

    • Fluorescence/Luminescence-based assays: Using antibodies or reagents that detect the phosphorylated substrate.[10]

    • Enzyme-Linked Immunosorbent Assay (ELISA): An antibody-based method for detecting the phosphorylated product.[10]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Causality Behind Experimental Choices: The choice of detection method depends on the required throughput, sensitivity, and the availability of specific reagents. Radiometric assays are considered a gold standard for accuracy but are lower in throughput and involve handling radioactive materials.[9] Fluorescence and luminescence-based assays offer higher throughput and are more amenable to high-throughput screening (HTS).[10]

Self-Validating System: The inclusion of a known potent inhibitor as a positive control and a vehicle-only (e.g., DMSO) as a negative control is essential to validate the assay's performance.

Cell-Based Assays

Objective: To assess the ability of an inhibitor to block the activity of its target kinase within a cellular context.

Methodology:

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase for its growth and survival.[6]

  • Compound Treatment: Treat the cells with the inhibitor at a range of concentrations.

  • Assessment of Cellular Phenotype: Measure the effect of the inhibitor on key cellular processes:

    • Proliferation Assays (e.g., MTT, SRB): Quantify the number of viable cells after a defined treatment period to determine the inhibitor's anti-proliferative effect.[6]

    • Apoptosis Assays (e.g., Caspase-3 activation, Annexin V staining): Determine if the inhibitor induces programmed cell death.

    • Cell Cycle Analysis (e.g., Flow cytometry): Assess if the inhibitor causes cell cycle arrest at a specific phase.

    • Western Blotting: Analyze the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement and pathway inhibition.

Causality Behind Experimental Choices: Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by considering factors such as cell permeability and off-target effects.[11] The choice of cell line is critical and should be based on the known genetic dependencies of the cancer type being studied.

Self-Validating System: Comparing the effects of the test inhibitor to a well-characterized reference compound and a vehicle control ensures the validity of the observed cellular phenotypes.

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Studies a Compound Synthesis (Pyrimidine Scaffold) b In Vitro Kinase Assay (IC50 Determination) a->b c Kinase Selectivity Profiling b->c d Cell Proliferation Assay c->d e Target Engagement Assay (e.g., Western Blot) d->e f Apoptosis/Cell Cycle Analysis e->f g Pharmacokinetic Studies f->g h Xenograft Tumor Models g->h i Toxicity Assessment h->i

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Future Directions and Concluding Remarks

The field of pyrimidine-based kinase inhibitors is continuously evolving, with a growing emphasis on developing compounds with improved selectivity to minimize off-target effects and toxicity.[6] Furthermore, the design of dual- and multi-target inhibitors represents a promising strategy to combat the emergence of drug resistance.[1][12] The combination of rational drug design, robust experimental validation, and a deep understanding of the underlying biology will continue to drive the discovery of novel and effective pyrimidine-based therapies.

References

  • Pyrimidinescaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity rel
  • Comparative Docking Analysis of Pyrimidine Deriv
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Compar
  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer tre
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin

Sources

A Comparative Benchmarking Guide to 5-Iodo-2,4-dimethoxypyrimidine for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel synthetic compound 5-Iodo-2,4-dimethoxypyrimidine against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental designs, and data interpretation necessary to evaluate its potential as a next-generation anticancer therapeutic.

Introduction: The Rationale for a New Pyrimidine Analog

The pyrimidine scaffold is a cornerstone of modern chemotherapy, with analogs like 5-Fluorouracil (5-FU) and Gemcitabine being mainstays in treating a variety of solid tumors.[1][2] These agents primarily function as antimetabolites, interfering with the synthesis of nucleic acids, which are critical for the rapid proliferation of cancer cells.[1][3] However, their clinical efficacy is often hampered by significant toxicity and the development of drug resistance.[4]

5-Iodo-2,4-dimethoxypyrimidine is a synthetic pyrimidine derivative. While primarily utilized as a chemical intermediate, its structural similarity to known anticancer agents suggests it may possess valuable biological activity.[5][6][7][8] The presence of an iodine atom at the 5-position is of particular interest, as halogenated pyrimidines can exhibit potent biological effects, including the potential for enhanced DNA incorporation and cytotoxicity.[9][10]

This guide proposes a head-to-head comparison of 5-Iodo-2,4-dimethoxypyrimidine against two pillars of colorectal cancer treatment: 5-Fluorouracil and Gemcitabine . The objective is to assess its relative potency, mechanism of action, and selectivity, providing the foundational data required for further preclinical development.

Mechanisms of Action: Established vs. Hypothesized

A robust benchmarking study requires a deep understanding of the molecular pathways targeted by each compound.

Established Agents:

  • 5-Fluorouracil (5-FU): This prodrug is converted intracellularly into several active metabolites.[3][11] Its primary anticancer effects are twofold: the metabolite fluorodeoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase (TS), blocking DNA synthesis and leading to "thymineless death," while the metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its function.[3][4][11][12]

  • Gemcitabine: As a deoxycytidine analog, gemcitabine is also a prodrug that requires intracellular phosphorylation.[13][14][15] Its triphosphate form (dFdCTP) is incorporated into DNA, causing "masked chain termination" that halts DNA replication and induces apoptosis.[15][16] Its diphosphate form also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[13][17]

Hypothesized Mechanism for 5-Iodo-2,4-dimethoxypyrimidine:

Based on its structure, we hypothesize that 5-Iodo-2,4-dimethoxypyrimidine will act as an antimetabolite. Following intracellular modifications, it could potentially interfere with nucleic acid synthesis through one or more of the following routes:

  • Inhibition of Thymidylate Synthase: Similar to 5-FU, it may inhibit the synthesis of thymidylate, a crucial component of DNA.

  • DNA/RNA Incorporation: The molecule, after conversion to a nucleoside triphosphate, could be incorporated into DNA or RNA, leading to strand breaks and apoptosis.[18]

The following diagram illustrates the general metabolic pathways that pyrimidine analogs exploit to exert their cytotoxic effects.

Pyrimidine_Antimetabolite_Pathways General Mechanism of Pyrimidine Antimetabolites in Cancer Therapy cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_targets Molecular Targets cluster_effects Cellular Effects Prodrug Pyrimidine Analog (e.g., 5-FU, Gemcitabine) Transporter Nucleoside Transporters Prodrug->Transporter Uptake Activation Intracellular Phosphorylation (Kinases) Transporter->Activation Active_Metabolites Active Triphosphate Metabolites (e.g., FdUTP, dFdCTP) Activation->Active_Metabolites DNA_Polymerase DNA Polymerase Active_Metabolites->DNA_Polymerase RNA_Polymerase RNA Polymerase Active_Metabolites->RNA_Polymerase TS Thymidylate Synthase (TS) Active_Metabolites->TS RNR Ribonucleotide Reductase (RNR) Active_Metabolites->RNR DNA_Damage DNA Damage & Chain Termination DNA_Polymerase->DNA_Damage RNA_Dysfunction RNA Dysfunction RNA_Polymerase->RNA_Dysfunction dNTP_Depletion dNTP Pool Depletion TS->dNTP_Depletion RNR->dNTP_Depletion Apoptosis Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis dNTP_Depletion->Apoptosis

Caption: General mechanism of pyrimidine antimetabolites.

Experimental Design for Comparative Analysis

To ensure a rigorous and unbiased comparison, a multi-faceted experimental approach is essential. We propose a tiered screening cascade, beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies.

Cell Line Selection:

A panel of well-characterized human colorectal cancer (CRC) cell lines should be used to capture a range of genetic backgrounds.[19][20]

  • HT-29: Wild-type KRAS, mutant TP53

  • HCT116: Mutant KRAS, wild-type TP53

  • SW480: Mutant KRAS, mutant TP53

  • Normal Control: A non-cancerous colon fibroblast line (e.g., CCD-18Co) to assess selectivity.

The overall experimental workflow is depicted below.

Experimental_Workflow Start Start: Compound Panel (5-Iodo-2,4-dimethoxypyrimidine, 5-FU, Gemcitabine) Cell_Culture Cell Line Panel Seeding (HT-29, HCT116, SW480, CCD-18Co) Start->Cell_Culture Tier1 Tier 1: Cytotoxicity & Selectivity (72h Incubation) Cell_Culture->Tier1 MTT_Assay Cell Viability Assay (MTT/CellTiter-Glo) Determine IC50 Values Tier1->MTT_Assay Primary Screening Data_Analysis_1 Analyze Potency & Selectivity Index (IC50 Normal / IC50 Cancer) MTT_Assay->Data_Analysis_1 Tier2 Tier 2: Mechanistic Assays (Treat cells at IC50 concentration) Data_Analysis_1->Tier2 Proceed if Potent & Selective Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) Tier2->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) Tier2->Cell_Cycle_Assay Data_Analysis_2 Compare Apoptosis Induction & Cell Cycle Arrest Profiles Apoptosis_Assay->Data_Analysis_2 Cell_Cycle_Assay->Data_Analysis_2 Conclusion End: Comparative Profile of Novel Compound Data_Analysis_2->Conclusion

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3) is a valuable intermediate in medicinal chemistry and pharmaceutical research, frequently employed in the synthesis of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1] While its utility in the lab is significant, its identity as a halogenated organic compound necessitates stringent and informed disposal procedures. Mishandling this waste not only poses direct safety risks but also violates regulatory standards and can lead to significant environmental harm.

This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 5-Iodo-2,4-dimethoxypyrimidine. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures to empower researchers to make safe, compliant, and environmentally responsible decisions.

Hazard Identification and Essential Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 5-Iodo-2,4-dimethoxypyrimidine is a solid, typically a light-colored powder or crystal, that presents several key risks.[1]

Table 1: GHS Hazard Profile for 5-Iodo-2,4-dimethoxypyrimidine

Hazard Classification GHS Code Signal Word Hazard Statement
Skin Irritation H315 Warning Causes skin irritation.[2][3][4]
Serious Eye Irritation H319 Warning Causes serious eye irritation.[2][3][4]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[2][3][4][5] |

Source: Compiled from multiple Safety Data Sheets (SDS).[2][3][4][5]

The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[6][7]

Required PPE:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[6]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6]

  • Body Protection: A standard laboratory coat.[6]

  • Respiratory Protection: A NIOSH-approved respirator is necessary if handling large quantities or if dust generation is likely and cannot be controlled by local exhaust ventilation.[3][6]

The Cornerstone of Disposal: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 5-Iodo-2,4-dimethoxypyrimidine is its classification and segregation as a halogenated organic waste .[8][9]

The Causality Behind Segregation: This is not merely a procedural formality. Halogenated and non-halogenated waste streams are treated differently for fundamental chemical and economic reasons.

  • Treatment Method: Halogenated wastes cannot be recycled as fuel. They require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic and toxic gases (e.g., hydrogen iodide) produced during combustion.[2][8]

  • Cost: The specialized treatment required for halogenated compounds makes their disposal significantly more expensive—often two to three times the cost of non-halogenated waste.[9][10]

  • Cross-Contamination: Mixing even a small amount of halogenated waste into a large container of non-halogenated solvents (like acetone or hexane) contaminates the entire batch, forcing it to be treated as the more hazardous and costly halogenated waste.[10]

Therefore, all waste materials—including pure, unused compound, reaction residues, contaminated solvents, and solid materials like gloves or weighing paper—must be placed in a designated halogenated waste container.[6][8]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal from the laboratory.

Step 1: Prepare Your Waste Collection Area Before starting your experiment, designate a Satellite Accumulation Area (SAA) for your hazardous waste.[9] Ensure you have the correct, pre-labeled waste container ready. This proactive step prevents the dangerous accumulation of waste in improper containers.

Step 2: Select the Appropriate Waste Container

  • Container Material: Use a chemically compatible container, typically made of polyethylene.[11] Avoid metal cans, as halogenated solvents can degrade over time to produce acids that corrode metal.[11]

  • Container Condition: The container must be in good condition, free of leaks, and have a secure, tightly sealing screw cap.[12]

  • Waste Type:

    • Solid Waste: Collect unused 5-Iodo-2,4-dimethoxypyrimidine, contaminated gloves, weighing papers, and spill cleanup materials in a dedicated solid waste container.[6]

    • Liquid Waste: Collect solutions containing 5-Iodo-2,4-dimethoxypyrimidine (e.g., reaction mixtures, cleaning solvents) in a separate liquid waste container.[6]

Step 3: Correctly Label the Waste Container Proper labeling is a critical safety and compliance measure. As soon as the first drop of waste is added, the container must be labeled with the following information:[12]

  • The words "Hazardous Waste" .[9][12]

  • The full chemical names of all constituents (e.g., "Waste 5-Iodo-2,4-dimethoxypyrimidine," "Dichloromethane," "Methanol"). Do not use abbreviations or chemical formulas.[12]

  • The approximate percentage of each component.[9]

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[9]

Step 4: Accumulate Waste Safely

  • Keep the waste container closed at all times , except when actively adding waste.[9][12] This minimizes the release of vapors and prevents spills.

  • Store the container in your designated SAA, within secondary containment (such as a plastic tub), to contain any potential leaks.[9][11]

  • Do not mix incompatible waste streams. Keep halogenated waste separate from strong acids, bases, oxidizers, and heavy metals.[10][11]

Step 5: Arrange for Final Disposal

  • Do not overfill the container; stop at about 80-90% capacity to prevent splashing and allow for vapor expansion.

  • Once the container is full, ensure the cap is tightly sealed and the label is complete and legible.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5][6] Never pour this chemical down the drain or place it in the regular trash.[6][11]

Visualization: Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing 5-Iodo-2,4-dimethoxypyrimidine.

DisposalWorkflow start Waste Generation (Solid or Liquid) check_halogen Does the waste contain 5-Iodo-2,4-dimethoxypyrimidine or any other halogenated compound? start->check_halogen yes_path YES check_halogen->yes_path no_path NO check_halogen->no_path halogen_container Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. yes_path->halogen_container non_halogen_container Collect in 'NON-HALOGENATED ORGANIC WASTE' container. no_path->non_halogen_container labeling Label container immediately with 'Hazardous Waste' and full chemical contents with percentages. halogen_container->labeling non_halogen_container->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage disposal Arrange for pickup and disposal via Institutional EHS or a licensed waste contractor. storage->disposal

Caption: Waste Segregation Workflow for 5-Iodo-2,4-dimethoxypyrimidine.

Emergency Procedures: Handling Spills

In the event of a small spill of solid 5-Iodo-2,4-dimethoxypyrimidine, follow these steps:

  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[2]

  • Wear PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.[11]

  • Contain and Clean: Avoid raising dust.[7] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[5]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing 5-Iodo-2,4-dimethoxypyrimidine" and dispose of it through your EHS office.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[2]

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.

Conclusion

The responsible management of chemical waste is an integral part of scientific research. For 5-Iodo-2,4-dimethoxypyrimidine, the protocol is clear: treat it as a hazardous, halogenated organic waste. By diligently segregating this waste, using proper containers, and ensuring meticulous labeling, you protect yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) as the ultimate authorities.

References

  • Hazardous Waste Segregation Guide. Bucknell University.[Link]

  • Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety.[Link]

  • Halogenated Solvents in Laboratories Fact Sheet. Temple University Environmental Health and Radiation Safety.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

  • 5-Iodo-2,4-dimethoxypyrimidine - Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

Sources

Navigating the Safe Handling of 5-Iodo-2,4-dimethoxypyrimidine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of specialized chemical reagents, such as 5-Iodo-2,4-dimethoxypyrimidine, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the preservation of experimental integrity.

Understanding the Hazard Profile of 5-Iodo-2,4-dimethoxypyrimidine

5-Iodo-2,4-dimethoxypyrimidine is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[2][3] Therefore, the cornerstone of a comprehensive safety strategy is the establishment of an effective barrier between the researcher and the chemical. This is achieved through the meticulous selection and use of appropriate PPE.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific hazards of the chemical, the nature of the experimental procedures, and the potential for exposure. For 5-Iodo-2,4-dimethoxypyrimidine, our primary objectives are to prevent skin and eye contact and to mitigate the risk of inhaling airborne particles.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling 5-Iodo-2,4-dimethoxypyrimidine, with detailed explanations and justifications provided in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact with the solid chemical and protects against splashes of solvents in which it may be dissolved.[4]
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects the eyes from airborne dust particles and accidental splashes of solutions containing the compound.[5][6]
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin from accidental spills.[7]
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][6]
Hand Protection: A Critical Barrier

The choice of gloves is paramount in preventing dermal exposure. While various glove types exist, nitrile gloves are recommended for handling 5-Iodo-2,4-dimethoxypyrimidine due to their broad chemical resistance.[4] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin.[5][6] In the event of a splash, gloves should be removed immediately, and hands should be washed thoroughly with soap and water.[3]

Eye and Face Protection: Shielding Against Irritation

Given that 5-Iodo-2,4-dimethoxypyrimidine is a serious eye irritant, robust eye protection is non-negotiable.[1][2] Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards provide a minimum level of protection.[5][6] For procedures with a higher risk of splashing or aerosol generation, the use of tightly fitting safety goggles is advised.

Body Protection: The Laboratory Coat

A laboratory coat serves as a removable barrier, protecting your personal clothing and skin from contamination.[7] It should be fully buttoned to provide maximum coverage. In the case of a significant spill, the lab coat should be removed immediately and decontaminated or disposed of as hazardous waste.

Respiratory Protection: Guarding Against Inhalation

When handling the solid form of 5-Iodo-2,4-dimethoxypyrimidine, particularly when weighing or transferring the powder, there is a risk of generating airborne dust. To mitigate this, all such operations should ideally be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be worn to prevent inhalation of the irritant dust.[2][6]

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct application and removal. The following workflow illustrates the recommended sequence for donning and doffing PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 end_op Begin Experiment don4->end_op doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 end_clean Wash Hands doff4->end_clean start Start start->don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Spill and Disposal Procedures

In the event of a spill, it is crucial to first ensure the safety of all personnel. Evacuate the immediate area and, if necessary, alert others. For small spills of solid material, carefully sweep up the substance, avoiding dust formation, and place it in a sealed, labeled container for hazardous waste disposal.[3] For larger spills, or any spill of the substance in solution, consult your institution's emergency procedures.

All contaminated PPE, including gloves, disposable lab coats, and any materials used for cleaning up spills, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][3] Under no circumstances should this chemical or its waste be allowed to enter drains or the environment.[5][8]

Conclusion

The safe handling of 5-Iodo-2,4-dimethoxypyrimidine is a matter of diligent preparation and consistent adherence to established safety protocols. By understanding the hazards associated with this compound and implementing the appropriate PPE as outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • 5-Iodo-2,4-dimethoxypyrimidine - SAFETY DATA SHEET. 3

  • 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem. 1

  • 5-Iodo-2,4-dimethoxypyrimidine - Safety Data Sheet - ChemicalBook. 9

  • 5-Iodo-2,4-dimethoxypyrimidine SDS, 52522-99-3 Safety Data Sheets - Echemi. 8

  • SAFETY DATA SHEET - Fisher Scientific. 2

  • Personal Protective Equipment (PPE) - CHEMM. 10

  • Personal Protective Equipment Selection Guide. 7

  • Chemical Safety: Personal Protective Equipment. 4

  • 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 - ChemicalBook. 11

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. 12

  • Personal Protective Equipment - POGO Satellite Manual. 13

  • Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine - ChemicalBook. 5

  • Proper Disposal of 5-Chloro-2-iodopyrimidine: A Guide for Laboratory Professionals - Benchchem. 6

  • 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3 | Tokyo Chemical Industry UK Ltd.

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. 14

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.